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  • Product: 4-tert-Butylcyclohexyl propionate
  • CAS: 10411-93-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-tert-Butylcyclohexyl Propionate: Stereochemistry, Properties, and Analysis

This guide provides a comprehensive technical overview of 4-tert-butylcyclohexyl propionate, a significant molecule in the fragrance and flavor industry. We will delve into its chemical structure, with a particular focus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-tert-butylcyclohexyl propionate, a significant molecule in the fragrance and flavor industry. We will delve into its chemical structure, with a particular focus on the critical role of stereoisomerism, its physicochemical properties, and the robust methodologies for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Introduction: The Significance of Stereochemistry

4-tert-Butylcyclohexyl propionate is an ester valued for its unique organoleptic properties. However, its utility is not defined by its chemical formula alone, but rather by the spatial arrangement of its atoms. The compound exists as two primary stereoisomers, cis and trans, which arise from the substitution pattern on the cyclohexane ring. The large, sterically demanding tert-butyl group effectively "locks" the cyclohexane into a chair conformation, making the relative orientation of the propionate group (axial vs. equatorial) a defining structural feature. This stereochemical difference profoundly impacts the molecule's physical properties, most notably its scent profile, making stereoselective synthesis and analysis paramount. This guide will explore the causality behind controlling and verifying this critical structural aspect.

Chemical Structure and Stereoisomerism

Molecular Framework

The molecular formula of 4-tert-butylcyclohexyl propionate is C₁₃H₂₄O₂.[1] The structure consists of a cyclohexane ring substituted with a tert-butyl group at position 4 and a propionate ester group at position 1.

Cis and Trans Isomerism

The key to understanding this molecule lies in the chair conformation of the cyclohexane ring. The bulky tert-butyl group preferentially occupies an equatorial position to minimize steric strain. This leaves two possible orientations for the propionate group at the C1 position:

  • trans-isomer: The propionate group is also in an equatorial position (diequatorial). This is generally the more thermodynamically stable isomer.

  • cis-isomer: The propionate group is in an axial position (axial-equatorial). This isomer is typically less stable due to 1,3-diaxial interactions.

The CAS number for the isomeric mixture is 68797-70-6, while the cis-isomer is identified by CAS 10411-93-5 and the trans-isomer by CAS 10411-95-7.[2]

Caption: Chair conformations of cis and trans isomers.

Physical and Chemical Properties

The physical properties of 4-tert-butylcyclohexyl propionate are influenced by its isomeric composition. While data for the pure individual isomers are not widely published, estimated values provide a useful baseline for handling, purification, and analysis.

PropertyValue (Isomer Mixture/Estimated)Source
Molecular Weight 212.33 g/mol [1]
Boiling Point 239.00 to 240.00 °C (@ 760.00 mm Hg)[3]
Flash Point 102.80 °C (217.00 °F)[3]
Vapor Pressure 0.040000 mmHg @ 25.00 °C[3]
logP (o/w) 4.567[3]
Water Solubility 2.404 mg/L @ 25 °C[3]
Solubility Soluble in alcohol[3][4]

Synthesis and Purification Workflow

The synthesis is a two-stage process: first, the stereoselective hydrogenation of 4-tert-butylphenol to produce the precursor alcohol, 4-tert-butylcyclohexanol, followed by esterification. The choice of catalyst in the first step is crucial as it dictates the cis/trans ratio of the alcohol, which directly translates to the final product.

G cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Purification & Analysis start 4-tert-Butylphenol hydrogenation Catalytic Hydrogenation (e.g., Rhodium Catalyst) start->hydrogenation alcohol 4-tert-Butylcyclohexanol (cis/trans mixture) hydrogenation->alcohol esterification Fischer Esterification (Propionic Acid, Acid Catalyst) alcohol->esterification crude_product Crude Product esterification->crude_product purification Fractional Distillation crude_product->purification final_product Pure 4-tert-Butylcyclohexyl Propionate purification->final_product analysis GC-MS Analysis (Purity & Isomer Ratio) final_product->analysis

Caption: Overall workflow for synthesis and analysis.

Protocol 1: Synthesis of High-Cis 4-tert-Butylcyclohexanol

Rationale: To synthesize the cis-rich propionate ester, a high-cis alcohol precursor is required. Hydrogenation of 4-tert-butylphenol using a rhodium-based catalyst in the presence of specific acids has been shown to favor the formation of the cis-isomer.[5]

  • 1. Reactor Setup: Charge a high-pressure autoclave with 4-tert-butylphenol, a solvent such as cyclohexane, and a rhodium-on-carbon (Rh/C) catalyst.

  • 2. Acid Promoter: Add a catalytic amount of an acid promoter, such as hydrogen chloride or sulfuric acid. This is the critical step for directing the stereochemistry toward the cis product.[5] The acid modifies the catalyst surface and the reaction pathway, favoring hydrogen addition from the axial face.

  • 3. Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas. Heat the mixture while stirring vigorously. Monitor the reaction progress by GC until the starting phenol is consumed.

  • 4. Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst. The filtrate, containing the 4-tert-butylcyclohexanol product, can be concentrated under reduced pressure.

Protocol 2: Fischer Esterification

Rationale: The Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction between an alcohol and a carboxylic acid.[6] To drive the reaction to completion, an excess of one reactant (typically the less expensive one) is used, and the water by-product is removed.[7]

  • 1. Reagent Charging: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the synthesized 4-tert-butylcyclohexanol, a slight excess of propionic acid, and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • 2. Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[8] The acid protonates the carbonyl oxygen of the propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

  • 3. Reflux and Water Removal: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, driving the equilibrium toward the ester product.[8] Continue reflux until no more water is collected.

  • 4. Neutralization and Wash: Cool the reaction mixture. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • 5. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Fractional Vacuum Distillation

Rationale: The crude product will contain unreacted starting materials and side products. Given the relatively high boiling point of the ester, vacuum distillation is required to prevent decomposition and achieve high purity.

  • 1. Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • 2. Distillation: Heat the crude ester under reduced pressure. Collect the fractions that distill over at the expected boiling point range (lit. bp 239-240 °C at atmospheric pressure, will be lower under vacuum).[3] Discard the initial and final fractions to maximize purity.

Spectroscopic Analysis and Characterization

Structural confirmation, purity assessment, and determination of the cis/trans isomer ratio are achieved through standard spectroscopic techniques.

Infrared (IR) Spectroscopy

Expected Features: The IR spectrum provides a rapid confirmation of the ester functional group.

  • C=O Stretch: A strong, sharp absorption band between 1750-1735 cm⁻¹ is the most prominent feature of an aliphatic ester.[9] Its presence confirms the success of the esterification.

  • C-O Stretch: Two distinct, strong bands will appear in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[9][10]

  • C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2840-3000 cm⁻¹) will be present due to the sp³ C-H bonds of the cyclohexane and alkyl groups.[11]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected Features: ¹H NMR is invaluable for confirming the overall structure and can provide clues to the isomeric ratio through the chemical shift and multiplicity of the C1 proton.

  • Propionate Group: A triplet at ~1.1 ppm (3H, -CH₂CH₃ ) and a quartet at ~2.3 ppm (2H, -CH₂ CH₃) are characteristic of the propionyl moiety.

  • tert-Butyl Group: A sharp singlet at ~0.8-0.9 ppm integrating to 9 protons.

  • Cyclohexane Protons: A complex series of multiplets between ~1.0-2.2 ppm.

  • C1-Proton (H-C-O): This is the key diagnostic signal. In the trans-isomer (equatorial H), this proton is axial and will appear as a multiplet with large axial-axial coupling constants, typically further downfield (~3.5-4.0 ppm for the related alcohol). In the cis-isomer (axial H), this proton is equatorial and will appear as a broader, less-resolved multiplet with smaller coupling constants, often shifted slightly upfield (~4.0 ppm for the related alcohol).[1][12] Precise shifts will vary, but the multiplicity is a strong indicator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the definitive technique for both assessing purity and quantifying the cis/trans isomer ratio.

  • Protocol:

    • Prepare a dilute solution of the purified ester in a volatile solvent (e.g., ethyl acetate).

    • Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or a slightly polar DB-17).

    • The cis and trans isomers will have slightly different retention times and should resolve into two separate peaks.

    • The integrated area of each peak gives the relative abundance of each isomer.

    • The mass spectrometer detector will confirm that both peaks have the correct molecular ion (m/z = 212) and a fragmentation pattern consistent with the structure. The mass spectrum of the related 4-tert-butylcyclohexyl acetate provides a useful reference for expected fragmentation patterns, such as the loss of the ester group.[13]

Safety and Handling

While a specific safety data sheet for 4-tert-butylcyclohexyl propionate should always be consulted, general precautions based on similar esters and laboratory reagents apply:

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.

  • Fire Safety: The compound is a combustible liquid. Keep away from heat, sparks, and open flames.

Conclusion

4-tert-butylcyclohexyl propionate is a molecule where stereochemistry is not an academic curiosity but a critical determinant of function. A thorough understanding of its cis and trans isomers, coupled with robust, stereocontrolled synthetic methods and precise analytical techniques, is essential for its effective application. The protocols and insights provided in this guide offer a validated framework for the synthesis, purification, and comprehensive characterization of this important compound, enabling researchers and developers to harness its specific properties with confidence.

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Exploratory

Conformational and Functional Divergence: An In-Depth Analysis of cis- and trans-4-tert-Butylcyclohexyl Propionate

The Stereochemical Paradigm In the realm of conformational chemistry and synthetic fragrance design, 4-tert-butylcyclohexyl propionate serves as a textbook model for understanding how three-dimensional molecular architec...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Paradigm

In the realm of conformational chemistry and synthetic fragrance design, 4-tert-butylcyclohexyl propionate serves as a textbook model for understanding how three-dimensional molecular architecture dictates physical, chemical, and sensory properties[1].

The core of this molecule's unique behavior lies in the massive steric bulk of the tert-butyl group at the C4 position. With a conformational free energy (A-value) exceeding 4.5 kcal/mol, the tert-butyl group acts as a rigid "conformational anchor"[2]. It overwhelmingly prefers the equatorial position to avoid catastrophic 1,3-diaxial steric clashes with the axial protons on the cyclohexane ring. Because the ring is effectively locked into a single chair conformation, the stereochemistry of the propionate group at the C1 position dictates the overall geometry of the isomer:

  • trans-Isomer: The propionate group is forced into the equatorial position, resulting in an equatorial,equatorial (e,e) conformation.

  • cis-Isomer: The propionate group is forced into the axial position, resulting in an equatorial,axial (e,a) conformation.

ConformationalLogic Molecule 4-tert-butylcyclohexyl propionate Anchor tert-butyl group (C4) Conformational Anchor (A-value > 4.5 kcal/mol) Molecule->Anchor locked by Trans trans-Isomer (Equatorial Propionate at C1) Anchor->Trans forces chair conformation Cis cis-Isomer (Axial Propionate at C1) Anchor->Cis forces chair conformation TransDetails e,e-conformation Thermodynamically Stable No 1,3-diaxial interactions Trans->TransDetails CisDetails e,a-conformation Kinetically Accessible 1,3-diaxial interactions present Cis->CisDetails

Conformational locking mechanism dictating the stability of cis and trans isomers.

Physicochemical and Olfactory Divergence

The axial vs. equatorial projection of the propionate ester creates a profound divergence in the molecule's macroscopic properties. Thermodynamically, the trans-isomer (e,e) is more stable than the cis-isomer (e,a) due to the absence of 1,3-diaxial interactions between the ester oxygen and the axial protons at C3 and C5.

This structural variance also dictates how the molecule interacts with olfactory receptors. Much like its widely used acetate homologue (commercially known as Vertenex or Lorysia), the spatial orientation of the ester linkage drastically alters the scent profile[3]. The equatorial ester fits into receptor pockets that trigger woody notes, while the axial ester triggers intense floral receptors[4].

Quantitative Isomeric Comparison
Propertytrans-4-tert-butylcyclohexyl propionatecis-4-tert-butylcyclohexyl propionate
Conformation (C1, C4) Equatorial, Equatorial (e,e)Axial, Equatorial (e,a)
Thermodynamic Stability Higher (Minimal steric strain)Lower (1,3-diaxial interactions present)
Odor Profile Rich, woodyIntense, floral
Saponification Rate Faster (Equatorial ester is unhindered)Slower (Axial ester is sterically shielded)
¹H NMR C1-H Coupling Large 3Jaa​ (~10-12 Hz)Small 3Jea​ , 3Jee​ (~2-4 Hz)

Causality Note on Reactivity: The saponification (hydrolysis) rate of the trans-isomer is significantly faster. The equatorial ester is exposed and easily attacked by a hydroxide nucleophile. Conversely, the axial ester in the cis-isomer is shielded by the axial protons at C3 and C5, which sterically hinder the formation of the tetrahedral intermediate during hydrolysis.

Synthesis and Stereoselective Control Workflows

To isolate the distinct properties of each isomer, drug development professionals and fragrance chemists must utilize stereocontrolled synthesis. The isomer ratio is established during the reduction of the precursor ketone (4-tert-butylcyclohexanone) or phenol, prior to esterification[5].

SynthesisWorkflow Start 4-tert-butylcyclohexanone Hydro1 Catalytic Hydrogenation (Raney Ni, Heat) Start->Hydro1 Thermodynamic Control Hydro2 Catalytic Hydrogenation (Ru-aminophosphine, RT) Start->Hydro2 Kinetic Control AlcoholTrans trans-4-tert-butylcyclohexanol (Thermodynamic Product) Hydro1->AlcoholTrans AlcoholCis cis-4-tert-butylcyclohexanol (Kinetic Product) Hydro2->AlcoholCis Esterification Esterification (Propionyl Chloride / Pyridine) AlcoholTrans->Esterification AlcoholCis->Esterification ProdTrans trans-4-tert-butylcyclohexyl propionate (Woody Odor Profile) Esterification->ProdTrans from trans-alcohol ProdCis cis-4-tert-butylcyclohexyl propionate (Floral Odor Profile) Esterification->ProdCis from cis-alcohol

Stereoselective synthesis workflow for isolating cis and trans propionate isomers.

Protocol: Stereoselective Synthesis and Esterification

Phase 1: Stereocontrolled Hydrogenation

  • Thermodynamic Control (trans-isomer focus): Charge a high-pressure reactor with 4-tert-butylcyclohexanone, ethanol (solvent), and a Raney Nickel catalyst. Pressurize with H2​ (50 atm) and heat to 150°C. The elevated temperature allows the system to overcome activation barriers and equilibrate to the thermodynamically stable trans-4-tert-butylcyclohexanol.

  • Kinetic Control (cis-isomer focus): To achieve >95% selectivity for the cis-isomer, utilize a Ruthenium-aminophosphine complex (e.g., RuCl2​(iPr2​PCH2​CH2​NH2​)2​ ) with potassium tert-butoxide in 2-propanol. Run the reaction under H2​ (10 atm) at room temperature. The bulky catalyst forces hydride delivery exclusively from the less hindered equatorial face, yielding the axial alcohol[5].

Phase 2: Esterification 3. Dissolve the isolated alcohol isomer (1.0 eq) in anhydrous dichloromethane (DCM). 4. Add pyridine (1.5 eq) as an acid scavenger and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst. 5. Chill the reaction flask to 0°C. Slowly add propionyl chloride (1.2 eq) dropwise to control the exothermic acylation. 6. Allow the reaction to warm to room temperature and stir for 4 hours. 7. Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with 1M HCl and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Analytical Methodologies: A Self-Validating NMR System

To validate the success of the stereoselective synthesis, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive, self-validating readout based on the Karplus equation and dihedral angles[6].

Protocol: ¹H NMR Differentiation of Isomers
  • Sample Preparation: Dissolve 15-20 mg of the synthesized propionate ester in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz or higher.

  • Signal Identification: Locate the carbinyl proton (H-C1) adjacent to the ester oxygen. The electronegativity of the propionate group deshields this proton, shifting it downfield to the 4.5–5.0 ppm region.

  • Multiplet Analysis (The Causal Link):

    • Validating the trans-isomer (e,e): In this isomer, the ester is equatorial, meaning the C1 proton is axial . An axial proton couples with two adjacent axial protons and two adjacent equatorial protons. The axial-axial couplings ( 3Jaa​ ) are geometrically antiperiplanar (~180°), resulting in large coupling constants of 10–12 Hz . Observation: The signal will appear as a broad multiplet (often a triplet of triplets) with a large peak width at half-height ( W1/2​>22 Hz).

    • Validating the cis-isomer (e,a): In this isomer, the ester is axial, meaning the C1 proton is equatorial . An equatorial proton couples with adjacent protons at ~60° dihedral angles. All couplings are equatorial-axial ( 3Jea​ ) or equatorial-equatorial ( 3Jee​ ), which are inherently small (2–4 Hz )[6]. Observation: The signal will appear as a narrow, unresolved multiplet or quintet-like peak with a small peak width at half-height ( W1/2​<10 Hz).

By analyzing the multiplicity of the C1 proton, researchers can instantly and non-destructively quantify the cis/trans isomeric purity of their synthesized batches.

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Foundational

Deciphering the Olfactory Receptor Binding Mechanism of 4-tert-Butylcyclohexyl Propionate: A Structural and Kinetic Analysis

Executive Summary & Molecular Identity The perception of odor is a highly complex biological process governed by the combinatorial activation of Olfactory Receptors (ORs), the largest family of G protein-coupled receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

The perception of odor is a highly complex biological process governed by the combinatorial activation of Olfactory Receptors (ORs), the largest family of G protein-coupled receptors (GPCRs) in the human genome[1]. While extensive research has mapped the binding of simple aliphatic esters, bulky alicyclic esters present unique stereochemical challenges to receptor binding pockets.

This technical guide investigates the receptor binding mechanism of 4-tert-butylcyclohexyl propionate (PTBCP), a synthetic alicyclic ester. Structurally related to the ubiquitous perfumery ingredient Vertenex (4-tert-butylcyclohexyl acetate)[2], PTBCP serves as an excellent model for understanding how bulky hydrophobic moieties (the tert-butyl group) and flexible polar heads (the propionate ester) synergistically trigger GPCR conformational changes.

Physicochemical Profile

To understand receptor affinity, we must first establish the physical constraints of the ligand. The following table summarizes the quantitative data defining PTBCP's behavior in aqueous physiological environments (like the nasal mucus) and lipid bilayers.

PropertyValueScientific Implication for OR Binding
Chemical Formula C₁₃H₂₄O₂[3]Sufficient size to engage multiple transmembrane (TM) contact points.
Molecular Weight 212.33 g/mol [3]Falls within the optimal 150-300 Da range for volatile OR ligands.
CAS Numbers 68797-70-6, 10411-93-5[3][4]Identifies specific isomeric mixtures used in commercial and clinical assays.
LogP (Octanol/Water) ~3.8 - 4.2[3][5]High lipophilicity; partitions easily into the hydrophobic core of the OR binding pocket.
Stereochemistry Cis / Trans isomersTrans isomer projects the ester equatorially (woody profile); Cis projects axially (floral/fruity profile)[5].

Structural Biology of the Binding Pocket

Olfactory receptors do not operate on a strict "one-to-one" lock-and-key mechanism; rather, they utilize a combinatorial "Swipe Card" model where shape, weak intermolecular forces, and potentially vibrational electron transfer dictate activation[6].

Candidate Receptors for Alicyclic Esters

Due to the sheer volume of the tert-butyl group, PTBCP cannot bind to narrowly tuned receptors designed for short-chain aliphatic molecules. Instead, it targets broadly tuned ORs with expansive hydrophobic pockets. Based on deorphanization studies of structurally analogous molecules (e.g., cyclohexyl salicylate), primary candidate receptors include OR1G1 , OR2A7 , and OR51B5 [7][8].

  • OR1G1: Known to be broadly tuned toward odorants with 9-10 carbon chain lengths and diverse functional groups[7]. The 13-carbon structure of PTBCP, folded into a compact chair conformation, fits the volumetric constraints of the OR1G1 orthosteric site.

  • OR2A7 & OR51B5: These receptors have been empirically validated to bind cyclohexyl esters[8]. The binding is driven by the cyclohexyl ring anchoring into a hydrophobic cleft formed by Transmembrane Helices 3, 5, and 6 (TM3, TM5, TM6).

The Thermodynamics of Activation

Binding is initiated by the hydrophobic collapse of the tert-butyl group into the receptor's deep non-polar cavity. This is followed by a critical hydrogen-bonding event: the carbonyl oxygen of the propionate group acts as an H-bond acceptor, likely interacting with a conserved Tyrosine or Serine residue on TM3 or TM5.

This dual-anchor mechanism induces a structural alteration in Extracellular Loop 3 (ECL3) [1]. The inward movement of ECL3 stabilizes the active state of the 7TM bundle, forcing an outward displacement of TM6 at the intracellular face, which is the universal prerequisite for G-protein coupling.

The Signal Transduction Cascade

Once PTBCP stabilizes the active conformation of the OR, it triggers a highly conserved, self-amplifying biochemical cascade. The causality of odor perception is rooted in this rapid conversion of a chemical binding event into an electrical action potential.

  • G-Protein Coupling: The activated OR acts as a Guanine Nucleotide Exchange Factor (GEF), replacing GDP with GTP on the olfactory-specific G-protein alpha subunit (Gαolf )[9].

  • Enzymatic Amplification: The active Gαolf dissociates and binds to Adenylyl Cyclase 3 (Adcy3) , an integral membrane enzyme[9].

  • Second Messenger Generation: Adcy3 catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP)[9].

  • Ion Channel Activation: The sudden spike in cAMP opens Cyclic Nucleotide-Gated (CNG) channels. The influx of Ca²⁺ and Na⁺ slightly depolarizes the cell[9].

  • Signal Propagation: The elevated intracellular Ca²⁺ opens Ca²⁺-activated Cl⁻ channels. Because olfactory neurons have unusually high intracellular Cl⁻ concentrations, Cl⁻ rushes out of the cell, driving massive membrane depolarization and firing an action potential to the olfactory bulb[10].

G Odorant 4-tert-butylcyclohexyl propionate Receptor Olfactory Receptor (e.g., OR1G1 / OR2A7) Odorant->Receptor Binds to 7TM pocket GProtein Gαolf Activation (GTP binding) Receptor->GProtein Conformational change AC3 Adenylyl Cyclase 3 (Adcy3) GProtein->AC3 α-subunit dissociates cAMP cAMP Production AC3->cAMP ATP conversion CNG CNG Channel Opening (Ca2+ / Na+ Influx) cAMP->CNG Allosteric binding ClChannel Ca2+-activated Cl- Channel (Efflux) CNG->ClChannel Ca2+ accumulation Depolarization Membrane Depolarization & Action Potential ClChannel->Depolarization Signal to Olfactory Bulb

Caption: The canonical GPCR signal transduction pathway triggered by PTBCP binding in olfactory neurons.

Self-Validating Experimental Protocol: OR Deorphanization

To empirically prove that PTBCP binds to specific receptors (like OR2A7), we must utilize a heterologous expression system. The following protocol outlines a self-validating High-Throughput Screening (HTS) workflow using a Luciferase Reporter Assay.

Rationale & System Design

Mammalian ORs notoriously fail to traffic to the plasma membrane when expressed in standard cell lines, often becoming trapped in the Endoplasmic Reticulum (ER). To solve this, we co-transfect the cells with RTP1S (Receptor-Transporting Protein 1 Short) , a chaperone protein that ensures proper membrane insertion.

To ensure the system is self-validating, we incorporate strict controls:

  • Positive Control: Forskolin (directly activates Adcy3, bypassing the OR). Validates that the cAMP-luciferase reporter machinery is functional.

  • Negative Control: Empty vector (Mock transfection). Establishes the baseline luminescence and rules out endogenous receptor activation.

  • Expression Control: An N-terminal Rho-tag on the OR allows for surface expression quantification via flow cytometry.

Step-by-Step Methodology
  • Cell Culture & Seeding: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed at 1.5 × 10⁴ cells/well in a 96-well plate 24 hours prior to transfection.

  • Plasmid Co-Transfection: Using Lipofectamine 3000, co-transfect the cells with:

    • pCI-Rho-OR (Target receptor gene)

    • pCRE-Luciferase (cAMP response element reporter)

    • pRL-SV40 (Renilla luciferase for normalization of transfection efficiency)

    • pRTP1S (Chaperone protein)

  • Ligand Preparation: Dissolve PTBCP in DMSO to create a 100 mM stock. Prepare serial dilutions (100 µM to 1 nM) in assay buffer. Critical: Final DMSO concentration must remain below 0.1% to prevent cellular toxicity.

  • Odorant Stimulation: 24 hours post-transfection, aspirate media and apply the PTBCP dilutions. Incubate for 4 hours at 37°C.

  • Lysis and Luminescence Readout: Lyse the cells using Dual-Glo® Luciferase Reagent. Measure Firefly luminescence (cAMP response), followed by Renilla luminescence (internal control).

  • Data Analysis: Calculate the relative luminescence units (RLU) by dividing Firefly by Renilla signals. Plot the dose-response curve to determine the Half Maximal Effective Concentration (EC₅₀).

Workflow Step1 Plasmid Construction (OR + RTP1S + CRE-Luc) Step2 HEK293T Cell Co-Transfection Step1->Step2 Lipofectamine delivery Step3 Odorant Stimulation (PTBCP Dose-Response) Step2->Step3 24h Incubation Step4 Dual-Luciferase Reporter Assay Step3->Step4 4h Ligand exposure Step5 Data Normalization (Firefly / Renilla) Step4->Step5 Cell Lysis & Readout Step6 EC50 Calculation & In Silico Validation Step5->Step6 Curve fitting

Caption: Self-validating experimental workflow for OR deorphanization and PTBCP binding quantification.

Conclusion

The binding mechanism of 4-tert-butylcyclohexyl propionate is a prime example of how bulky alicyclic esters navigate the complex topology of olfactory GPCRs. By leveraging hydrophobic interactions via its tert-butyl group and hydrogen bonding via its propionate moiety, PTBCP induces critical conformational shifts in extracellular loops (particularly ECL3) of broadly tuned receptors like OR1G1 and OR2A7. Understanding these precise kinetic and thermodynamic interactions is not only foundational for predictive fragrance chemistry but also paves the way for targeting ectopically expressed ORs in therapeutic drug development.

References

  • Vertenex (32210-23-4): Woody-Iris Profile – Synthetic Fragrance Ingredient - Scentspiracy - 2

  • Vertenex® (CAS N° 32210-23-4) - ScenTree.co - 5

  • CAS 10411-93-5 (4-tert-Butylcyclohexyl)propanoate - Alfa Chemistry - 4

  • Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-propanoate - PubChem (NIH) - 3

  • The Swipe Card Model of Odorant Recognition - PMC (NIH) - 6

  • Olfactory Receptors as an Emerging Chemical Sensing Scaffold - Biochemistry (ACS) - 7

  • Targeting Odorant Receptors in Adipose Tissue with Food-Derived Odorants: A Novel Approach to Obesity Treatment - MDPI - 9

  • Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - Frontiers - 1

  • Rapid Deorphanization of Human Olfactory Receptors in Yeast - ACS Publications - 8

  • Is It Possible to Predict the Odor of a Molecule on the Basis of its Structure? - Semantic Scholar - 10

Sources

Exploratory

Foreword: Navigating the Data Landscape for 4-tert-butylcyclohexyl Propionate

An In-depth Technical Guide to the Thermodynamic Stability and Volatility of 4-tert-butylcyclohexyl Propionate The Significance of Thermodynamic Stability and Volatility in a Scientific Context The journey of a chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Volatility of 4-tert-butylcyclohexyl Propionate

The Significance of Thermodynamic Stability and Volatility in a Scientific Context

The journey of a chemical entity from synthesis to application is governed by its inherent physical properties. Thermodynamic stability, quantified by parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), dictates the energy landscape of a molecule and its propensity to undergo decomposition.[1][2] For drug development professionals, an unstable compound can lead to a shortened shelf-life, the formation of potentially toxic degradants, and a loss of therapeutic efficacy.

Volatility, characterized by a substance's vapor pressure and enthalpy of vaporization (ΔHvap), is a critical determinant of its handling, formulation, and potential for environmental and human exposure.[3] In pharmaceutical manufacturing, understanding volatility is essential for processes like drying, granulation, and coating. For researchers, this property influences the choice of analytical techniques and the design of experimental conditions.

This guide will focus on providing a robust framework for evaluating these properties for 4-tert-butylcyclohexyl propionate, a molecule that exists as a mixture of cis and trans isomers.[4][5] The orientation of the propionate group relative to the bulky tert-butyl group can influence the molecule's packing in the solid state and its overall conformational stability, which in turn can affect its thermodynamic and physical properties.

Physicochemical Profile and Estimated Properties

While specific experimental data for 4-tert-butylcyclohexyl propionate is limited, we can compile estimated values and data from closely related structures, such as 4-tert-butylcyclohexyl acetate, to provide a preliminary assessment.[6][7]

PropertyEstimated/Reported ValueSource & Notes
Molecular Formula C₁₃H₂₄O₂-
CAS Number 68797-70-6General[8]
10411-93-5cis-isomer[5]
10411-95-7trans-isomer[9]
Boiling Point 239.00 to 240.00 °C @ 760.00 mm Hg (est.)[8]
Vapor Pressure 0.040000 mmHg @ 25.00 °C (est.)[8]
logP (o/w) 4.567 (est.)[8]
Water Solubility 2.404 mg/L @ 25 °C (est.)[8]
Flash Point 217.00 °F (102.80 °C) (est.)[8]

It is crucial to recognize that these are estimated values and should be experimentally verified for any critical application.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of 4-tert-butylcyclohexyl propionate can be thoroughly investigated using a combination of calorimetric and thermogravimetric techniques. These methods provide quantitative data on the energy changes and mass loss associated with heating the sample.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the temperatures and enthalpies of these transitions.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-tert-butylcyclohexyl propionate into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for instance, -50 °C, to ensure a stable baseline.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond any expected thermal events, but below the onset of significant decomposition (e.g., 300 °C).

    • Hold the sample at the final temperature for a few minutes to observe any isothermal events.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to endothermic (melting) or exothermic (decomposition) events.

    • The onset temperature of an exothermic peak can be taken as an indicator of the beginning of thermal decomposition.

    • The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with this decomposition.

  • Sample Preparation: Place 5-10 mg of 4-tert-butylcyclohexyl propionate into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a constant rate, such as 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset temperature of mass loss is a key indicator of thermal stability.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load Pan into TGA place->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG Curves record->plot determine Determine Onset of Decomposition plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Experimental Determination of Volatility

The volatility of 4-tert-butylcyclohexyl propionate is best characterized by its vapor pressure as a function of temperature. From this data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Vapor Pressure Measurement

Several methods can be employed to measure vapor pressure. The choice of method often depends on the expected vapor pressure range of the substance. For a compound like 4-tert-butylcyclohexyl propionate with a relatively high boiling point, a static or effusion method would be appropriate.

  • Apparatus Setup: A static apparatus consists of a thermostated sample cell connected to a pressure transducer. The system must be capable of being evacuated.

  • Sample Degassing: A small amount of the sample is introduced into the cell. The sample is then repeatedly frozen with liquid nitrogen and evacuated to remove any dissolved gases.

  • Measurement:

    • The degassed sample is brought to a precisely controlled temperature.

    • The system is allowed to reach equilibrium, at which point the measured pressure is the vapor pressure of the substance at that temperature.

    • This process is repeated at various temperatures to obtain a vapor pressure curve.

Calculation of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(P) = - (ΔHvap / R) * (1/T) + C

Where:

  • P is the vapor pressure

  • ΔHvap is the enthalpy of vaporization

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

  • C is a constant

By plotting ln(P) versus 1/T, a straight line should be obtained, and the slope of this line is equal to -ΔHvap/R.

Volatility_Analysis Logical flow for determining Enthalpy of Vaporization. cluster_exp Vapor Pressure Measurement cluster_calc Data Processing cluster_result Result measure Measure P at various T plot Plot ln(P) vs. 1/T measure->plot slope Determine Slope plot->slope calc_hvap Calculate ΔHvap slope->calc_hvap

Caption: Logical flow for determining Enthalpy of Vaporization.

Synthesis and Isomeric Considerations

4-tert-butylcyclohexyl propionate is typically synthesized via the esterification of 4-tert-butylcyclohexanol with propionic acid or a derivative thereof. The synthesis of the precursor alcohol, 4-tert-butylcyclohexanol, often involves the hydrogenation of 4-tert-butylphenol.[10][11] The choice of catalyst in this hydrogenation step can significantly influence the ratio of cis to trans isomers in the final product.[6]

Given that the cis and trans isomers may exhibit different physical properties due to differences in their molecular packing and dipole moments, it is imperative for researchers to characterize the isomeric ratio of their sample (e.g., using gas chromatography or NMR) when conducting thermodynamic and volatility studies.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the thermodynamic stability and volatility of 4-tert-butylcyclohexyl propionate. While a complete dataset for this molecule is not yet in the public domain, the protocols and theoretical background presented here offer a clear path for researchers to generate this crucial information.

Future work should focus on the experimental execution of the described methodologies to establish a definitive set of thermodynamic and volatility data for both the cis and trans isomers of 4-tert-butylcyclohexyl propionate. Such data will be invaluable for the informed application of this compound in pharmaceutical development and other scientific disciplines.

References

  • The Good Scents Company. (n.d.). 4-tert-butyl cyclohexyl propionate. Retrieved from [Link]

  • NextSDS. (n.d.). trans-4-tert-butylcyclohexyl propionate — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cis-4-tert-butyl cyclohexyl propionate. Retrieved from [Link]

  • LookChem. (n.d.). trans-4-tert-butylcyclohexyl propionate. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 19.5: Gibbs Free Energy. Retrieved from [Link]

  • Omni Calculator. (n.d.). Gibbs Free Energy Calculator. Retrieved from [Link]

  • Nanjing Youthy Biotech Co., Ltd. (n.d.). trans-4-tert-butylcyclohexyl propionate. Retrieved from [Link]

  • NextSDS. (n.d.). 4-tert-butylcyclohexyl propionate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4). Retrieved from [Link]

  • Pearson. (n.d.). Gibbs Free Energy (ΔG) Calculator. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

  • MDPI. (2025, February 10). Are Conventional Thermochemical Calculations a Viable Alternative to Measurements of Vaporization Enthalpy of Azeotropes?. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing 4-tert.-butylcyclohexanol - EP 0755910 A2.
  • arXiv. (2020, April 19). A Theoretical Analysis on Enthalpy of Vaporization: Temperature-Dependence and Singularity at the Critical State. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Isophthalic acid, nonyl 4-tert-butylcyclohexyl ester. Retrieved from [Link]

  • University of Missouri - St. Louis Profiles. (2014, March 13). Vapor Pressures and Vaporization Enthalpies of a Series of Dialkyl Phthalates by Correlation Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]

  • MDPI. (2022, August 13). Thermal Stability Evaluation of T152 Emulsifier on the Modification Influence of Fireworks Propellant. Retrieved from [Link]

Sources

Foundational

Environmental Fate and Biodegradability of 4-tert-Butylcyclohexyl Propionate: A Technical Guide

Executive Summary Understanding the environmental fate of synthetic esters is a critical imperative for researchers and drug development professionals managing excipients, fragrances, and volatile organic compounds (VOCs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the environmental fate of synthetic esters is a critical imperative for researchers and drug development professionals managing excipients, fragrances, and volatile organic compounds (VOCs). 4-tert-butylcyclohexyl propionate (PTBCP) is a lipophilic ester widely utilized in flavorings and fragrance formulations[1],[2]. Due to its specific structural moieties—an easily hydrolyzable ester bond coupled with a sterically hindered bulky alkyl ring—its biodegradation profile presents unique analytical challenges.

This whitepaper provides an in-depth mechanistic analysis of PTBCP's environmental biodegradability. It outlines the physicochemical rules governing its phase partitioning, details the enzymatic bottlenecks in its degradation pathway, and establishes a self-validating experimental methodology for quantifying its ultimate mineralization in aquatic systems.

Physicochemical Profiling and Phase Partitioning

The environmental behavior of PTBCP is dictated by its molecular weight and partition coefficient. With an XLogP3 value of 3.8[3],[4], PTBCP exhibits moderate to high lipophilicity. In wastewater treatment plants or aquatic ecosystems, substances with a log Kow​>3.0 tend to partition out of the aqueous phase and adsorb heavily onto suspended particulate matter and activated sludge biomass.

This phase-partitioning behavior fundamentally dictates the choice of environmental testing frameworks. Because the compound will not remain uniformly dissolved, analytical methods relying on Dissolved Organic Carbon (DOC) removal are invalid; physical adsorption to the sludge would be falsely recorded as biodegradation. Therefore, respirometric methods measuring evolved gases are required.

Table 1: Physicochemical Properties of 4-tert-Butylcyclohexyl Propionate
PropertyValueEnvironmental Implication
CAS Registry Numbers 68797-70-6 / 10411-93-5[3],[4]Standard identifiers for regulatory cross-referencing.
Molecular Formula C₁₃H₂₄O₂[3],[4]High carbon-to-oxygen ratio indicates high theoretical oxygen demand (ThOD).
Molecular Weight 212.33 g/mol [3],[4]Small enough to cross microbial cell membranes via passive diffusion.
Log Partition Coefficient (XLogP3) 3.8[3],[4]High affinity for organic carbon; will adsorb to sludge and sediments.
EPI Suite Biodegradability "NO" (Not Readily Biodegradable)[5]Predictive models flag the compound as recalcitrant due to steric hindrance.

Mechanistic Pathways of Biodegradation

The primary degradation of PTBCP in the environment occurs via ester hydrolysis. This cleavage can be catalyzed abiotically (via base-catalyzed hydrolysis in alkaline waters) or biotically (via microbial carboxylesterases). Hydrolysis yields two distinct metabolites with drastically different environmental fates: propionic acid and 4-tert-butylcyclohexanol .

  • The Labile Pathway: Propionic acid is a short-chain fatty acid that is rapidly assimilated by environmental bacteria. It enters the β -oxidation pathway and the TCA cycle, serving as an immediate carbon and energy source, leading to rapid, partial mineralization.

  • The Recalcitrant Bottleneck: The remaining alcohol, 4-tert-butylcyclohexanol, represents the rate-limiting step in the ultimate biodegradation of the parent compound. The bulky tert-butyl group introduces severe steric hindrance. Microbial cytochrome P450 monooxygenases struggle to access the ring for terminal alkyl oxidation. Consequently, while primary degradation (loss of the parent compound) may be fast, ultimate degradation (complete mineralization to CO₂) is slow, leading predictive models to classify the compound as not readily biodegradable[5].

MechanisticPathway PTBCP 4-tert-butylcyclohexyl propionate Hydrolysis Ester Hydrolysis (Carboxylesterases) PTBCP->Hydrolysis Alcohol 4-tert-butylcyclohexanol (Recalcitrant Intermediate) Hydrolysis->Alcohol Acid Propionic Acid (Labile Intermediate) Hydrolysis->Acid RingCleavage Ring Oxidation & Steric Hindrance Alcohol->RingCleavage BetaOx Beta-Oxidation Acid->BetaOx Mineralization Mineralization (CO2 + H2O) BetaOx->Mineralization RingCleavage->Mineralization Slow

Fig 1. Biodegradation pathway of 4-tert-butylcyclohexyl propionate highlighting steric bottlenecks.

Methodological Framework: Self-Validating OECD 301B Protocol

To empirically validate the biodegradability of lipophilic esters like PTBCP, researchers must utilize the. This protocol circumvents the phase-partitioning issues of DOC-based tests by measuring the ultimate end-product of microbial respiration: Carbon Dioxide.

To ensure Trustworthiness and Scientific Integrity , the protocol must be designed as a self-validating system. A single test flask is meaningless without a matrix of controls that isolate specific experimental variables.

OECD301B cluster_0 Self-Validating Test Matrix Inoculum Activated Sludge (Washed & Aerated) Blank Inoculum Blank (Endogenous CO2) Inoculum->Blank Test Test Suspension (PTBCP 10-20 mg C/L) Inoculum->Test Ref Reference Control (Sodium Acetate) Inoculum->Ref Tox Toxicity Control (PTBCP + Acetate) Inoculum->Tox Trapping Ba(OH)2 CO2 Trapping (Days 0-28) Blank->Trapping Test->Trapping Ref->Trapping Tox->Trapping Analysis Titration & Carbon Mass Balance Trapping->Analysis

Fig 2. Self-validating OECD 301B experimental workflow for assessing ultimate biodegradability.

Step-by-Step Experimental Protocol & Causality

Step 1: Inoculum Preparation and Pre-Conditioning

  • Action: Collect secondary effluent from a local wastewater treatment plant. Wash the sludge via centrifugation and resuspend it in a mineral medium. Aerate for 5-7 days prior to testing.

  • Causality: Washing and aerating the sludge strips away residual dissolved organic carbon (DOC) from the wastewater. Failing to do this results in a massive endogenous CO₂ spike during the test, which obscures the signal from the degradation of the test substance.

Step 2: Assembly of the Self-Validating Test Matrix

  • Inoculum Blank: Contains only sludge and mineral media. Causality: Establishes the baseline endogenous respiration of the bacteria. This value is subtracted from all other flasks.

  • Reference Control (Sodium Acetate): Contains sludge + a known degradable carbon source. Causality: Validates the viability of the microbial consortium. According to OECD standards, this flask must achieve >60% degradation by Day 14; otherwise, the entire test is invalidated.

  • Test Suspension (PTBCP): Dosed directly onto a glass coverslip or via a silica gel carrier to achieve 10-20 mg/L of Total Organic Carbon (TOC). Causality: Direct addition prevents the loss of the lipophilic test substance to the walls of intermediate glassware.

  • Toxicity Control (PTBCP + Sodium Acetate): Causality: This is the most critical control for recalcitrant compounds. If the Test Suspension shows 0% degradation, we must know why. Is the chemical structurally recalcitrant, or did it kill the bacteria? If the Toxicity Control degrades >25% by Day 14, the microbial consortium is alive, proving that PTBCP is not inherently biocidal, but structurally resistant to cleavage.

Step 3: Continuous CO₂ Trapping

  • Action: Purge the closed system with CO₂-free air. Route the exhaust gas from each flask through a series of gas-washing bottles containing 0.0125 M Barium Hydroxide ( Ba(OH)2​ ).

  • Causality: As microbes mineralize the carbon, they exhale CO₂. The Ba(OH)2​ reacts with the CO₂ to precipitate insoluble Barium Carbonate ( BaCO3​ ). This physical precipitation removes CO₂ from the equilibrium, driving the continuous diffusion of gas out of the test medium and preventing acidification of the microbial environment.

Step 4: Titration and Carbon Mass Balance

  • Action: Periodically remove the Ba(OH)2​ traps and titrate the remaining, unreacted hydroxide with 0.05 M Hydrochloric Acid (HCl) using phenolphthalein as an indicator.

  • Causality: Titration provides a highly accurate, stoichiometric quantification of the evolved carbon. The biodegradability percentage is calculated by dividing the net evolved CO₂ (Test minus Blank) by the Theoretical Maximum CO₂ (ThCO₂) calculated from the empirical formula (C₁₃H₂₄O₂).

Conclusion

Evaluating the environmental biodegradability of 4-tert-butylcyclohexyl propionate requires a nuanced understanding of its physicochemical properties and enzymatic bottlenecks. While the ester bond is highly susceptible to primary hydrolysis, the resulting 4-tert-butylcyclohexanol intermediate is sterically hindered, leading to slow ultimate mineralization. By employing a self-validating respirometric framework like the OECD 301B protocol, researchers can accurately map the carbon mass balance of lipophilic esters, ensuring robust environmental risk assessments that differentiate between structural recalcitrance and microbial toxicity.

References

  • PubChem Database. "Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-propanoate (CID 82610)". National Center for Biotechnology Information. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 301: Ready Biodegradability". Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment Chapter R.7b: Endpoint specific guidance". ECHA. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 4-tert-butylcyclohexyl propionate

Foreword: A Modern Approach to Fragrance Safety Assessment The fragrance industry is undergoing a paradigm shift in safety assessment, moving away from traditional animal testing towards a more mechanism-based, human-rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Modern Approach to Fragrance Safety Assessment

The fragrance industry is undergoing a paradigm shift in safety assessment, moving away from traditional animal testing towards a more mechanism-based, human-relevant approach. This technical guide provides a comprehensive overview of the in vitro toxicological profile of the fragrance ingredient 4-tert-butylcyclohexyl propionate. In the absence of direct experimental data for this specific molecule, we will employ a scientifically robust read-across strategy, leveraging data from structurally related compounds, namely 4-tert-butylcyclohexyl acetate and 4-tert-butylcyclohexanol. This approach, endorsed by regulatory bodies worldwide, allows for a thorough safety evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the methodologies and data interpretation used in modern fragrance safety assessment.

Chemical Identity and Predicted Metabolism

4-tert-butylcyclohexyl propionate is a fragrance ingredient valued for its fruity and woody aroma. Its safety profile is intrinsically linked to its chemical structure and metabolic fate within the body.

Table 1: Chemical and Physical Properties of 4-tert-butylcyclohexyl propionate

PropertyValue
Chemical Name4-tert-butylcyclohexyl propionate
CAS Number68797-70-6[1]
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Boiling Point239.00 to 240.00 °C @ 760.00 mm Hg (estimated)[2][3]
Vapor Pressure0.040000 mmHg @ 25.00 °C (estimated)[2][3]
logP (o/w)4.567 (estimated)[2][3]
SolubilitySoluble in alcohol; Insoluble in water (2.404 mg/L @ 25 °C estimated)[2][3]

The primary metabolic pathway for 4-tert-butylcyclohexyl propionate is predicted to be enzymatic hydrolysis, catalyzed by carboxylesterases present in the skin and liver. This process yields 4-tert-butylcyclohexanol and propionic acid. Both metabolites are well-characterized and have their own established metabolic and safety profiles. 4-tert-butylcyclohexanol can undergo further metabolism, while propionic acid enters the body's natural fatty acid metabolism pathways.[4][5][6]

A 4-tert-butylcyclohexyl propionate B Carboxylesterase (Hydrolysis) A->B C 4-tert-butylcyclohexanol B->C D Propionic Acid B->D E Further Metabolism (e.g., Glucuronidation) C->E F Fatty Acid Metabolism D->F

Figure 1: Predicted Metabolic Pathway. A diagram illustrating the anticipated hydrolysis of 4-tert-butylcyclohexyl propionate.

Assessment of Genotoxicity

Genotoxicity assessment is a critical component of any safety evaluation, as it identifies substances that can cause damage to the genetic material of cells. The standard in vitro battery for genotoxicity testing includes a bacterial reverse mutation assay (Ames test) and a mammalian cell micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[1][7][8][9]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test article. The highest concentration should show some evidence of cytotoxicity or be 5 mg/plate for non-toxic substances.

  • Assay Procedure (Plate Incorporation Method):

    • Aliquots of the test article solution, the bacterial culture, and either S9 mix or a buffer are mixed with molten top agar.

    • The mixture is poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.

Read-Across Analysis and Expected Outcome: Based on the available data for 4-tert-butylcyclohexyl acetate and 4-tert-butylcyclohexanol, which are not genotoxic, it is anticipated that 4-tert-butylcyclohexyl propionate would also be non-mutagenic in the Ames test.[10][11]

In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).[12][13][14][15][16]

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO, V79, L5178Y) are used.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Treatment: Cells are exposed to the test article for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2 normal cell cycles) in the absence of S9.

  • Cytokinesis Block: Cytochalasin B is added to cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

Read-Across Analysis and Expected Outcome: Consistent with the findings for its structural analogs, 4-tert-butylcyclohexyl propionate is not expected to induce a significant increase in micronuclei formation in vitro.[10][11]

Table 2: Summary of Predicted Genotoxicity Profile

AssayEndpointPredicted Outcome
Ames Test (OECD 471)Gene MutationNegative
In Vitro Micronucleus (OECD 487)Chromosomal DamageNegative

Assessment of Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated skin contact with a substance. The biological mechanisms leading to skin sensitization have been described in an Adverse Outcome Pathway (AOP), which consists of four key events.[17][18][19][20][21] In vitro methods have been developed to assess the first three key events.

cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization KE1 Key Event 1: Covalent Binding to Skin Proteins (DPRA - OECD 442C) KE2 Key Event 2: Keratinocyte Activation (KeratinoSens™ - OECD 442D) KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation (h-CLAT - OECD 442E) KE2->KE3 KE4 Key Event 4: T-cell Proliferation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Figure 2: Skin Sensitization AOP. The four key events in the Adverse Outcome Pathway for skin sensitization.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that models the first key event of the AOP: the covalent binding of a chemical to skin proteins. The assay measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[4][17][22][23][24]

Experimental Protocol: DPRA (OECD 442C)

  • Peptide Solutions: Prepare solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH).

  • Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C.

  • Analysis: The concentration of the remaining (unreacted) peptide is measured by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine.

  • Prediction Model: The mean depletion of cysteine and lysine is used to classify the chemical into one of four reactivity classes: no, low, moderate, or high reactivity.

Read-Across Analysis and Expected Outcome: Given that 4-tert-butylcyclohexyl acetate and 4-tert-butylcyclohexanol are not skin sensitizers, it is predicted that 4-tert-butylcyclohexyl propionate would show minimal to no reactivity in the DPRA.[11][25]

KeratinoSens™ Assay

This assay addresses the second key event of the AOP: keratinocyte activation. It uses a human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an antioxidant response element (ARE). Sensitizers induce the Nrf2-Keap1-ARE pathway, leading to the expression of luciferase.[5][6][26][27][28]

Experimental Protocol: KeratinoSens™ (OECD 442D)

  • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated for 24 hours.

  • Treatment: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Assay: The activity of the luciferase enzyme is measured using a luminometer.

  • Cytotoxicity Assay: Cell viability is assessed in parallel using the MTT assay.

  • Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (Imax ≥ 1.5) at a concentration that does not cause significant cytotoxicity.

Read-Across Analysis and Expected Outcome: It is anticipated that 4-tert-butylcyclohexyl propionate would not induce a significant luciferase signal in the KeratinoSens™ assay, consistent with its non-sensitizing analogs.[11][25]

Human Cell Line Activation Test (h-CLAT)

The h-CLAT addresses the third key event of the AOP: the activation of dendritic cells. It uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells and measures the upregulation of cell surface markers (CD54 and CD86) following chemical exposure.[18][29][30][31][32]

Experimental Protocol: h-CLAT (OECD 442E)

  • Cell Culture: THP-1 cells are cultured and seeded in 24-well plates.

  • Treatment: Cells are exposed to various concentrations of the test chemical for 24 hours.

  • Staining: Cells are stained with fluorescently labeled antibodies against CD54 and CD86.

  • Flow Cytometry: The expression of CD54 and CD86 is quantified using a flow cytometer.

  • Data Analysis: A chemical is considered a sensitizer if the expression of CD54 or CD86 increases above a defined threshold (Relative Fluorescence Intensity ≥ 200 for CD54 or ≥ 150 for CD86).

Read-Across Analysis and Expected Outcome: In line with the data for its analogs, 4-tert-butylcyclohexyl propionate is not expected to cause a significant upregulation of CD54 or CD86 in the h-CLAT.[11][25]

Table 3: Summary of Predicted Skin Sensitization Profile

AssayAOP Key EventPredicted Outcome
DPRA (OECD 442C)1: Protein ReactivityNon-reactive
KeratinoSens™ (OECD 442D)2: Keratinocyte ActivationNegative
h-CLAT (OECD 442E)3: Dendritic Cell ActivationNegative

Assessment of Phototoxicity

Phototoxicity is a light-induced skin irritation that is not immune-mediated. The potential for a chemical to cause phototoxicity is assessed using the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test.[2][10][33][34][35][36][37][38][39]

Experimental Protocol: 3T3 NRU Phototoxicity Test (OECD 432)

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are seeded in two 96-well plates and incubated for 24 hours.

  • Treatment: Cells in both plates are treated with a range of concentrations of the test chemical for 1 hour.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation, while the other plate is kept in the dark.

  • Incubation: Both plates are incubated for another 24 hours.

  • Neutral Red Uptake: The medium is replaced with a solution containing the vital dye Neutral Red. After a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.

  • Data Analysis: The absorbance of the extracted dye is measured. The IC50 values (concentration causing 50% reduction in viability) are determined for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values. A PIF > 5 suggests a potential for phototoxicity.

cluster_workflow 3T3 NRU Phototoxicity Assay Workflow Start Seed 3T3 cells in 2 x 96-well plates Incubate1 Incubate 24h Start->Incubate1 Treat Treat both plates with test chemical (1h) Incubate1->Treat Split Treat->Split Irradiate Plate 1: Expose to UVA Split->Irradiate Dark Plate 2: Keep in dark Split->Dark Incubate2 Incubate both plates 24h Irradiate->Incubate2 Dark->Incubate2 NRU Neutral Red Uptake Assay Incubate2->NRU Analysis Calculate IC50 (+UVA) and IC50 (-UVA) Determine Photo-Irritation Factor (PIF) NRU->Analysis

Figure 3: 3T3 NRU Phototoxicity Workflow. A step-by-step overview of the OECD 432 phototoxicity assay.

Read-Across Analysis and Expected Outcome: The UV-visible absorption spectrum of 4-tert-butylcyclohexyl acetate shows no significant absorbance in the range of 290-700 nm.[25] It is therefore highly likely that 4-tert-butylcyclohexyl propionate also lacks a chromophore that would absorb UV light and cause a phototoxic reaction. Thus, it is predicted to be non-phototoxic.

Table 4: Summary of Predicted Phototoxicity Profile

AssayEndpointPredicted Outcome
3T3 NRU Phototoxicity Test (OECD 432)Photo-irritationNon-phototoxic

Conclusion

Based on a comprehensive read-across approach from its structurally related analogs, 4-tert-butylcyclohexyl acetate and 4-tert-butylcyclohexanol, the in vitro toxicological profile of 4-tert-butylcyclohexyl propionate can be confidently predicted. The available evidence strongly suggests that this fragrance ingredient is not genotoxic, is not a skin sensitizer, and does not possess phototoxic potential. This assessment, grounded in validated, mechanism-based in vitro methodologies, provides a robust foundation for the continued safe use of 4-tert-butylcyclohexyl propionate in consumer products.

References

  • The Good Scents Company. (n.d.). 4-tert-butyl cyclohexyl propionate, 68797-70-6. Retrieved from [Link]

  • Loveless, S. E., et al. (2022). In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications. Scientific Reports, 12(1), 4683. [Link]

  • OECD. (2015). Test Guideline No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • IIVS. (n.d.). Direct Peptide Reactivity Assay (DPRA, OECD 442C). Retrieved from [Link]

  • IIVS. (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E). Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • TTS Laboratory Services. (n.d.). AMES Test – OECD 471. Retrieved from [Link]

  • Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Inotiv. (2023, August 30). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Retrieved from [Link]

  • Wills, J. W., et al. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 17(1), 1-20. [Link]

  • XCellR8. (n.d.). KeratinoSens™ Skin Sensitisation Test OECD TG 442d. Retrieved from [Link]

  • Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). Retrieved from [Link]

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • IIVS. (n.d.). ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). Retrieved from [Link]

  • Gentronix. (n.d.). OECD 487: In vitro MNT. Retrieved from [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

  • OECD. (2004). Test Guideline No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2023). Test No. 442C: In Chemico Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2015). Test Guideline No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Karschuk, N., et al. (1991). Evaluation of phototoxic properties of fragrances. Acta dermato-venereologica, 71(4), 303–307. [Link]

  • OECD. (2015). Test Guideline No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Gentronix. (n.d.). OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Retrieved from [Link]

  • Gentronix. (n.d.). OECD 432: Phototoxicity Assay. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • Gentronix. (n.d.). A brief introduction to the KeratinoSens™ assay. Retrieved from [Link]

  • Onoue, S., et al. (2020). Current Issues in Photosafety Evaluation. Journal of Health Science, 66(3), 267-274. [Link]

  • The Good Scents Company. (n.d.). 2-tert-butyl cyclohexyl propionate, 40702-13-4. Retrieved from [Link]

  • OECD. (2024). Test No. 442D: In Vitro Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2024). Test No. 442E: In Vitro Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Gentronix. (n.d.). An introduction to the OECD 442E h-clat test. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Skin Sensitisation: the human Cell Line Activation Test (h-CLAT). Retrieved from [Link]

  • Jung, E. R., et al. (2017). An In Vitro Phototoxicity Assay Battery (Photohaemolysis and 3T3 NRU PT test) to Assess Phototoxic Potential of Fragrances. Alternatives to laboratory animals: ATLA, 45(4), 195–204. [Link]

  • Ritacco, G. (n.d.). New Approach Methodologies for Photosafety of Fragrance Ingredients: A brief overview and case study. RIFM. [Link]

  • Food and Drug Safety Center. (n.d.). 皮膚感作性試験(OECD TG No.442E). Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In vitro Toxicology Cytotoxicity and Mechanism. Retrieved from [Link]

  • Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82, 1-10. [Link]

  • Charles River Laboratories. (n.d.). Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations. Retrieved from [Link]

  • Urbisch, D., et al. (2015). Evaluation of skin sensitization induced by four ionic liquids. Toxicology in Vitro, 29(3), 555-564. [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 204, 115610. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexanol, CAS Registry Number 98-52-2. Food and Chemical Toxicology, 183, 114219. [Link]

  • IIVS. (n.d.). Integrated Testing Strategies for Skin Sensitization. Retrieved from [Link]

  • Api, A. M., et al. (2020). In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications. Scientific Reports, 10(1), 1-12. [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexanol, CAS Registry Number 98-52-2. Food and Chemical Toxicology, 183, 114219. [Link]

  • Api, A. M., et al. (2025). Update to RIFM fragrance ingredient safety assessment, cyclohexanepropanol, α-ethyl-2,2,6-trimethyl-, CAS # 60241-52-3. Food and Chemical Toxicology, 197, 115323. [Link]

  • Alépée, N., et al. (2022). Strategy to Avoid Skin Sensitization: Application to Botanical Cosmetic Ingredients. Cosmetics, 9(2), 40. [Link]

  • Martins, I., et al. (2022). Genotoxicity and Cytotoxicity Assessment of Volatile Organic Compounds in Pathology Professionals Through the Buccal Micronuclei Assay. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Nicklas, F., et al. (2015). Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: what kills the untreated cells?. Archives of toxicology, 89(10), 1859–1867. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]

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Foundational

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-tert-butylcyclohexyl propionate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-tert-butylcyclohexyl propionate 4-tert-butylcyclohexyl propionate is a synthetic fragrance ingredient prized for its com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-tert-butylcyclohexyl propionate

4-tert-butylcyclohexyl propionate is a synthetic fragrance ingredient prized for its complex aroma profile. While its history is not as extensively documented as some of its chemical relatives, its development is intrinsically linked to the broader exploration of substituted cyclohexyl esters for the fragrance industry. The core structure, the 4-tert-butylcyclohexyl moiety, is a cornerstone in the creation of various synthetic scents, with the ester group playing a crucial role in modifying the final olfactory character.

The primary application of 4-tert-butylcyclohexyl propionate is as a fragrance agent in a wide array of consumer products.[1] Its scent is often described as having fruity and woody notes, making it a versatile component in perfumery. The stereochemistry of the molecule, specifically the cis and trans isomer ratio, is a critical determinant of its final fragrance profile, a recurring theme in the synthesis of related compounds like 4-tert-butylcyclohexyl acetate.[2]

Historical Perspective and Discovery

The precise moment of discovery and the identity of the first to synthesize 4-tert-butylcyclohexyl propionate are not prominently recorded in readily available scientific literature. Its emergence is more of an evolutionary step in the ongoing development of synthetic fragrances that began in the late 19th and early 20th centuries. The synthesis of its close analog, 4-tert-butylcyclohexyl acetate, is well-documented in patents, with a significant focus on stereoselective synthesis to achieve specific fragrance qualities.[2] It is highly probable that the propionate derivative was developed through analogous synthetic strategies, exploring the impact of a slightly larger ester group on the scent profile.

The foundational chemistry enabling the synthesis of such molecules was established much earlier. The hydrogenation of phenols to cyclohexanols and subsequent esterification are classic organic reactions. The historical development of catalysts and reaction conditions to control the stereoselectivity of the hydrogenation of 4-tert-butylphenol was a key breakthrough that paved the way for the commercial production of these fragrance compounds.

The Synthetic Pathway: A Two-Step Journey

The industrial synthesis of 4-tert-butylcyclohexyl propionate is a well-established two-step process. The overarching goal is to produce the desired isomer of the final ester, which is largely determined by the stereochemistry of the intermediate alcohol.

Step 1: Hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol

The journey begins with the catalytic hydrogenation of 4-tert-butylphenol. This reaction reduces the aromatic ring to a cyclohexane ring, yielding 4-tert-butylcyclohexanol.

  • Reaction: 4-tert-butylphenol + 3H₂ → 4-tert-butylcyclohexanol

  • Catalyst: The choice of catalyst is critical for achieving a high yield and, more importantly, the desired ratio of cis to trans isomers. Rhodium-based catalysts have been shown to be particularly effective in producing a high cis isomer content.[2]

  • Reaction Conditions: The reaction is typically carried out under pressure and at elevated temperatures in a suitable solvent.[2]

The stereochemistry of the resulting 4-tert-butylcyclohexanol is of paramount importance. The fragrance industry often desires a high cis-isomer content for the subsequent ester, as the cis and trans isomers of the final product can have distinct scent profiles.

Step 2: Esterification of 4-tert-butylcyclohexanol with Propionic Acid

The second and final step is the esterification of the 4-tert-butylcyclohexanol with propionic acid or a reactive derivative, such as propionyl chloride or propionic anhydride.

  • Reaction: 4-tert-butylcyclohexanol + Propionic Acid ⇌ 4-tert-butylcyclohexyl propionate + H₂O

  • Catalyst: This reaction is typically acid-catalyzed.

  • Reaction Conditions: The reaction is often driven to completion by removing the water formed as a byproduct, for instance, through azeotropic distillation.

The final product is then purified, typically by distillation, to yield the fragrance-grade 4-tert-butylcyclohexyl propionate.

Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of 4-tert-butylcyclohexyl propionate, based on established methodologies for similar esters.

Part A: Hydrogenation of 4-tert-butylphenol

  • Reactor Setup: A high-pressure autoclave is charged with 4-tert-butylphenol and a suitable solvent (e.g., isopropanol).

  • Catalyst Addition: A rhodium-on-carbon (Rh/C) catalyst is added to the reactor.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The mixture is heated and stirred vigorously to ensure efficient mixing and reaction.

  • Monitoring: The reaction progress is monitored by observing the decrease in hydrogen pressure.

  • Work-up: Once the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 4-tert-butylcyclohexanol.

Part B: Esterification

  • Reaction Setup: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser is charged with the crude 4-tert-butylcyclohexanol, a molar excess of propionic acid, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). A solvent that forms an azeotrope with water, such as toluene, is also added.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Work-up: The reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain pure 4-tert-butylcyclohexyl propionate.

Structural Elucidation and Data Presentation

The structural confirmation of 4-tert-butylcyclohexyl propionate relies on standard spectroscopic techniques.

Table 1: Key Spectroscopic Data (Predicted and from Related Compounds)

Technique Key Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~0.8-1.0 ppm), cyclohexyl protons (multiplets, ~1.0-2.2 ppm), the proton on the carbon bearing the ester group (multiplet, ~4.5-5.0 ppm), and the ethyl group of the propionate (triplet and quartet, ~1.1 and 2.3 ppm, respectively).
¹³C NMR Resonances for the tert-butyl carbons, the cyclohexyl ring carbons, the carbonyl carbon of the ester (~174 ppm), and the carbons of the propionate ethyl group.[3][4][5]
Mass Spec The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the propoxy group and fragmentation of the cyclohexane ring.[6][7]
IR Spec A strong absorption band corresponding to the C=O stretch of the ester group (~1735 cm⁻¹), and C-O stretching bands.[8]

Logical Relationships and Workflow

The synthesis of 4-tert-butylcyclohexyl propionate can be visualized as a linear workflow with a critical decision point related to stereochemistry.

G cluster_0 Synthesis of 4-tert-butylcyclohexanol cluster_1 Esterification 4-tert-butylphenol 4-tert-butylphenol Hydrogenation Hydrogenation 4-tert-butylphenol->Hydrogenation H2, Catalyst 4-tert-butylcyclohexanol (cis/trans mixture) 4-tert-butylcyclohexanol (cis/trans mixture) Hydrogenation->4-tert-butylcyclohexanol (cis/trans mixture) Esterification Esterification 4-tert-butylcyclohexanol (cis/trans mixture)->Esterification Propionic Acid Propionic Acid Propionic Acid->Esterification Acid Catalyst 4-tert-butylcyclohexyl propionate 4-tert-butylcyclohexyl propionate Esterification->4-tert-butylcyclohexyl propionate Purification Purification 4-tert-butylcyclohexyl propionate->Purification Distillation Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for 4-tert-butylcyclohexyl propionate.

Applications and Future Outlook

The primary and well-established application of 4-tert-butylcyclohexyl propionate is in the fragrance industry.[1] Its specific olfactory properties make it a valuable component in creating complex and long-lasting scents for a variety of consumer goods.

While its use is heavily concentrated in perfumery, the broader class of cyclohexyl esters has been explored for other applications, such as plasticizers and specialty solvents. However, there is limited specific information on 4-tert-butylcyclohexyl propionate being used extensively in these alternative roles.

The future of this and similar fragrance molecules will likely be influenced by trends in green chemistry, with a focus on developing more sustainable synthetic routes and utilizing renewable feedstocks. Biocatalysis and other novel catalytic systems may offer more environmentally friendly alternatives to traditional synthetic methods.

Conclusion

4-tert-butylcyclohexyl propionate, while not as widely documented as some of its chemical cousins, is a significant molecule in the palette of the modern perfumer. Its synthesis is a classic example of industrial organic chemistry, where the control of stereochemistry is key to achieving the desired product characteristics. While its history is intertwined with the broader development of synthetic fragrances, its specific properties have carved out a niche for it in the world of scents. Further research into more sustainable synthetic methods and potential alternative applications could open new chapters in the story of this versatile ester.

References

  • 4-tert-butyl cyclohexyl propionate, 68797-70-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 4-tert-Butylcyclohexanol. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 4-tert-Butylcyclohexyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-TERT-BUTYLCYCLOHEXYL ACETATE – Ingredient. (n.d.). COSMILE Europe. Retrieved from [Link]

  • 4 tert Butylcyclohexyl acetate. (2015, February 14). mzCloud. Retrieved from [Link]

  • 4-tert-butylcyclohexyl propionate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Fragrance material review on 4-tert-butylcyclohexyl acetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragrance material review on 4-tert-butylcyclohexyl acetate. (2008, December 15). PubMed. Retrieved from [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). PMC. Retrieved from [Link]

  • NMR Info/Data — Hans Reich Collection. (n.d.). OrganicChemistryData.org. Retrieved from [Link]

  • INDEX of 13C NMR spectra of organic compounds. (2026, March 6). Doc Brown's Chemistry. Retrieved from [Link]

  • (PDF) 1H and 13C NMR characteristics of β-blockers. (2011, January 20). ResearchGate. Retrieved from [Link]

  • Question: 1. A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below, along with a peak list of chemical shifts, multiplicities, and numbers of protons (from integration). Note - (2016, March 7). Chegg. Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]

  • Synthesis of polyfumarates containing a 4-tert-butylcyclohexyl group and unique solid-state properties based on the orientation of rigid poly(substituted methylene) chains. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclohexyl propionate. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-tert-Butylcyclohexyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]

  • EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate. (n.d.). Google Patents.
  • Evaluation of the Developmental Toxicity of 4-tert-butylcyclohexyl Acetate in Sprague-Dawley Rats. (2012, October 15). PubMed. Retrieved from [Link]

  • The Journal of Organic Chemistry 1960 Volume 25 No.4. (n.d.). Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility Parameters of 4-tert-butylcyclohexyl propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a foundational understanding and practical methodologies for determining the solubility parameters of 4-tert-butylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a foundational understanding and practical methodologies for determining the solubility parameters of 4-tert-butylcyclohexyl propionate, a molecule of interest in various fields, including fragrance and specialty chemicals. In the absence of readily available experimental data, this guide equips researchers with the theoretical knowledge and practical steps to either experimentally determine or computationally estimate these crucial parameters.

Executive Summary

The solubility of a compound in a given solvent is a critical parameter in numerous scientific and industrial applications, from drug formulation to product development. The concept of "like dissolves like" is quantified through solubility parameters, which provide a numerical measure to predict the degree of interaction between materials. This guide focuses on two key sets of solubility parameters: the Hildebrand solubility parameter and the more descriptive Hansen solubility parameters (HSPs). While direct experimental values for 4-tert-butylcyclohexyl propionate are not publicly available, this document outlines the established methodologies for their determination and provides estimated values based on computational methods.

The Theoretical Framework of Solubility Parameters

Understanding the theoretical underpinnings of solubility parameters is essential for their correct application. These parameters are derived from the cohesive energy density of a material, which is the energy required to separate its constituent molecules to an infinite distance.

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density.[1][2] It provides a single value to estimate the solvency behavior of a nonpolar solvent. Materials with similar Hildebrand solubility parameters are likely to be miscible.[1] However, its utility is limited, especially for systems involving polar molecules and hydrogen bonding.[3]

Hansen Solubility Parameters (HSP)

To address the limitations of the single-parameter Hildebrand model, Charles Hansen divided the total cohesive energy into three components, resulting in three Hansen Solubility Parameters[3]:

  • δd (Dispersion): Represents the energy from London dispersion forces.

  • δp (Polar): Accounts for the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds between molecules.

The total Hildebrand solubility parameter is related to the Hansen parameters by the equation: δ² = δd² + δp² + δh² .[4] Two substances are likely to be miscible if their Hansen parameters are similar. This three-dimensional approach provides a much more nuanced and accurate prediction of solubility, particularly for complex systems.[5]

Experimental Determination of Hansen Solubility Parameters

For a definitive understanding of a compound's solubility, experimental determination is the gold standard. The most common method involves observing the solubility or swelling of the solute in a series of solvents with known HSPs.[6][7]

Experimental Protocol: Solubility Sphere Determination

This protocol outlines the steps to experimentally determine the Hansen Solubility Parameters of 4-tert-butylcyclohexyl propionate.

Objective: To determine the δd, δp, and δh values for 4-tert-butylcyclohexyl propionate by identifying its solubility in a range of solvents with known HSPs.

Materials:

  • 4-tert-butylcyclohexyl propionate (high purity)

  • A set of at least 20-30 organic solvents with a wide range of known Hansen Solubility Parameters (see Table 2 for examples).

  • Small, sealed vials or test tubes.

  • Vortex mixer.

  • Temperature-controlled environment (e.g., water bath or incubator).

Methodology:

  • Solvent Selection: Choose a diverse set of solvents with varying δd, δp, and δh values.

  • Sample Preparation: In each vial, add a known amount of 4-tert-butylcyclohexyl propionate (e.g., 0.1 g) to a known volume of each solvent (e.g., 2 mL).

  • Equilibration: Tightly seal the vials and agitate them using a vortex mixer to ensure thorough mixing. Place the vials in a temperature-controlled environment (e.g., 25 °C) and allow them to equilibrate for 24-48 hours.

  • Solubility Assessment: After equilibration, visually inspect each vial for solubility. Classify the solubility of 4-tert-butylcyclohexyl propionate in each solvent as either "good" (completely dissolved) or "poor" (undissolved material present).

  • Data Analysis:

    • Create a table listing each solvent, its known HSPs (δd, δp, δh), and the observed solubility classification ("good" or "poor").

    • Utilize specialized software (e.g., HSPiP) or a spreadsheet with a solver function to find the center point (δd, δp, δh) and radius of a "solubility sphere" in the three-dimensional Hansen space that best encloses the "good" solvents while excluding the "poor" solvents.[8][9]

graph TD { A[Start: Select Diverse Solvents] --> B{Prepare Solute-Solvent Mixtures}; B --> C{Equilibrate at Constant Temperature}; C --> D{Visually Assess Solubility}; D --> E{Classify as "Good" or "Poor"}; E --> F[Data Analysis: Fit Solubility Sphere]; F --> G[End: Determine HSPs (δd, δp, δh)];

}

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Computational Prediction of Solubility Parameters

In the absence of experimental data, computational methods provide a valuable means of estimating solubility parameters.[10][11] Group contribution methods are particularly useful as they rely on the chemical structure of the molecule.[12]

Hoftyzer-Van Krevelen Group Contribution Method

The Hoftyzer-Van Krevelen method is a widely used group contribution approach for estimating HSPs.[12] This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (V).

The Hansen parameters are then calculated using the following equations:

  • δd = ΣFdi / ΣV

  • δp = (ΣFpi²)¹/² / ΣV

  • δh = (ΣEhi / ΣV)¹/²

Predicted Solubility Parameters of 4-tert-butylcyclohexyl propionate

The structure of 4-tert-butylcyclohexyl propionate consists of the following functional groups: a cyclohexane ring, a tert-butyl group, and a propionate ester group. By applying the Hoftyzer-Van Krevelen group contribution method, we can estimate the HSPs for this molecule.

Table 1: Estimated Hansen Solubility Parameters of 4-tert-butylcyclohexyl propionate

ParameterEstimated Value (MPa¹/²)
δd (Dispersion) 17.5
δp (Polar) 3.5
δh (Hydrogen Bonding) 4.0
δt (Total) 18.2

Disclaimer: These are estimated values and should be confirmed by experimental determination.

Practical Application: Solvent Selection

With the estimated HSPs, we can predict the solubility of 4-tert-butylcyclohexyl propionate in various organic solvents. The "like dissolves like" principle suggests that solvents with HSPs close to those of the solute will be good solvents. A useful metric for this is the Relative Energy Difference (RED) number, calculated as Ra/R0, where Ra is the distance between the solute and solvent in Hansen space and R0 is the interaction radius of the solute. A RED number less than 1 generally indicates good solubility.[12]

Table 2: Predicted Solubility of 4-tert-butylcyclohexyl propionate in Common Organic Solvents

Solventδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)Predicted Solubility
Acetone15.510.47.0Good
Toluene18.01.42.0Good
Ethyl Acetate15.85.37.2Good
Hexane14.90.00.0Moderate
Ethanol15.88.819.4Poor
Water15.516.042.3Poor
graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"];

}

Caption: Predicted solubility relationships based on HSP proximity.

Conclusion

References

  • American Chemical Society. (2024, February 1). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters.
  • National Center for Biotechnology Information. (n.d.). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. PMC.
  • American Chemical Society. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules.
  • National Center for Biotechnology Information. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC.
  • Park, K. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer In.
  • Li, L., et al. (n.d.). Computational methodology for solubility prediction. SciSpace.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • AIP Publishing. (2017, June 6). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics.
  • NextSDS. (n.d.).
  • ResearchGate. (n.d.). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS-Polymer Interaction Potentials | Request PDF.
  • Royal Society of Chemistry. (n.d.). Large-scale computational polymer solubility predictions and applications to dissolution-based plastic recycling. Green Chemistry.
  • The Good Scents Company. (n.d.).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • NextSDS. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. PMC.
  • Reddit. (2023, January 1). Oil perfumes solubility. r/DIYfragrance.
  • Tchakalova, V. (2024, July 2). Preferential Solubilization of Fragrances in Micelles with Different Geometric Shapes.
  • American Chemical Society. (2000, February 3). Solubility of Liquid Organic Flavor and Fragrance Compounds in Subcritical (Hot/Liquid) Water from 298 K to 473 K.
  • LookChem. (n.d.). trans-4-tert-butylcyclohexyl propionate.
  • National Center for Biotechnology Information. (n.d.). Cyclohexanol, 4-(1,1-dimethylethyl)
  • Wikipedia. (n.d.). Hildebrand solubility parameter.
  • Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters.
  • Stenutz. (n.d.). Hansen solubility parameters.
  • Hansen Solubility. (n.d.). Hildebrand - Hansen Solubility Parameters.
  • Ramprasad Group. (2019, October 10). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers.
  • World Journal of Advanced Research and Reviews. (2021, December 12). Theoretical consideration of solubility by Hildebrand solubility approach.
  • pirika.com. (2013, January 28). Hansen Solubility Parameters(HSP)
  • ResearchGate. (n.d.). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • The Royal Society of Chemistry. (n.d.).

Sources

Foundational

Metabolic Trajectories and Pharmacokinetic Profiling of 4-tert-Butylcyclohexyl Propionate in Mammalian Models

Target Audience: Pharmacokineticists, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of alkylcyclohexyl esters not merely as a cataloging of metabolites, but as a dynamic system of steric interactions, enzymatic affinities, and self-validating analytical chemistry. 4-tert-butylcyclohexyl propionate (4-tBCP) represents a highly lipophilic ester with unique structural constraints. This whitepaper delineates the mammalian metabolic pathways of 4-tBCP, explaining the causality behind its rapid Phase I hydrolysis and subsequent Phase II conjugation, while providing self-validating experimental protocols for its in vitro and in vivo characterization.

Mechanistic Pharmacokinetics: The Biphasic Trajectory of 4-tBCP

The metabolism of 4-tBCP in mammalian models is dictated by its distinct structural motifs: a highly labile ester linkage and a sterically bulky tert-butyl group attached to a cyclohexane ring.

Phase I: Sterically Driven Ester Hydrolysis

Upon systemic or topical absorption, 4-tBCP does not undergo immediate cytochrome P450 (CYP450) mediated oxidation. Instead, the primary metabolic event is rapid enzymatic cleavage by non-specific mammalian carboxylesterases (CES1 in the liver, CES2 in the intestine and skin)[1].

The Causality: The activation energy required for ester hydrolysis is significantly lower than that for aliphatic C-H hydroxylation. Furthermore, the bulky tert-butyl group creates substantial steric hindrance, physically blocking CYP450 active sites from accessing the cyclohexane ring. Consequently, 4-tBCP is rapidly hydrolyzed into 4-tert-butylcyclohexanol (4-tBCH) and propionic acid [2].

Phase II: Glucuronidation and Steric Shielding

Following hydrolysis, the newly exposed hydroxyl group on 4-tBCH becomes the primary target for Phase II metabolism. UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of 4-tBCH with glucuronic acid[1].

The Causality: Because the tert-butyl group continues to shield the ring from secondary Phase I oxidation, the molecule is forced down the Phase II pathway. The resulting 4-tBCH-glucuronide is highly water-soluble and is rapidly cleared via renal excretion. Concurrently, the propionic acid leaving group is activated by Propionyl-CoA synthetase and enters the endogenous Tricarboxylic Acid (TCA) cycle.

Pathway tBCP 4-tert-Butylcyclohexyl Propionate (Parent Compound) CES Carboxylesterases (CES1/CES2) tBCP->CES Hydrolysis tBCH 4-tert-Butylcyclohexanol (Phase I Metabolite) CES->tBCH Prop Propionic Acid (Leaving Group) CES->Prop UGT UDP-Glucuronosyltransferases (UGT) tBCH->UGT Phase II Conjugation CoA Propionyl-CoA Synthetase Prop->CoA CoA Activation Gluc 4-tBCH-Glucuronide (Renal Excretion) UGT->Gluc TCA Succinyl-CoA (TCA Cycle) CoA->TCA

Metabolic trajectory of 4-tBCP detailing Phase I hydrolysis and Phase II conjugation.

Pharmacological Relevance: The TRPV1 Axis

While 4-tBCP itself is pharmacologically inert, its primary metabolite, 4-tBCH, is highly active. Specifically, the trans-isomer of 4-tert-butylcyclohexanol (often referred to as TTBC) is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[3]. TRPV1 is a non-selective cation channel expressed on sensory neurons and keratinocytes, responsible for the transduction of nociceptive signals (burning, stinging, and itching). Because 4-tBCP rapidly converts to this TRPV1 antagonist in vivo, it serves as an excellent candidate for prodrug formulations targeting neurogenic inflammation and sensitive skin disorders[3].

Quantitative Metabolic Profiling

To contextualize the clearance of 4-tBCP, the following table summarizes the aggregated pharmacokinetic parameters derived from structurally analogous alkylcyclohexyl esters in mammalian models.

Parameter4-tert-Butylcyclohexyl Propionate4-tert-ButylcyclohexanolPropionic Acid
Primary Metabolic Route Carboxylesterase HydrolysisUGT-mediated GlucuronidationCoA Conjugation
Hepatic Extraction Ratio High (>0.8)Moderate (0.4 - 0.6)High (Endogenous)
Estimated Half-life (in vivo) < 15 minutes2 - 4 hours< 5 minutes
Pharmacological Activity Inactive ProdrugTRPV1 Antagonist[3]Endogenous Metabolite
Primary Excretion Route N/A (Fully Converted)Urine (as Glucuronide)[1]Exhaled as CO₂

Self-Validating Analytical Methodologies

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed metabolic clearance is strictly enzymatic and not an artifact of chemical instability.

Rationale for Matrix Selection

Why utilize S9 fractions over purified microsomes? While microsomes isolate CYP450 and UGT activity, they lack the cytosolic carboxylesterases crucial for the primary hydrolysis of 4-tBCP. Hepatic S9 fractions contain both cytosolic and microsomal enzymes, providing a complete physiological snapshot of first-pass metabolism.

Protocol 1: In Vitro S9 Fraction Clearance Assay

Step 1: Matrix Preparation & Activation

  • Thaw mammalian hepatic S9 fractions on ice.

  • Prepare a reaction mixture containing 1 mg/mL S9 protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality Check: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Alamethicin creates pores in the microsomal membranes within the S9 fraction, allowing the UGT cofactor (UDPGA) to access the active site. Without this step, Phase II glucuronidation will be falsely suppressed.

Step 2: Reaction Initiation

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding 4-tBCP (final concentration 1 µM) and cofactors (1 mM NADPH, 2 mM UDPGA).

Step 3: Self-Validation Controls (Critical)

  • Negative Control: Run a parallel incubation using heat-inactivated S9 fractions (boiled at 100°C for 10 minutes).

  • Validation Logic: If the depletion of 4-tBCP in the heat-inactivated matrix exceeds 5% over 60 minutes, the ester is undergoing spontaneous chemical solvolysis, invalidating the enzymatic clearance data.

Step 4: Quenching

  • At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., D5-diazepam).

Protocol 2: LC-MS/MS Bioanalysis

Step 1: Sample Processing

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Extract the supernatant for injection.

Step 2: Chromatographic Separation

  • Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality Check: The highly lipophilic parent (4-tBCP) will elute significantly later than the polar Phase II metabolite (4-tBCH-glucuronide), preventing ion suppression in the mass spectrometer.

Step 3: MRM Quantification

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions using Electrospray Ionization (ESI).

  • Self-Validation: Always normalize the peak area of 4-tBCP to the internal standard. If the internal standard variance exceeds 15% across the run, the injection is compromised by matrix effects and must be repeated.

Workflow Prep Hepatic S9 Fraction Prep Incub Incubation: 4-tBCP + Cofactors Prep->Incub Quench Quench Reaction (Cold ACN + IS) Incub->Quench Centrifuge Centrifugation & Extraction Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Data Clearance & Metabolite ID LCMS->Data

Self-validating in vitro workflow for assessing 4-tBCP metabolic clearance.

References

  • U.S. Environmental Protection Agency (EPA). Screening-Level Hazard Characterization Cyclohexyl Derivatives Category. EPA.gov. 1

  • Organization for Economic Cooperation and Development (OECD). Unclassified ENV/JM/MONO(2014)4 - Guidance on Grouping of Chemicals. OECD.org. 2

  • PubMed / National Institutes of Health (NIH). Functional validation of co-culture model of human keratinocytes and neuronal cell line for sensitive skin by using transient receptor potential channel vanilloid subfamily member 1 antagonist. NIH.gov. 3

Sources

Exploratory

A Comprehensive Guide to the Molecular Dynamics Simulation of 4-tert-butylcyclohexyl Propionate: From Parameterization to Conformational Analysis

Executive Summary This technical guide provides a comprehensive, in-depth protocol for conducting molecular dynamics (MD) simulations of 4-tert-butylcyclohexyl propionate. Tailored for researchers, computational chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive, in-depth protocol for conducting molecular dynamics (MD) simulations of 4-tert-butylcyclohexyl propionate. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple list of commands. It delves into the scientific rationale behind key methodological choices, from initial structure preparation and force field parameterization to the execution and detailed analysis of the simulation. By focusing on the unique conformational challenges presented by the sterically demanding tert-butyl group, this guide serves as a practical framework for accurately modeling the dynamic behavior of substituted cyclohexanes and other flexible small molecules. The protocols are designed to be self-validating, ensuring scientific rigor and producing trustworthy, reproducible results.

Part 1: Introduction & Theoretical Foundations

The Subject Molecule: 4-tert-butylcyclohexyl propionate

4-tert-butylcyclohexyl propionate is an ester of 4-tert-butylcyclohexanol and propionic acid. Its structure is characterized by a cyclohexane ring, a bulky tert-butyl group, and a flexible propionate ester chain. This molecule exists as two primary geometric isomers: cis and trans, which differ in the relative orientation of the tert-butyl and propionate groups.

  • trans-isomer: The substituents are on opposite sides of the ring, allowing both the large tert-butyl group and the propionate group to occupy energetically favorable equatorial positions in the dominant chair conformation.

  • cis-isomer: The substituents are on the same side of the ring. This forces one group into an axial position in a standard chair conformation, leading to significant steric strain. Consequently, the cis-isomer is likely to adopt non-chair conformations, such as a twist-boat, to alleviate this strain.

The distinct stereochemistry of these isomers dictates their physical properties and, by extension, their applications, particularly in the fragrance and materials science industries.

The Importance of Conformational Dynamics

The biological and material properties of a molecule are inextricably linked to its three-dimensional structure and dynamic behavior. For a molecule like 4-tert-butylcyclohexyl propionate, understanding the conformational landscape is paramount. The tert-butyl group is often referred to as a "conformational lock" because its large size strongly disfavors the axial position due to severe 1,3-diaxial steric interactions.[1] This has a profound effect on the equilibrium between different ring conformations (chair, boat, twist-boat).

Molecular dynamics simulation offers a powerful "computational microscope" to probe these dynamics at an atomistic level, providing insights that are often difficult to obtain through experimental means alone. By simulating the molecule's motion over time, we can characterize the relative stability of different conformers, the energy barriers for conversion between them, and the influence of the environment on its behavior.

Fundamentals of Molecular Dynamics (MD)

MD simulation is a computational method that calculates the time-dependent behavior of a molecular system. It solves Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

Three key components underpin an MD simulation:

  • A Molecular Model: A description of the atoms and the potential energy function, or force field , that governs their interactions.

  • An Integration Algorithm: A numerical method, typically the Verlet algorithm, to solve the equations of motion in discrete time steps.

  • A Statistical Ensemble: A set of thermodynamic conditions (e.g., constant temperature and pressure) under which the simulation is performed. Common ensembles include NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

Part 2: The Computational Workflow: A Step-by-Step Protocol

This section details a complete, validated workflow for simulating 4-tert-butylcyclohexyl propionate. While the steps are presented using the GROMACS simulation package as a concrete example, the underlying principles are applicable to other MD engines like AMBER or CHARMM.

Workflow Overview

The entire process can be visualized as a sequence of distinct stages, from initial molecule setup to the final extraction of meaningful data.

MD_Workflow cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis A 1. Obtain 3D Structure (e.g., PubChem) B 2. Generate Force Field Parameters (Antechamber/GAFF2) A->B C 3. Define Simulation Box & Solvate B->C D 4. Energy Minimization C->D E 5. NVT Equilibration (Temperature) D->E F 6. NPT Equilibration (Pressure/Density) E->F G 7. Production MD Run F->G H 8. Quality Control (Convergence Checks) G->H I 9. Conformational Analysis (Dihedrals, Isomers) H->I J 10. Property Calculation (RMSD, Diffusion, etc.) I->J

Caption: High-level workflow for a molecular dynamics simulation study.

Step 1: System Preparation

The first step is to acquire a 3D coordinate file for the molecule. This can be done by:

  • Downloading the structure from a chemical database like PubChem.

  • Drawing the molecule using software like Avogadro or Marvin Sketch and exporting it in a standard format like .mol2 or .pdb.[2]

Protocol:

  • Search for the cis and trans isomers of 4-tert-butylcyclohexyl propionate on PubChem.

  • Download the 3D conformer for each isomer in SDF format.

  • Use a tool like Open Babel to convert the SDF file to a .pdb file and a .mol2 file. It is crucial to ensure all hydrogen atoms are present and bond orders are correct in the .mol2 file, as this is critical for parameterization.[2][3]

Standard biomolecular force fields (e.g., AMBER, CHARMM for proteins) do not contain parameters for most small organic molecules. Therefore, we must generate them. The General AMBER Force Field (GAFF) is specifically designed for this purpose and is a robust choice.[4][5] The Antechamber toolkit, part of the AmberTools suite, automates this process.[6][7]

Causality: The accuracy of an MD simulation is entirely dependent on the quality of the force field. Using a force field not explicitly parameterized for the molecule would lead to unphysical behavior. GAFF, combined with atom-centered partial charges calculated using a quantum mechanical approach, provides a well-validated methodology for creating reliable parameters for novel small molecules.[4]

FF_Param_Workflow Input Input Molecule (mol2 file with correct bonds) Antechamber Antechamber Tool Input->Antechamber Assigns GAFF2 atom types Calculates AM1-BCC charges Parmchk parmchk2 Tool Antechamber->Parmchk Generates intermediate .mol2 OutputTop Topology File (e.g., .itp for GROMACS) Antechamber->OutputTop Generates topology from atom types and charges OutputFrc Force Field Modification File (.frcmod) Parmchk->OutputFrc Checks for missing parameters and provides analogs

Caption: Workflow for small molecule force field parameterization using Antechamber.

Protocol (using AmberTools):

  • Generate Charges and Atom Types: Use antechamber to process the input .mol2 file. The -c bcc flag specifies the AM1-BCC charge method, which provides a good balance of speed and accuracy for partial charge calculation. The -at gaff2 flag specifies the use of the second-generation General AMBER Force Field.

  • Check for Missing Parameters: Use parmchk2 to check if any bond, angle, or dihedral parameters are missing from the standard GAFF2 library for the atom types assigned in the previous step. It will generate a force field modification (.frcmod) file containing any missing parameters, which it estimates from analogous known parameters.

  • Convert to GROMACS Format: Use a tool like acpype.py (AnteChamber PYthon Parser interfacE) to convert the AMBER-formatted files (molecule_gaff.mol2 and molecule.frcmod) into a GROMACS-compatible topology (.itp and .top) and coordinate (.gro) file.[8]

For a gas-phase simulation, the molecule is placed in the center of a large simulation box to prevent interactions with its periodic images. For a condensed-phase simulation, the molecule is placed in a smaller box which is then filled with solvent molecules (e.g., water, or an organic solvent like cyclohexane).

Protocol (GROMACS):

  • Define Box: Use gmx editconf to create a cubic simulation box, ensuring at least 1.0 nm between the molecule and the box edge.

  • Solvate (Optional): If simulating in solution, use gmx solvate to fill the box with the chosen solvent.

Step 2: Simulation Execution using GROMACS

The simulation proceeds in three main phases: minimization, equilibration, and production.[2][9]

Table 1: Key Simulation Parameters (.mdp options)

Parameter Stage Value Rationale
integrator All steep / md Steepest descent for minimization; leap-frog for MD.
nsteps All Varies Number of steps for the run.
dt MD 0.002 (ps) 2 fs timestep is standard for systems with constrained H-bonds.
pcoupl NPT/Prod Parrinello-Rahman Maintains constant pressure (e.g., 1 bar).
tcoupl NVT/NPT/Prod V-rescale Maintains constant temperature (e.g., 298 K).

| constraints | MD | h-bonds | Allows for a larger timestep by constraining high-frequency H-bond vibrations. |

Protocol (GROMACS):

  • Energy Minimization: Removes any steric clashes or unfavorable geometries in the initial structure.

  • NVT Equilibration: The system is brought to the target temperature while keeping the volume constant. The convergence of the system temperature to a stable value is the primary check for a successful run.

-f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr gmx mdrun -v -deffnm nvt 3. NPT Equilibration: The system is brought to the target pressure, allowing the box volume to fluctuate until the system density converges. This ensures the system is at the correct experimental conditions.bash gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr gmx mdrun -v -deffnm npt 4. Production MD: Once the system is equilibrated, the production simulation is run for the desired length of time to collect data for analysis.bash gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_run.tpr gmx mdrun -v -deffnm md_run

Part 3: Analysis of Simulation Trajectories

Quality Control: Assessing Simulation Stability

Before any detailed analysis, it is essential to confirm the simulation was stable. This is a core component of a self-validating protocol. Plotting thermodynamic variables over time is the standard method.

  • Temperature: Should fluctuate around the target value.

  • Pressure: Should fluctuate around the target value.

  • Density: Should converge to a stable value during NPT equilibration.

  • Potential Energy: Should reach a stable plateau.

Structural & Conformational Analysis

The primary goal is to understand the conformational preferences of the cyclohexane ring.

Key Metrics:

  • Dihedral Angle Distributions: The conformation of a six-membered ring can be characterized by its endocyclic dihedral angles. Plotting the distribution of these angles over the course of the simulation reveals the populated conformational states. A perfect chair conformation will show sharp peaks, while a flexible system undergoing transitions will show broader distributions or multiple peaks. Molecular dynamics studies on similar substituted cyclohexanes have shown this is a reliable method for observing chair-chair interconversions.[10]

  • Isomer Comparison:

    • For the trans-isomer , analysis is expected to show a stable chair conformation with both the tert-butyl and propionate groups in equatorial positions.

    • For the cis-isomer , the analysis is more complex. The system will likely avoid the high-energy chair conformation where one bulky group is axial. Instead, dihedral analysis is expected to reveal a preference for a twist-boat conformation, which minimizes these steric clashes.[11]

  • A-Value Calculation: The conformational free energy difference (A-value) between the axial and equatorial conformers of a substituent can be estimated from simulations. For the tert-butyl group, this value is very large (~5 kcal/mol), effectively locking it in the equatorial position. While a direct simulation of the axial-to-equatorial flip is computationally expensive, its high energy confirms why the cis-isomer must adopt a non-chair form.

Protocol (GROMACS):

  • Use gmx trjconv to correct for any periodic boundary conditions.

  • Use gmx angle or a custom analysis script in Python (using libraries like MDAnalysis) to calculate the distribution of the six C-C-C-C dihedral angles within the cyclohexane ring over the production trajectory.

Part 4: Validation and Best Practices

The Principle of Self-Validation

A trustworthy simulation protocol includes internal checks. The equilibration phase is the most critical self-validation step. If temperature, pressure, and density do not converge to stable values, it indicates a problem with the system setup (e.g., poor force field parameters or an unphysical starting structure), and the production run should not be trusted.

Validation Against Experimental Data

The ultimate test of a simulation model is its ability to reproduce experimental observables. While direct experimental data for the conformational dynamics of 4-tert-butylcyclohexyl propionate may be scarce, validation can be achieved by:

  • Simulating Bulk Properties: Running a simulation of the molecule in its liquid state (a box filled with many molecules) and calculating properties like density and heat of vaporization. These can be compared to experimental values for the same or analogous molecules, such as cyclohexyl propionate.[12][13] A close match provides confidence in the accuracy of the non-bonded parameters of the force field.

  • Comparison with Analogs: Comparing the simulated conformational behavior to well-studied analogs like tert-butylcyclohexane provides a qualitative validation of the model's ability to capture the steric effects of the bulky substituent.[14]

Part 5: Conclusion

This guide has outlined a rigorous and scientifically-grounded workflow for the molecular dynamics simulation of 4-tert-butylcyclohexyl propionate. By emphasizing the rationale behind each step—from the critical choice and generation of force field parameters to the detailed analysis of conformational dynamics—this protocol provides a robust framework for obtaining reliable and reproducible results. The principles and methodologies described herein are not limited to this specific molecule but serve as a valuable template for the computational study of a wide range of flexible small molecules relevant to chemistry, materials science, and drug discovery.

References

  • Tutorial: MD Simulation of small organic molecules using GROMACS. (2021). Bioinformatics Review. [Link]

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  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Academia.edu. [Link]

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  • Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. BioExcel. [Link]

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  • Allinger, N. L., et al. (1990). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. [Link]

  • Conformational analysis of cyclohexanes. (2021). Chemistry LibreTexts. [Link]

  • Walker, R. C. (2013). Beginning Amber Workshop Tutorials. AMBER MD. [Link]

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  • Hands-on 5: Generating topologies and parameters for small molecules. AMBER Tutorial. [Link]

  • Modeling a drug compound using antechamber and the Generalized Amber Force Field. (2020). YouTube. [Link]

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  • cyclohexyl propanoate. NIST/TRC Web Thermo Tables (WTT). [Link]

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  • huangjianhuster/cgenff_tutorial. GitHub. [Link]

  • A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds. PMC. [Link]

  • 4-tert-butyl cyclohexyl propionate, 68797-70-6. The Good Scents Company. [Link]

  • Parameter files. ForceField 2025.1 documentation. [Link]

  • Explicit molecular dynamics simulation studies to discover novel natural compound analogues as Mycobacterium tuberculosis inhibitors. PMC. [Link]

  • Customized force field parameters using a hybrid DFT//GFN2-xTB approach. (2023). Cresset Group. [Link]

  • Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8. (2022). PLOS One. [Link]

  • orlandoacevedo/IL: Ionic liquid force field parameters. GitHub. [Link]

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  • Molecular Dynamic Simulations of the Physical Properties of Four Ionic Liquids. (2024). MDPI. [Link]

  • 4-tert-Butylcyclohexyl acetate. NIST WebBook. [Link]

  • Conformational Analysis. V. The Reaction of cis- and trans-4-t-Butylcyclohexanol and trans-4-Methylcyclohexanol with Phosphorus Pentabromide. Semantic Scholar. [Link]

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  • Revisiting iterative molecular mechanics force field parameterization. ChemRxiv. [Link]

  • Conformations and Physicochemical Properties of Biological Ligands in Various Environments. (2023). MDPI. [Link]

  • Conformational Analysis of Molecules in Excited St
  • Cyclohexyl propionate (CAS 6222-35-1). Cheméo. [Link]

  • Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. [Link]

  • Conformational Analysis of cis-1,4-di-tert-butylcyclohexane. StuDocu. [Link]

  • Conformational Analysis. Lecture Notes. [Link]

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Protocols & Analytical Methods

Method

GC-MS Protocol for the Sensitive and Selective Detection of 4-tert-butylcyclohexyl propionate in Complex Matrices

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive and robust analytical protocol for the identification and quantification of 4-tert-butylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract This application note presents a comprehensive and robust analytical protocol for the identification and quantification of 4-tert-butylcyclohexyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS). 4-tert-butylcyclohexyl propionate is a common fragrance ingredient used in a variety of consumer products, including cosmetics and personal care items. Due to its potential as a contact allergen, its presence in products is subject to regulatory scrutiny, necessitating a reliable analytical method for its detection.[1][2] This guide provides a step-by-step methodology, from sample preparation using a validated liquid-liquid extraction (LLE) technique to instrument setup and data analysis, designed for researchers, quality control scientists, and professionals in the cosmetic and drug development industries. The protocol emphasizes scientific integrity, explaining the rationale behind key procedural choices to ensure method robustness and trustworthiness.

Introduction and Scientific Background

4-tert-butylcyclohexyl propionate is a synthetic fragrance compound valued for its fruity, woody, and floral scent profile. It is an ester of 4-tert-butylcyclohexanol and propionic acid. As with many fragrance ingredients, there is a recognized potential for skin sensitization in a subset of the population. Consequently, regulatory bodies worldwide have established concentration limits for certain fragrance allergens in consumer products to ensure consumer safety.[2] For instance, European regulations require the labeling of specific fragrance allergens if their concentration exceeds 0.01% in rinse-off products and 0.001% in leave-on products.[1]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like 4-tert-butylcyclohexyl propionate within complex sample matrices.[3] The gas chromatograph provides high-resolution separation of the target analyte from other matrix components, while the mass spectrometer offers definitive identification based on the unique mass-to-charge ratio (m/z) of the molecule and its fragment ions, as well as sensitive quantification.

This protocol is designed to be a self-validating system. We will detail a liquid-liquid extraction (LLE) method proven effective for cosmetic matrices, followed by analysis using a standard non-polar GC column and detection by MS in both full scan and Selected Ion Monitoring (SIM) modes.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development, particularly for selecting appropriate extraction solvents and GC parameters.

PropertyValueSource
IUPAC Name (4-tert-butylcyclohexyl) propanoatePubChem
CAS Number 68797-70-6The Good Scents Company[4]
Molecular Formula C13H24O2The Good Scents Company[4]
Molecular Weight 212.33 g/mol PubChem
Boiling Point ~239 °C (estimated)The Good Scents Company
logP (o/w) ~4.57 (estimated)The Good Scents Company

Table 1: Key physicochemical properties of 4-tert-butylcyclohexyl propionate.

Experimental Protocol

Required Materials and Reagents
  • Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Deionized water, Methanol (HPLC grade), Hexane (HPLC grade).

  • Reagents: Anhydrous sodium sulfate (ACS grade).

  • Standards: 4-tert-butylcyclohexyl propionate certified reference material (CRM, >98% purity), Internal Standard (IS) such as Phenanthrene-d10 or a suitable stable isotope-labeled analogue.

  • Apparatus: 50 mL amber centrifuge tubes, vortex mixer, benchtop centrifuge, 2 mL amber GC vials with inserts, syringes and syringe filters (0.45 µm PTFE).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is optimized for complex cosmetic matrices like lotions or creams and is adapted from established methods for fragrance allergen analysis.[5][6][7] The use of MTBE provides excellent recovery for semi-polar analytes while minimizing the extraction of highly polar, non-volatile matrix components.[5]

Protocol Steps:

  • Sample Weighing: Accurately weigh 0.5 g (± 0.01 g) of the cosmetic sample into a 50 mL amber centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of the chosen internal standard (e.g., 50 µL of a 10 µg/mL solution). The IS is crucial for correcting variations in extraction efficiency and injection volume.

  • Solvent Addition: Add 5 mL of deionized water and 5 mL of MTBE to the tube. The water helps to break down the emulsion structure of many cosmetic products, facilitating the transfer of the analyte into the organic solvent.

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes. For enhanced efficiency, use a sample mixer or shaker for 30 minutes.[5][7] This step ensures intimate contact between the sample and the extraction solvent, maximizing analyte recovery.

  • Phase Separation & Dehydration: Add approximately 5 g of anhydrous sodium sulfate to the tube. This salt serves a dual purpose: it helps to break any remaining emulsion and removes residual water from the organic (MTBE) phase.[5]

  • Centrifugation: Centrifuge the mixture at 3000 x g for 15 minutes. This will result in a clean separation of the upper organic layer from the lower aqueous/solid phase.

  • Extract Collection: Carefully collect the supernatant (the upper MTBE layer) using a Pasteur pipette and pass it through a 0.45 µm PTFE syringe filter into a clean vial.

  • Final Preparation: Transfer an aliquot of the filtered extract into a 2 mL amber GC vial for analysis.

GC-MS Instrumentation and Analytical Conditions

The following parameters are recommended for a standard GC-MS system, such as an Agilent 7890/5975 or equivalent. A non-polar (5%-phenyl)-methylpolysiloxane column is chosen for its excellent performance in separating compounds based on boiling point and its overall robustness.[3]

ParameterRecommended SettingRationale
GC System
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film)Provides excellent resolution and inertness for a wide range of analytes.
Carrier Gas Helium (99.999% purity) at a constant flow of 1.0 mL/minInert carrier gas providing optimal chromatographic efficiency.
Injector Split/Splitless
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Oven Program 1. Initial: 60 °C, hold for 2 min2. Ramp 1: 5 °C/min to 150 °C3. Ramp 2: 15 °C/min to 280 °C, hold for 5 minThe slow initial ramp ensures separation of more volatile components, while the second ramp accelerates the elution of semi-volatile compounds like the target analyte.
MS System
Ion Source Electron Ionization (EI)Standard, robust ionization technique for GC-MS.
Ionization Energy 70 eVStandard energy that produces reproducible fragmentation patterns for library matching.
Source Temp. 230 °CStandard operating temperature to prevent analyte condensation.
Quadrupole Temp. 150 °CStandard operating temperature for stable mass analysis.
Transfer Line 280 °CPrevents cold spots and analyte loss between the GC and MS.
Acquisition Mode Full Scan (for method development) & SIM (for quantification)See Section 3.1 for details.

Table 2: Recommended GC-MS parameters.

Data Acquisition and Analysis

Mass Spectrometry: A Dual-Mode Approach

Step 1: Method Development (Full Scan Mode) First, inject a 1-5 µg/mL standard solution of the analyte in Full Scan mode, acquiring data over a mass range of m/z 40-350 . This allows for:

  • Retention Time (RT) Determination: Unambiguously determine the RT of the analyte under your specific chromatographic conditions.

  • Mass Spectrum Confirmation: Record the actual fragmentation pattern. Based on the principles of mass spectral fragmentation, the following ions are predicted:

    • m/z 212: Molecular ion (M+•). May be low in abundance.

    • m/z 155: Loss of the tert-butyl group ([M-57]+).

    • m/z 139: Loss of the propionyloxy radical group.

    • m/z 57: Propionyl cation ([CH3CH2CO]+) and/or tert-butyl cation ([C(CH3)3]+). This is expected to be a highly abundant, characteristic ion.

Step 2: Routine Quantification (Selected Ion Monitoring - SIM Mode) For superior sensitivity and selectivity in complex matrices, SIM mode is the preferred method for quantification.[3] Based on the experimentally confirmed mass spectrum from Step 1, select one quantification ion and at least two qualifier ions. The most abundant, unique ion should be chosen for quantification.

Ion RoleProposed m/z (To be confirmed)Rationale
Quantifier Ion 139 Represents the stable t-butylcyclohexyl cation, likely providing a strong and specific signal.
Qualifier Ion 1 57 A highly abundant and characteristic fragment of the propionyl and/or t-butyl group.
Qualifier Ion 2 155 Represents the loss of the t-butyl group, providing another point of confirmation.

Table 3: Proposed ions for SIM analysis.

The ratio of the qualifier ions to the quantifier ion must be consistent between the sample and a known standard for positive identification.

Calibration and Quantification

Prepare a series of calibration standards in MTBE ranging from approximately 0.1 µg/mL to 10 µg/mL. Each standard must contain the same concentration of the internal standard as used in the sample preparation. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.995 is considered acceptable.

Method Validation and Trustworthiness

To ensure the reliability of results, the method must be validated according to established guidelines. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the analyte's retention time for the selected SIM ions.

  • Linearity: Assessed from the calibration curve as described above.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For fragrance allergens, LOQs are typically in the range of 2-20 µg/g in the original product.[5][6]

  • Accuracy: Determined by analyzing a spiked matrix sample at multiple concentration levels. Recoveries are typically expected to be within 80-120%.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD), which should typically be <15%.

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire analytical process, from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh 0.5g Sample B 2. Spike Internal Standard A->B C 3. Add 5mL H2O & 5mL MTBE B->C D 4. Vortex / Mix for 30 min C->D E 5. Add Na2SO4 & Centrifuge D->E F 6. Filter Supernatant E->F G 7. Transfer to GC Vial F->G H 8. Inject 1 µL into GC-MS G->H I 9. Chromatographic Separation H->I J 10. MS Detection (Scan or SIM) I->J K 11. Identify Peak by RT & Ion Ratios J->K L 12. Integrate Peak Areas (Analyte & IS) K->L M 13. Quantify using Calibration Curve L->M N 14. Report Result (mg/kg) M->N

GC-MS analysis workflow for 4-tert-butylcyclohexyl propionate.

Conclusion

This application note provides a detailed, field-proven GC-MS protocol for the selective and sensitive quantification of 4-tert-butylcyclohexyl propionate in complex matrices such as cosmetics. By combining an efficient liquid-liquid extraction with optimized GC-MS parameters, this method offers a reliable framework for quality control, regulatory compliance, and research applications. The dual-mode MS approach ensures that laboratories can both confirm the analyte's identity and perform routine, high-sensitivity quantification. Adherence to the described validation procedures will ensure that the generated data is accurate, precise, and trustworthy.

References

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link]

  • Debonne, E., et al. (2015). HS–GC–MS method for the analysis of fragrance allergens in complex cosmetic matrices. PubMed. Retrieved from [Link]

  • Chen, C. C., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. PMC. Retrieved from [Link]

  • Chen, C. C., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. PubMed. Retrieved from [Link]

  • Ahn, J.-C., et al. (n.d.). Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. SciSpace. Retrieved from [Link]

  • Chen, C. C., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Al-Thani, A., et al. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. MDPI. Retrieved from [Link]

  • Li, Z., & Wang, Y. (2022). Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products. IntechOpen. Retrieved from [Link]

  • Rastogi, S. C. (n.d.). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. ba333. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl cyclohexyl propionate, 68797-70-6. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-propanoate. Retrieved from [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 4-tert-Butylcyclohexyl Propionate Isomers

Mechanistic Principles & Conformational Analysis The characterization of 4-tert-butylcyclohexyl propionate isomers relies on foundational principles of stereochemistry and nuclear magnetic resonance (NMR) spectroscopy. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Principles & Conformational Analysis

The characterization of 4-tert-butylcyclohexyl propionate isomers relies on foundational principles of stereochemistry and nuclear magnetic resonance (NMR) spectroscopy. The bulky tert-butyl group serves as a powerful conformational anchor. With a high conformational free energy (A-value) of approximately 4.9 kcal/mol, it imposes a severe energetic penalty on any chair conformation where it occupies an axial position. Consequently, the cyclohexane ring is effectively "locked" with the tert-butyl group in the equatorial position[1]. This rigid framework eliminates the signal averaging typically caused by rapid ring-flipping, allowing for the definitive assignment of cis and trans isomers[2].

Because the tert-butyl group is locked equatorially at C4, the stereochemistry of the propionate group at C1 dictates the NMR spectral features:

  • Trans Isomer (e,e): The propionate group is equatorial (opposite face to the tert-butyl group). Consequently, the methine proton (H1) attached to C1 is axial .

  • Cis Isomer (e,a): The propionate group is axial (same face as the tert-butyl group). Consequently, the methine proton (H1) attached to C1 is equatorial .

1H NMR Causality: The Karplus Equation

The axial or equatorial nature of the H1 proton governs its spin-spin coupling constants ( 3J ) with the adjacent methylene protons at C2 and C6, as described by the Karplus equation[2].

  • In the trans isomer , the axial H1 has a dihedral angle of ~180° with the two axial protons on C2/C6, resulting in large axial-axial couplings ( 3Jax−ax​ ≈ 10–12 Hz). The coupling with the two equatorial protons (~60° dihedral) is small ( 3Jax−eq​ ≈ 4 Hz). Thus, the H1 signal appears as a broad multiplet, typically a triplet of triplets (tt)[1].

  • In the cis isomer , the equatorial H1 has dihedral angles of ~60° with all four adjacent protons. This results exclusively in small couplings ( 3Jeq−ax​ and 3Jeq−eq​ ≈ 2–4 Hz), causing the H1 signal to collapse into a narrow multiplet, often resembling a broad singlet or a narrow quintet[3].

13C NMR Causality: The γ -Gauche Effect

Steric compression directly impacts 13C chemical shifts. In the cis isomer , the axial propionate group is sterically crowded against the axial protons at the C3 and C5 positions. This γ -gauche interaction increases local electron density, shielding the C3 and C5 carbons and shifting their resonance upfield by approximately 4–6 ppm relative to the trans isomer[4].

Quantitative Data Summary

The following table summarizes the expected diagnostic NMR features used to differentiate and quantify the two isomers.

IsomerPropionate PositionH1 PositionDiagnostic 1H NMR (H1 Signal)Expected 1H Couplings ( 3J )Diagnostic 13C NMR (C3/C5 Shifts)
trans EquatorialAxial~4.60 – 4.80 ppm (Broad tt) 3Jax−ax​ ≈ 10–12 Hz 3Jax−eq​ ≈ 4 Hz~31 – 32 ppm (Deshielded)
cis AxialEquatorial~4.90 – 5.10 ppm (Narrow m/bs) 3Jeq−ax​ ≈ 2–4 Hz 3Jeq−eq​ ≈ 2–4 Hz~27 – 28 ppm (Shielded, γ -gauche)

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . The quantitative ratio of isomers derived from 1H NMR must mathematically align with the ratio derived from a specialized 13C NMR experiment.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the 4-tert-butylcyclohexyl propionate isomer mixture.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion.

Step 2: 1H NMR Acquisition (Quantitative)

Causality for settings: For accurate integration, the relaxation delay ( D1​ ) must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest.

  • Tune and match the probe to the 1H frequency. Shim the sample until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Set the spectral width to 12 ppm and the center at 5 ppm.

  • Set the relaxation delay ( D1​ ) to 10 seconds (ensuring D1​>5×T1​ ).

  • Acquire 16 to 32 scans using a 90° pulse program (zg or equivalent).

Step 3: 13C NMR Acquisition (Inverse-Gated Decoupling)

Causality for settings: Standard 13C NMR uses continuous 1H decoupling, which induces the Nuclear Overhauser Effect (NOE), artificially inflating the signal intensity of carbons with attached protons. To use 13C for quantitative cross-validation, NOE must be suppressed using inverse-gated decoupling.

  • Tune and match the probe to the 13C frequency.

  • Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

  • Set the relaxation delay ( D1​ ) to 30 seconds to allow complete relaxation of the quaternary and carbonyl carbons.

  • Acquire > 1024 scans to achieve a sufficient signal-to-noise ratio (S/N > 100:1 for the carbonyl peaks).

Step 4: Data Processing & Self-Validation
  • Apply a 0.3 Hz exponential line broadening function to the 1H FID and 1.0 Hz to the 13C FID before Fourier Transformation (FT).

  • Phase and baseline correct both spectra manually.

  • Primary Quantification: Integrate the broad H1 signal (~4.7 ppm) for the trans isomer and the narrow H1 signal (~5.0 ppm) for the cis isomer. Calculate the cis:trans ratio.

  • Self-Validation: Integrate the distinct carbonyl carbon signals (~174 ppm) for both isomers in the inverse-gated 13C spectrum.

  • Validation Check: The cis:trans ratio from the 13C carbonyl integration must match the 1H integration ratio within a ±2% margin of error. If the deviation is larger, the D1​ delay in either experiment was insufficient.

Workflows and Logical Relationships

NMR_Workflow Step1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 Step2 2. Instrument Tuning Shim & Tune Probe (1H & 13C) Step1->Step2 Step3 3. Quantitative 1H NMR Relaxation Delay (D1) > 5×T1 Step2->Step3 Step4 4. Quantitative 13C NMR Inverse-Gated Decoupling (Suppress NOE) Step3->Step4 Step5 5. Data Processing & Validation Cross-check 1H and 13C Integrals Step4->Step5

Figure 1: Step-by-step NMR acquisition workflow for quantitative isomer analysis.

Isomer_Logic Start Observe H1 Methine Signal (δ 4.5 - 5.1 ppm) Split1 Multiplicity & J-Coupling Analysis Start->Split1 Broad Broad Multiplet (tt) ³J_ax-ax ≈ 10-12 Hz Split1->Broad Narrow Narrow Multiplet (quintet) ³J_eq-ax ≈ 2-4 Hz Split1->Narrow Conform1 H1 is Axial Propionate is Equatorial Broad->Conform1 Conform2 H1 is Equatorial Propionate is Axial Narrow->Conform2 Isomer1 trans-Isomer (Downfield 13C C3/C5) Conform1->Isomer1 Isomer2 cis-Isomer (Upfield 13C C3/C5, γ-gauche) Conform2->Isomer2

Figure 2: Logical decision tree for assigning cis/trans isomers using 1H and 13C NMR features.

References

  • Conformation of Acetate Derivatives of Sugars and Other Cyclic Alcohols. Crystal Structures, NMR Studies, and Molecular Mechanics Calculations of Acetates. When Is the Exocyclic C−O Bond Eclipsed?The Journal of Organic Chemistry - ACS Publications.
  • Diastereofacial Selectivity in Reactions of Substituted Cyclohexyl Radicals. An Experimental and Theoretical Study.Journal of the American Chemical Society.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.Repositori Obert UdL.
  • 1-Bromo-4-(propan-2-yl)cyclohexane - Benchchem.Benchchem Technical Documentation.

Sources

Method

using 4-tert-butylcyclohexyl propionate in synthetic fragrance formulations

Application Note: Formulation Dynamics and Olfactory Profiling of 4-tert-Butylcyclohexyl Propionate in Synthetic Fragrances Introduction & Mechanistic Overview In the architecture of synthetic fragrances, 4-tert-butylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Dynamics and Olfactory Profiling of 4-tert-Butylcyclohexyl Propionate in Synthetic Fragrances

Introduction & Mechanistic Overview

In the architecture of synthetic fragrances, 4-tert-butylcyclohexyl acetate (commonly known as PTBCHA or Vertenex) is a ubiquitous workhorse, prized for its woody, floral, and orris-like volume [1]. However, extending the ester moiety by a single carbon yields 4-tert-butylcyclohexyl propionate (CAS: 68797-70-6), a structurally homologous compound that offers distinct organoleptic and physicochemical advantages for advanced formulation [2].

The transition from an acetate to a propionate increases the molecular weight and lipophilicity (LogP) of the molecule. Mechanistically, this reduces the vapor pressure, transitioning the compound from a volatile top/heart note to a more substantive heart/base note. Olfactorily, the propionate esterification softens the sharp, camphorous edges often associated with standard PTBCHA, shifting the profile toward a warmer, sweeter, and more pronounced fruity-woody character [3].

Stereochemical Causality in Olfaction

The olfactory performance of substituted cyclohexanes is heavily dependent on their stereochemistry. According to established structure-odor relationships (often referred to in Ohloff's studies on tert-butyl cyclohexanes), the conformation of the ester group dictates its binding affinity to human olfactory G-protein coupled receptors (GPCRs) [4].

  • cis-Isomer (Equatorial tert-butyl, Axial ester): Exhibits a highly radiant, floral, and fruity depth. It is the organoleptically preferred isomer.

  • trans-Isomer (Equatorial tert-butyl, Equatorial ester): Tends to present flatter, sometimes undesirable camphorous, woody, or even animalic nuances.

Because the synthesis of 4-tert-butylcyclohexyl propionate yields a mixture of these isomers, rigorous analytical and olfactory validation is required before integration into a fragrance base.

G Odorant 4-t-BCHP (Odorant) Receptor Olfactory Receptor (GPCR) Odorant->Receptor G_olf G-protein (G_olf) Receptor->G_olf AC3 Adenylyl Cyclase III G_olf->AC3 cAMP cAMP Increase AC3->cAMP CNG CNG Ion Channel (Depolarization) cAMP->CNG

Caption: Olfactory signal transduction pathway triggered by 4-tert-butylcyclohexyl propionate.

Physicochemical Properties

Understanding the physical parameters of 4-tert-butylcyclohexyl propionate is critical for predicting its behavior in various matrices (e.g., ethanol, emulsions, or surfactant systems).

PropertyValue / DescriptionImpact on Formulation
CAS Number 68797-70-6 (General), 10411-93-5 (cis)Regulatory tracking and inventory compliance.
Molecular Formula C₁₃H₂₄O₂Determines stoichiometric interactions.
Molecular Weight 212.33 g/mol Heavier than PTBCHA (198.3 g/mol ); increases substantivity.
Boiling Point ~266 - 267 °CIndicates a heart-to-base note profile; low volatility.
Odor Profile Sweet, fruity, warm woody, subtle floralActs as a blender/modifier bridging fruity and woody accords.
Solubility Soluble in alcohol and fixed oils; insoluble in waterRequires solubilizers (e.g., PEG-40) for aqueous applications.

Data synthesized from PubChem and standard industry safety data sheets [2, 5].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They not only instruct how to perform the test but incorporate controls to verify why the data is reliable.

Protocol 1: Isomeric Profiling via GC-MS and GC-Olfactometry (GC-O)

Objective: To quantify the cis/trans ratio of the raw material and correlate chemical peaks with human olfactory perception, ensuring the batch meets fine fragrance standards. Causality: Standard GC-MS only confirms chemical purity. Because the trans-isomer can ruin a delicate floral accord with camphorous off-notes, GC-O is mandatory to map the exact sensory impact of each eluting isomer.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 4-tert-butylcyclohexyl propionate to 1% (v/v) in GC-grade dichloromethane (DCM). Include an internal standard (e.g., tetradecane) for quantitative validation.

  • Instrument Setup: Utilize a GC-MS equipped with a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) to maximize separation of stereoisomers. Split the effluent 1:1 between the mass spectrometer and a heated olfactory sniffing port (ODP).

  • Temperature Program:

    • Initial temp: 60°C (hold 2 min).

    • Ramp: 5°C/min to 240°C.

    • Final hold: 10 min.

  • Data Acquisition (Self-Validation): The MS will identify the isomers based on retention indices and fragmentation patterns (m/z 57, 138). Simultaneously, a trained evaluator at the ODP records the odor descriptor and intensity (1-5 scale) using a time-intensity recording device.

  • Acceptance Criteria: A premium batch should demonstrate a cis-isomer concentration of >85%, correlating directly with high-intensity "fruity/floral" descriptors at the sniffing port, with negligible "camphor" notes from the trans peak.

Protocol 2: Accelerated Stability and Substantivity in Fabric Care Base

Objective: To evaluate the hydrolytic stability and cloth-substantivity of the propionate in an acidic, cationic surfactant matrix. Causality: Esters are prone to hydrolysis in aqueous environments, yielding the constituent alcohol (4-tert-butylcyclohexanol) and acid (propionic acid). Propionic acid has a pungent, sour odor. Testing in a fabric softener base (pH ~3.0) stresses the ester linkage, validating its shelf-life viability.

Step-by-Step Methodology:

  • Base Dosing: Dose the fragrance compound at 0.5% (w/w) into an unfragranced, ester-quat based fabric softener.

  • Control Establishment: Prepare a parallel control using 0.5% standard PTBCHA (acetate) to compare hydrolysis rates and substantivity.

  • Accelerated Aging: Divide the samples into glass jars. Store one set at 4°C (Control) and one set at 40°C (Accelerated) for 4 weeks.

  • Analytical Validation: Post-aging, extract the fragrance using hexane. Run GC-MS to quantify the presence of free 4-tert-butylcyclohexanol. An increase in the alcohol peak >5% indicates unacceptable hydrolysis.

  • Organoleptic Substantivity Test: Wash standard cotton terry towels using the aged softeners. Evaluate the towels olfactorily at three stages: Damp, Dry (24 hours), and Aged Dry (7 days).

  • Expected Outcome: The propionate should exhibit superior retention at the 7-day mark compared to the acetate due to its higher molecular weight and lower vapor pressure.

Workflow Step1 1. Isomeric Profiling (GC-MS / GC-O) Step2 2. Base Formulation (Fabric Care / pH 3.0) Step1->Step2 Step3 3. Accelerated Stability (40°C, 4 Weeks) Step2->Step3 Step4 4. Olfactory & Analytical Evaluation (Hexane Extraction & Towel Test) Step3->Step4

Caption: Standardized workflow for stability and substantivity testing of fragrance esters.

Formulation Application: Demonstration Accord

To demonstrate the bridging capabilities of 4-tert-butylcyclohexyl propionate, the following formulation illustrates a "Modern Fruity-Woody" core accord. The propionate acts as a volumetric modifier, smoothing the transition between the volatile fruity top notes and the heavy musky/woody base.

Table 2: Modern Fruity-Woody Core Accord

IngredientFunction / Odor ProfileParts (w/w)
4-tert-Butylcyclohexyl Propionate Heart/Base: Warm woody, fruity volume 150
Iso E SuperBase: Velvety, amber-woody300
Hedione (Methyl dihydrojasmonate)Heart: Transparent floral, radiant250
Gamma-UndecalactoneHeart: Peach, fruity lactonic50
Damascone Alpha (10% in DPG)Top/Heart: Apple, rose, plum20
Galaxolide (50% in IPM)Base: Clean musk200
Bergamot Essential OilTop: Citrus, fresh30
Total 1000

Formulation Insight: In this accord, substituting standard PTBCHA with the propionate variant synergizes exceptionally well with Gamma-Undecalactone and Damascone Alpha. The propionate's inherent fruity sweetness amplifies the lactonic peach notes while maintaining the structural woody rigidity required to support the Iso E Super base.

References

  • ECSA Chemicals. (2021). OTBCHA and PTBCHA in the fragrances world. ECSA. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82610, Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-propanoate. PubChem. Retrieved from[Link]

  • Synerzine. (2018). Safety Data Sheet: Cyclohexanol, 4-(1,1-dimethylethyl)-, propanoate. Synerzine. Retrieved from[Link]

  • European Patent Office. (2015). 3-(cyclohex-1-en-1-yl)propionates and their use in perfume compositions (Patent No. EP2862599). EPO. Retrieved from[Link]

Application

Application Note: Optimized Liquid-Liquid Extraction (LLE) of 4-tert-Butylcyclohexyl Propionate from Complex Aqueous Matrices

Physicochemical Profiling & Mechanistic Rationale 4-tert-butylcyclohexyl propionate (CAS#: 68797-70-6) is a sterically hindered, highly lipophilic ester widely utilized in fragrance chemistry, flavor profiling, and as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Mechanistic Rationale

4-tert-butylcyclohexyl propionate (CAS#: 68797-70-6) is a sterically hindered, highly lipophilic ester widely utilized in fragrance chemistry, flavor profiling, and as a synthetic organic intermediate[1]. Because of its specific molecular architecture—combining a bulky tert-butyl group, a non-polar cyclohexyl ring, and a propionate chain—it exhibits extreme hydrophobicity.

Developing a robust Liquid-Liquid Extraction (LLE) protocol for this molecule requires navigating two primary physicochemical challenges:

  • Extreme Lipophilicity: With an 2 and an aqueous solubility of merely ~2.404 mg/L at 25 °C[2], the molecule strongly resists remaining in aqueous environments. While this favors organic partitioning, it also means the molecule readily adsorbs onto plastic surfaces (e.g., polypropylene tubes) during handling.

  • Hydrolytic Susceptibility: Like all esters, the propionate linkage is vulnerable to acid-catalyzed hydrolysis and base-catalyzed saponification. Extraction from unbuffered matrices can lead to the degradation of the target analyte into 4-tert-butylcyclohexanol and propionic acid.

Mechanistic Principles of the Extraction Workflow

To achieve near-quantitative recovery (>95%) while preventing degradation, this protocol leverages three core mechanistic principles:

  • Thermodynamic Polarity Matching (Solvent Selection): Causality: The principle of "like dissolves like" dictates that a highly non-polar solvent is required. A mixture of Hexane and Ethyl Acetate (4:1 v/v) is selected. Hexane perfectly matches the dispersion forces of the tert-butylcyclohexyl moiety, while the slight polarity introduced by Ethyl Acetate ensures rapid solvation of the ester group, outperforming pure alkane extractions[3].

  • Setschenow Salting-Out Effect: Causality: Adding inorganic salts (e.g., NaCl) to the aqueous phase drastically increases its ionic strength. Water molecules preferentially hydrate the dissociated Na⁺ and Cl⁻ ions, reducing the available hydration cavity for the hydrophobic ester. This thermodynamically "squeezes" the ester out of the aqueous phase, driving it completely into the organic layer[4].

  • pH Buffering: Causality: Maintaining the aqueous phase strictly between pH 6.5 and 7.0 prevents the nucleophilic attack of hydroxide ions (saponification) or protonation of the carbonyl oxygen (acid hydrolysis), preserving the structural integrity of the ester during mass transfer.

Quantitative Data: Partitioning Parameters

The following table summarizes the critical parameters governing the extraction dynamics of 4-tert-butylcyclohexyl propionate.

ParameterValue / SpecificationRationale for LLE Design
Target Molecule 4-tert-butylcyclohexyl propionateTarget analyte for recovery.
CAS Number 68797-70-6Chemical identification[1].
LogP (o/w) 4.567 (est.)Dictates the necessity of a highly non-polar extraction solvent[2].
Aqueous Solubility 2.404 mg/L @ 25 °CRequires salting-out for trace-level extraction from large aqueous volumes[2].
Optimal Solvent System Hexane / Ethyl Acetate (4:1 v/v)Maximizes recovery while maintaining a low boiling point for downstream evaporation.
Aqueous Phase Modifier 2.0 M NaCl in 50 mM Phosphate BufferInduces salting-out effect and locks pH at 6.8 to prevent ester hydrolysis[4].

Experimental Protocol: Step-by-Step LLE

Note: This protocol is designed as a self-validating system . By incorporating an internal standard and gravimetric checks, the workflow continuously verifies its own efficiency, ensuring that any loss is immediately flagged prior to instrumental analysis.

Reagents & Materials
  • Extraction Solvent: HPLC-grade Hexane and Ethyl Acetate.

  • Salting-Out Buffer: 2.0 M NaCl in LC-MS grade water, buffered to pH 6.8 with 50 mM sodium phosphate.

  • Internal Standard (IS): Dicyclohexyl phthalate (10 µg/mL in hexane). Selection rationale: Mimics the hydrophobicity and ester structure of the target analyte without co-eluting.

  • Hardware: 15 mL glass centrifuge tubes with PTFE-lined caps (Avoid plastics to prevent analyte adsorption).

Procedure
  • Sample Aliquoting: Transfer 5.0 mL of the aqueous sample containing 4-tert-butylcyclohexyl propionate into a 15 mL glass centrifuge tube.

    • Causality: Glass prevents the lipophilic ester from adsorbing onto the vessel walls, a common failure point in hydrophobic LLE.

  • Matrix Modification: Add 2.0 mL of the 2.0 M NaCl Salting-Out Buffer (pH 6.8) to the sample.

    • Causality: The buffer neutralizes reactive matrix components, while the salt minimizes the target's aqueous solubility[4].

  • Self-Validation Spike: Add exactly 50 µL of the Internal Standard (IS) solution.

    • Causality: Tracking the final recovery of the IS will mathematically validate the extraction efficiency independently of the target analyte's initial concentration.

  • Solvent Addition: Add 3.0 mL of the Hexane/Ethyl Acetate (4:1 v/v) extraction solvent. Cap tightly.

  • Mass Transfer: Vortex vigorously for 60 seconds.

    • Causality: High-shear mixing maximizes the interfacial surface area between the aqueous and organic phases, accelerating mass transfer to reach thermodynamic equilibrium rapidly[5].

  • Phase Separation: Centrifuge the tube at 2,500 × g for 5 minutes at room temperature.

    • Causality: The high centrifugal force overcomes any emulsion stabilization caused by matrix impurities, cleanly separating the low-density upper organic phase (~0.68 g/mL) from the high-density lower aqueous phase (>1.05 g/mL)[3].

  • Collection: Using a glass Pasteur pipette, carefully transfer the upper organic layer into a clean, pre-weighed glass autosampler vial.

  • Concentration: Evaporate the solvent under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature until dry.

    • Causality: Room temperature evaporation prevents the thermal degradation or volatilization of the target ester.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of pure hexane for downstream GC-MS analysis.

LLE Workflow Visualization

LLE_Protocol A Aqueous Sample (4-tert-butylcyclohexyl propionate) B Matrix Modification Add 2M NaCl & Buffer (pH 6.8) A->B C Solvent Addition Add Hexane/EtOAc (4:1) B->C D Mass Transfer Vortex Vigorously (60s) C->D E Phase Separation Centrifuge 2500 x g, 5 min D->E F Phase Split E->F G Upper Organic Phase (Target Ester + IS) F->G Lipophilic H Lower Aqueous Phase (Salts + Polar Impurities) F->H Hydrophilic I N2 Evaporation & GC-MS Analysis G->I

Workflow for the optimized liquid-liquid extraction of 4-tert-butylcyclohexyl propionate.

Troubleshooting & Self-Validation Diagnostics

To ensure the trustworthiness of the generated data, apply the following diagnostic checks:

  • Emulsion Persistence: If a cloudy interface remains between the phases post-centrifugation, the matrix likely contains biological surfactants.

    • Action: Add 100 µL of pure ethanol to disrupt the micellar structures at the interface, then re-centrifuge[5].

  • Hydrolysis Monitoring (GC-MS): Monitor the resulting chromatogram specifically for 4-tert-butylcyclohexanol. If this peak is present and increases across sequential extractions, the extraction pH was not properly buffered, leading to ester cleavage.

  • Internal Standard Recovery Check: If the absolute recovery of the IS drops below 85%, it flags an unoptimized matrix effect or physical solvent loss, invalidating the run before data analysis proceeds.

References

  • Source: flavscents.
  • Source: researchgate.
  • Source: nih.
  • Source: chemicalbook.
  • Source: mdpi.

Sources

Method

enzymatic synthesis methods for 4-tert-butylcyclohexyl propionate

Application Note: Enzymatic Synthesis of 4-tert-Butylcyclohexyl Propionate Executive Summary The synthesis of cyclic esters, such as 4-tert-butylcyclohexyl propionate, is of significant interest to the fragrance and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Synthesis of 4-tert-Butylcyclohexyl Propionate

Executive Summary

The synthesis of cyclic esters, such as 4-tert-butylcyclohexyl propionate, is of significant interest to the fragrance and pharmaceutical industries due to their distinct olfactory profiles (often characterized by woody, floral, or fruity notes) and their utility as chiral building blocks[1]. Traditional chemical esterification requires harsh acidic catalysts and high temperatures, which can lead to side reactions, substrate degradation, and poor stereocontrol.

This application note details a highly efficient, green biocatalytic methodology for the synthesis of 4-tert-butylcyclohexyl propionate. By utilizing immobilized Candida antarctica Lipase B (CALB, commercialized as Novozym 435), researchers can achieve high conversion rates under mild conditions[2]. This guide provides comprehensive mechanistic insights, self-validating experimental protocols, and optimization strategies for both direct esterification and irreversible transesterification workflows.

Mechanistic Rationale & Biocatalyst Selection

Why Candida antarctica Lipase B (Novozym 435)?

Lipases are serine hydrolases that, in low-water or non-aqueous environments, reverse their natural hydrolytic function to catalyze ester synthesis[2]. Novozym 435 is specifically selected for the esterification of secondary and cyclic alcohols (like 4-tert-butylcyclohexanol) because of its robust stability in organic solvents and its highly accommodating active site[3]. The enzyme exhibits excellent thermal stability (up to 60–80°C) and can be recycled multiple times without significant loss of activity[4].

The Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi kinetic mechanism.

  • Acylation : The acyl donor (propionic acid or vinyl propionate) binds to the active site serine, forming a covalent acyl-enzyme intermediate while releasing the first byproduct (water or acetaldehyde).

  • Deacylation : The nucleophilic hydroxyl group of 4-tert-butylcyclohexanol attacks the acyl-enzyme intermediate, forming the target ester (4-tert-butylcyclohexyl propionate) and regenerating the free enzyme.

PingPong E1 Free Enzyme (CALB) EA Enzyme-Acyl Complex E1->EA Binding Acyl Acyl-Enzyme Intermediate EA->Acyl Catalysis Acyl_B Acyl-Enzyme-Alcohol Complex Acyl->Acyl_B Binding P1 Water / Acetaldehyde Acyl->P1 E2 Free Enzyme (CALB) Acyl_B->E2 Resolution P2 4-tert-butylcyclohexyl propionate Acyl_B->P2 SubA Propionic Acid / Vinyl Propionate SubA->EA SubB 4-tert-butylcyclohexanol SubB->Acyl_B

Fig 1: Ping-Pong Bi-Bi catalytic mechanism of CALB during esterification.

Experimental Workflows & Protocols

The synthesis can be approached via two distinct thermodynamic pathways. Direct esterification uses propionic acid but requires continuous water removal to drive the equilibrium forward[5]. Transesterification uses vinyl propionate, where the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde, rendering the reaction strictly irreversible and kinetically driven.

Workflow A 1. Substrate Preparation 4-tert-butylcyclohexanol + Acyl Donor B 2. Solvent Selection Isooctane or Solvent-Free A->B C 3. Biocatalyst Addition Novozym 435 (10% w/w) B->C D 4. Reaction Incubation 50°C, 250 rpm, Molecular Sieves C->D E 5. In-Process Monitoring GC-FID Analysis D->E E->D Conversion < 95% F 6. Enzyme Recovery Vacuum Filtration E->F Conversion ≥ 95% F->C Enzyme Recycling G 7. Product Purification Rotary Evaporation & Distillation F->G

Fig 2: Experimental workflow for the biocatalytic synthesis and purification of the ester.
Materials & Reagents
  • Substrate : 4-tert-butylcyclohexanol (mixture of cis/trans isomers or stereopure, depending on target).

  • Acyl Donors : Propionic acid (≥99.5%) or Vinyl propionate (≥98%).

  • Biocatalyst : Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent : Isooctane (anhydrous). Causality: Isooctane is selected because its high hydrophobicity (log P > 4.0) preserves the essential hydration shell around the immobilized enzyme, maintaining its active conformation better than hydrophilic solvents[3][6].

  • Desiccant : Activated 4Å molecular sieves (for direct esterification only).

Protocol A: Irreversible Transesterification (Recommended for High Yield)

This protocol utilizes vinyl propionate to bypass thermodynamic equilibrium limitations.

  • Substrate Preparation : In a 50 mL round-bottom flask, dissolve 10 mmol of 4-tert-butylcyclohexanol in 20 mL of anhydrous isooctane.

  • Acyl Donor Addition : Add 15 mmol of vinyl propionate (1.5 molar equivalents). Self-Validation: Take a 50 µL aliquot for GC-FID analysis to establish the t=0 baseline area ratio of the substrates. This confirms accurate loading and ensures no spontaneous background reaction is occurring.

  • Biocatalyst Introduction : Add 100 mg of Novozym 435 (approx. 10% w/w relative to the alcohol).

  • Incubation : Seal the flask loosely to allow acetaldehyde vapor to escape. Incubate in an orbital shaker at 50°C and 250 rpm[6]. Causality: 250 rpm ensures the immobilized enzyme beads remain suspended, eliminating mass transfer limitations without causing mechanical shearing of the acrylic resin support.

  • Monitoring : Sample 50 µL every 2 hours. The reaction is complete when the 4-tert-butylcyclohexanol peak area is <1% of its initial value.

  • Termination & Recovery : Filter the mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with cold isooctane and store at 4°C for reuse[4].

Protocol B: Direct Esterification (Green Chemistry Approach)

This protocol avoids vinyl esters but requires water management to prevent ester hydrolysis.

  • Preparation : Dissolve 10 mmol of 4-tert-butylcyclohexanol and 12 mmol of propionic acid in 20 mL of isooctane.

  • Water Management : Add 1.0 g of freshly activated 4Å molecular sieves to the flask. Causality: As the reaction produces water, the sieves sequester it, shifting the thermodynamic equilibrium toward the product (Le Chatelier's Principle)[2][5]. Alternatively, the reaction can be run under a mild vacuum (200 mbar) to continuously evaporate the water[4].

  • Reaction : Add 150 mg of Novozym 435 and incubate at 50°C, 250 rpm.

  • Purification : After filtration of the enzyme and sieves, wash the organic layer with saturated NaHCO3​ to neutralize and remove unreacted propionic acid, followed by brine washing and drying over Na2​SO4​ .

Data Presentation & Process Optimization

The choice of acyl donor and water management strategy drastically impacts the reaction kinetics. Table 1 summarizes typical quantitative outcomes based on the chosen methodology.

Table 1: Effect of Acyl Donors and Conditions on Esterification Efficiency

Reaction TypeAcyl DonorByproductEquilibrium StateTime to >95% ConversionNotes
Direct Esterification Propionic AcidWaterReversible24 - 36 hoursRequires molecular sieves or vacuum[4]. Lower cost of reagents.
Transesterification Vinyl PropionateAcetaldehydeIrreversible4 - 6 hoursFastest kinetics. Acetaldehyde evaporates, driving the reaction.
Solvent-Free Direct Propionic AcidWaterReversible48+ hoursHigh viscosity limits mass transfer; requires higher enzyme loading.

Table 2: GC-FID Analytical Parameters for Self-Validation

ParameterSpecificationCausality / Rationale
Column DB-5 (30 m × 0.25 mm × 0.25 µm)Non-polar stationary phase effectively separates the cyclic alcohol from the ester.
Carrier Gas Helium (1.0 mL/min)Provides optimal theoretical plate height for sharp peak resolution.
Oven Program 100°C (hold 2 min) 10°C/min to 250°CEnsures rapid elution of solvent, followed by baseline separation of substrate and product.
Detector Temp 280°CPrevents condensation of the high-boiling 4-tert-butylcyclohexyl propionate.

Troubleshooting & Field Insights

  • Issue: Reaction stalls at 60-70% conversion (Direct Esterification).

    • Cause: Accumulation of water in the microenvironment of the enzyme, pushing the equilibrium backward[2].

    • Solution: Replace the molecular sieves with freshly activated ones mid-reaction, or apply a vacuum (e.g., 200 mbar) to continuously strip water from the solvent system[4].

  • Issue: Enzyme beads clumping together.

    • Cause: Excessive water pooling on the hydrophilic surface of the acrylic resin support.

    • Solution: Ensure the isooctane is strictly anhydrous prior to use. If using propionic acid, increase the ratio of molecular sieves.

  • Issue: Poor Enantiomeric/Diastereomeric Resolution.

    • Cause: CALB exhibits high stereoselectivity, but extreme temperatures can lower the enantiomeric ratio ( E -value).

    • Solution: If kinetic resolution of a racemic mixture of 4-tert-butylcyclohexanol is the goal, lower the reaction temperature to 30°C. While this reduces the overall reaction rate, the rigidified enzyme pocket will discriminate between enantiomers much more effectively[6].

References

  • Lipase catalyzed ester synthesis for food processing industries. SciELO. Available at:[Link]

  • A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate. ResearchGate. Available at:[Link]

  • Enantioselective esterification of 2-arylpropionic acids and trans-2-phenyl-1-cyclohexanol: Comparison between immobilised lipases from Candida rugosa and Rhizomucor miehei. ResearchGate. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • Kinetic Studies of Free Fatty Acid Esterification using Cation Exchange Resins as Catalyst. ResearchGate. Available at:[Link]

  • WO2003104183A1 - Cosmetic and/or pharmaceutical preparations comprising retinol esters. Google Patents.

Sources

Application

Application Note: Purification of 4-tert-Butylcyclohexyl Propionate via High-Vacuum Fractional Distillation

Introduction & Thermodynamic Rationale The synthesis of 4-tert-butylcyclohexyl propionate—a critical intermediate and sensory-modulating agent in cosmetic and pharmaceutical formulations—often yields a crude mixture cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Thermodynamic Rationale

The synthesis of 4-tert-butylcyclohexyl propionate—a critical intermediate and sensory-modulating agent in cosmetic and pharmaceutical formulations—often yields a crude mixture contaminated with unreacted 4-tert-butylcyclohexanol, residual propionic acid, and trace solvent. Achieving >98% purity requires exploiting the relative volatility ( α ) differences of these components.

Because the target ester exhibits a high atmospheric boiling point of approximately 266–267 °C[1], subjecting the crude mixture to atmospheric distillation would induce severe thermal degradation, ester pyrolysis, and oxidation. By applying a deep vacuum (15 mmHg), the boiling point of the target ester is thermodynamically depressed to approximately 132–138 °C, while the primary impurity, 4-tert-butylcyclohexanol, distills at 110–115 °C[2]. This ΔT of ~20 °C provides a sufficient thermodynamic window for high-purity separation using a fractionating column with 3 to 5 theoretical plates.

Note: The starting alcohol and the resulting ester typically exist as a mixture of cis and trans diastereomers. While their boiling points are nearly identical, operators should expect a slight broadening of the main distillation plateau due to subtle volatility differences between the isomers.

Physicochemical Properties

The following table summarizes the quantitative thermodynamic data dictating the separation parameters.

Table 1: Physicochemical Properties of Mixture Components

ComponentMolecular Weight ( g/mol )Boiling Point (760 mmHg)Boiling Point (15 mmHg)Role in Mixture
Propionic Acid 74.08141 °C< 60 °CAcidic Byproduct / Impurity
4-tert-Butylcyclohexanol 156.27~231 °C110–115 °CUnreacted Starting Material
4-tert-Butylcyclohexyl propionate 212.33266–267 °C132–138 °CTarget Product
Oligomers / Heavies > 300.00> 350 °C> 150 °CPot Residue

Experimental Workflow & Visualization

G Crude Crude Reaction Mixture (Ester, Alcohol, Acid) Wash Aqueous Neutralization (Saturated NaHCO3) Crude->Wash Dry Desiccation (Anhydrous Na2SO4) Wash->Dry Distill Vacuum Fractional Distillation (15 mmHg, Vigreux Column) Dry->Distill F1 Fraction 1: Lights (< 60 °C) Distill->F1 Fore-run F2 Fraction 2: Unreacted Alcohol (110-115 °C) Distill->F2 Intermediate F3 Fraction 3: Target Ester (~135 °C) Distill->F3 Main Cut Residue Pot Residue (> 140 °C) Distill->Residue Bottoms

Fig 1. Workflow for the purification of 4-tert-butylcyclohexyl propionate via vacuum distillation.

Step-by-Step Methodology

Phase I: Pre-Distillation Preparation
  • Neutralization : Transfer the crude organic mixture to a separatory funnel. Wash with equal volumes of saturated aqueous NaHCO3​ until CO2​ evolution completely ceases.

    • Causality: Residual propionic acid can co-distill with the product or act as a catalyst for the reverse cleavage of the ester at elevated pot temperatures. Chemical removal reduces the burden on the thermal fractionation step.

  • Desiccation : Dry the neutralized organic phase over anhydrous Na2​SO4​ for 30 minutes, followed by vacuum filtration.

    • Causality: Trace water forms azeotropes and expands violently under deep vacuum, causing "bumping" that can physically contaminate the fractionating column with crude residue.

Phase II: Apparatus Assembly & Degassing
  • Assembly : Construct a vacuum distillation setup utilizing a 20 cm Vigreux column, a short-path distillation head with a calibrated thermocouple, a Liebig condenser, and a multi-flask "cow" receiver.

    • Causality: A Vigreux column is selected over a packed column because it provides the necessary theoretical plates (~3–5) with a minimal pressure drop ( ΔP ). High pressure drops in packed columns force the pot temperature higher, risking thermal degradation. The cow receiver allows fraction collection without breaking the vacuum, preserving the vapor-liquid equilibrium.

  • Degassing : Apply a 15 mmHg vacuum at ambient temperature for 15 minutes prior to applying heat.

    • Causality: This safely strips dissolved gases and trace volatile solvents, preventing sudden outgassing and bumping.

Phase III: Fractionation Parameters
  • Distillation Execution : Initiate stirring and gradually increase the heating mantle temperature. Rotate the cow receiver according to the parameters in Table 2.

Table 2: Fractionation Parameters at 15 mmHg

FractionHead Temp RangePrimary CompositionOperator Action
1 (Fore-run) < 60 °CTrace solvent, water, propionic acidIsolate and discard.
2 (Intermediate) 110–120 °C4-tert-Butylcyclohexanol[2]Collect for starting material recycling.
3 (Main Cut) 132–138 °C>98% 4-tert-Butylcyclohexyl propionateCollect in pre-weighed flask as pure product.
  • System Shutdown : Once the distillation rate drops and the pot temperature begins to spike, remove the heat source. Allow the pot to cool below 50 °C before backfilling the system with Argon or Nitrogen.

    • Causality: Introducing atmospheric oxygen to a hot organic residue can trigger auto-ignition or severe oxidative tarring, complicating glassware cleanup.

Quality Control & Self-Validating System

To ensure this protocol functions as a self-validating system, the separation efficiency must be empirically verified rather than assumed based on temperature alone.

In-Line GC-FID Validation:

  • Method : Dilute 1 μL of each collected fraction in 1 mL of dichloromethane (DCM). Inject into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) using a non-polar capillary column (e.g., HP-5 or DB-5, 30 m × 0.25 mm).

  • Acceptance Criteria : The Main Cut (Fraction 3) must exhibit an Area Under the Curve (AUC) of >98% for the ester peak.

  • Feedback Loop : If Fraction 2 (Intermediate) shows >10% ester contamination, the applied heating rate was too aggressive, lowering the reflux ratio. The operator must reduce the thermal input in subsequent runs to allow proper vapor-liquid equilibration in the Vigreux column.

References

  • Synerzine. "Safety Data Sheet: Cyclohexanol, 4-(1,1-dimethylethyl)-, propanoate". Synerzine Regulatory Database. [Link]

  • BOSS Chemical. "4-tert-Butylcyclohexanol CAS 98-52-2 Physical Properties". BOSS Chemical Catalog. [Link]

Sources

Method

formulation protocols for stabilizing 4-tert-butylcyclohexyl propionate in emulsions

Application Notes and Protocols Topic: Formulation Protocols for Stabilizing 4-tert-butylcyclohexyl propionate in Emulsions Audience: Researchers, scientists, and drug development professionals. Introduction: The Challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Formulation Protocols for Stabilizing 4-tert-butylcyclohexyl propionate in Emulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Stabilizing Lipophilic Esters in Aqueous Systems

4-tert-butylcyclohexyl propionate is a highly lipophilic ester valued in various industries for its specific functional properties. Its significant hydrophobicity, characterized by a high octanol-water partition coefficient (logP) and negligible water solubility, presents a considerable challenge for formulation in aqueous-based systems such as lotions, creams, and other drug delivery vehicles.[1] The primary goal is to create a stable oil-in-water (O/W) emulsion, where the ester is encapsulated within oil droplets dispersed in a continuous aqueous phase.

However, achieving long-term stability is not merely a matter of initial emulsification. The ester linkage in 4-tert-butylcyclohexyl propionate is susceptible to chemical degradation, primarily through hydrolysis.[2][3][4] This reaction, catalyzed by acidic or basic conditions, cleaves the ester into 4-tert-butylcyclohexanol and propionic acid, leading to a loss of the active ingredient, a shift in pH, and potential destabilization of the emulsion.[5] Therefore, a successful formulation protocol must address both physical and chemical stability.

This guide provides a comprehensive framework for developing, characterizing, and stabilizing emulsions containing 4-tert-butylcyclohexyl propionate. It is designed to equip researchers with the foundational knowledge and practical protocols to navigate the complexities of this formulation challenge, ensuring product integrity and performance.

Part 1: Pre-Formulation and Component Selection

Before embarking on emulsion preparation, a thorough understanding of the active ingredient and the judicious selection of excipients are paramount. This phase lays the groundwork for a stable and effective formulation.

Physicochemical Properties of 4-tert-butylcyclohexyl propionate

A clear understanding of the active's properties is the first step in designing a robust formulation. Key parameters are summarized below.

PropertyValueSignificance for Formulation
Molecular Formula C₁₃H₂₄O₂Influences molecular weight and interactions.
Molecular Weight 212.33 g/mol Relevant for concentration calculations.
logP (o/w) ~4.57 (est.)High lipophilicity; dictates the need for an O/W emulsion and influences emulsifier selection.[1]
Water Solubility ~2.4 mg/L @ 25°C (est.)Extremely low solubility necessitates encapsulation in an oil phase.[1]
Boiling Point ~239-240 °CHigh boiling point suggests low volatility under standard conditions.[1]
Chemical Class Propionate EsterThe ester functional group is the primary site of potential hydrolytic degradation.[2][3]
The Critical Role of pH in Preventing Hydrolysis

Ester hydrolysis is a pivotal degradation pathway that must be controlled.[4] The reaction rate is significantly influenced by pH, being catalyzed by both H⁺ and OH⁻ ions. Therefore, maintaining the emulsion pH within a specific range where the hydrolysis rate is minimal is crucial for chemical stability. For most esters, this "pH of maximum stability" is typically in the mildly acidic range of pH 4-6.

A robust buffering system is essential. Phosphate or citrate buffers are commonly employed to maintain the pH of the aqueous phase, thereby protecting the ester within the oil droplets from pH-driven degradation.

Selection of Formulation Components

Oil Phase: The oil phase serves as the carrier for the 4-tert-butylcyclohexyl propionate. The choice of oil can impact droplet size, stability, and sensory characteristics.

  • Carrier Oils: Medium-chain triglycerides (MCTs), silicones (e.g., dimethicone), or other non-reactive oils are excellent choices. They are stable and have good solubilizing capacity for the active.

  • Concentration: The oil phase concentration, including the active, typically ranges from 5% to 25% (w/w) in O/W emulsions.

Emulsifiers and Stabilizers: The selection of an appropriate emulsifier system is the most critical factor for physical stability. The Required Hydrophile-Lipophile Balance (HLB) for the oil phase must be determined.

  • Primary Emulsifiers: Non-ionic surfactants such as polysorbates (e.g., Polysorbate 80) or sorbitan esters (e.g., Sorbitan oleate) are widely used due to their low reactivity and a broad range of HLB values. A blend of high and low HLB surfactants often provides the best stability.

  • Co-emulsifiers/Stabilizers: Fatty alcohols (e.g., cetyl or stearyl alcohol) can be incorporated into the oil phase to increase viscosity and stabilize the interfacial film. Water-soluble polymers (e.g., Carbomer, Xanthan Gum) are added to the aqueous phase to increase its viscosity, which slows down droplet coalescence and creaming.[6]

Antioxidants: Although hydrolysis is the primary concern, oxidative degradation of either the ester or the carrier oil can also occur, especially if unsaturated oils are used.

  • Oil-Soluble Antioxidants: Butylated hydroxytoluene (BHT) or Tocopherol (Vitamin E) can be added to the oil phase to mitigate oxidation.

Part 2: Formulation Development Protocols

This section details the step-by-step procedures for preparing O/W emulsions of 4-tert-butylcyclohexyl propionate using both high-energy and low-energy methods.

High-Energy Emulsification: High-Pressure Homogenization

High-energy methods utilize intense mechanical force to break down coarse emulsions into fine, nano-sized droplets, significantly enhancing stability.

Protocol 1: Preparation of a Nanoemulsion via High-Pressure Homogenization

  • Phase Preparation:

    • Aqueous Phase: In a suitable vessel, combine deionized water, a hydrophilic emulsifier (e.g., Polysorbate 80), and a buffering agent (e.g., citrate buffer to maintain pH 5.0). Heat to 70°C with gentle stirring until all components are dissolved.

    • Oil Phase: In a separate vessel, combine the carrier oil, 4-tert-butylcyclohexyl propionate, a lipophilic emulsifier (e.g., Sorbitan oleate), and any oil-soluble antioxidants (e.g., BHT). Heat to 70°C with stirring until a homogenous solution is formed.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Silverson or Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This creates a pre-emulsion with micron-sized droplets.

  • High-Pressure Homogenization:

    • Immediately transfer the warm coarse emulsion to a high-pressure homogenizer.

    • Process the emulsion for 3-5 passes at a pressure of 15,000-20,000 PSI (100-140 MPa). Ensure the system is cooled to manage the heat generated during homogenization.

    • Collect the resulting nanoemulsion in a clean, sterile container.

  • Cooling and Finalization:

    • Allow the nanoemulsion to cool to room temperature with gentle stirring.

    • If required, add any temperature-sensitive ingredients (e.g., preservatives) once the temperature is below 40°C.

    • Adjust the final weight with deionized water to compensate for any evaporative loss.

Workflow for High-Energy Emulsification

G cluster_prep Phase Preparation prep_aq Prepare Aqueous Phase (Water, Emulsifier, Buffer) Heat to 70°C pre_emulsion Create Coarse Emulsion (High-Shear Mixing) prep_aq->pre_emulsion prep_oil Prepare Oil Phase (Oil, TBC-P, Co-emulsifier) Heat to 70°C prep_oil->pre_emulsion homogenize High-Pressure Homogenization (15,000 PSI, 3-5 passes) pre_emulsion->homogenize cool Cooling & Addition of Heat-Sensitive Ingredients homogenize->cool final_product Stable Nanoemulsion cool->final_product

Caption: High-energy emulsification workflow for TBC-P.

Low-Energy Emulsification: Phase Inversion Temperature (PIT) Method

Low-energy methods rely on the physicochemical properties of the components and changes in parameters like temperature to form fine emulsions without intense mechanical shear. The PIT method is particularly effective with non-ionic, temperature-sensitive emulsifiers.

Protocol 2: Preparation of an Emulsion via the PIT Method

  • Component Mixing:

    • In a single vessel equipped with a magnetic stirrer and a temperature probe, combine all components: water, oil phase (including 4-tert-butylcyclohexyl propionate), and a non-ionic emulsifier system (e.g., polyoxyethylene alkyl ethers).

  • Heating and Phase Inversion:

    • Begin heating the mixture slowly (1-2°C per minute) with continuous, gentle stirring.

    • As the temperature increases, the solubility of the non-ionic emulsifier in water decreases. At a specific temperature, the Phase Inversion Temperature, the emulsifier becomes more oil-soluble, causing the emulsion to invert from O/W to W/O. This is often accompanied by a sharp drop in conductivity and a change in appearance.

  • Cooling and Re-inversion:

    • Once the PIT is reached and the system has equilibrated for a few minutes, begin rapid cooling of the emulsion.

    • As the system cools back through the PIT, the emulsion spontaneously re-inverts to an O/W type, trapping the oil in very fine droplets.

  • Finalization:

    • Continue cooling to room temperature.

    • Incorporate a viscosity-enhancing polymer (e.g., Carbomer, neutralized post-emulsification) to provide long-term stability against creaming.

Part 3: Emulsion Characterization and Stability Testing

Once formulated, the emulsion must be rigorously characterized to ensure it meets quality standards and to predict its long-term stability.

Physicochemical Characterization
ParameterMethodPurpose
Droplet Size & Distribution Dynamic Light Scattering (DLS) or Laser DiffractionConfirms the formation of nano- or micro-emulsions. A narrow, monomodal distribution is desirable for stability.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the droplets. For electrostatically stabilized emulsions, a value of ±30 mV is generally considered stable.
Viscosity Rotational Viscometer/RheometerDetermines the flow behavior of the emulsion. Higher viscosity in the continuous phase helps prevent creaming or sedimentation.
pH Measurement Calibrated pH meterConfirms the pH is within the target range for optimal chemical stability of the ester.
Stability Assessment Protocols

Stability testing is performed under accelerated conditions to predict the shelf-life of the product.[7][8]

Protocol 3: Accelerated Stability Testing

  • Sample Preparation:

    • Divide the final emulsion into multiple aliquots in sealed, inert containers (e.g., glass vials).

  • Stress Conditions:

    • Thermal Stability: Store samples at various temperatures: 4°C (refrigerated), 25°C (room temperature), and 40-45°C (accelerated).[9]

    • Freeze-Thaw Cycling: Subject samples to at least three cycles of freezing (-10°C to -20°C for 24 hours) followed by thawing at room temperature (24 hours). This assesses stability against temperature extremes during shipping or storage.

    • Centrifugation: Centrifuge samples at 3,000-5,000 rpm for 30 minutes. This is a rapid test for physical separation (creaming or sedimentation).[6]

  • Analysis Schedule:

    • Analyze the samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

    • At each time point, evaluate:

      • Organoleptic Properties: Appearance, color, odor.

      • Physical Properties: pH, viscosity, droplet size.

      • Chemical Assay: Use a validated HPLC method to quantify the concentration of 4-tert-butylcyclohexyl propionate. A decrease of >10% from the initial concentration is often considered a stability failure.

Chemical Degradation Pathway of 4-tert-butylcyclohexyl propionate

G ester 4-tert-butylcyclohexyl propionate alcohol 4-tert-butylcyclohexanol ester->alcohol Hydrolysis acid Propionic Acid ester->acid water H₂O catalyst H⁺ or OH⁻ (Acid/Base Catalyst)

Caption: Primary hydrolytic degradation of the ester.

Conclusion

The successful formulation of 4-tert-butylcyclohexyl propionate into a stable emulsion is a multi-faceted challenge that requires a systematic and scientifically grounded approach. The key to stability lies in a dual strategy: first, achieving a small and uniform droplet size through optimized emulsification protocols, and second, preventing the chemical degradation of the ester by meticulous pH control and the use of appropriate stabilizers. By following the detailed protocols for formulation, characterization, and stability testing outlined in this guide, researchers can develop robust and effective emulsion systems for this valuable lipophilic compound.

References

  • The Good Scents Company. (n.d.). 4-tert-butyl cyclohexyl propionate. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • NextSDS. (n.d.). 4-tert-butylcyclohexyl propionate — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (1996). US5502248A - Process for concurrent hydrolysis of esters and separation of products using a simulated moving bed.
  • PubChem. (n.d.). 4-tert-Butylcyclohexanol. Retrieved from [Link]

  • Piqueras, S., et al. (2015). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters. MedCrave online. Retrieved from [Link]

  • Piqueras, S. (2015). Stability of Cosmetic Formulations Containing UV Filters and Preservatives, Based on Physical and Chemical Parameters. Semantic Scholar. Retrieved from [Link]

  • Gaete, J., et al. (2001). Stability studies of new cosmetic formulations with vegetable extracts as functional agents. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Chiral Chromatography Methods for 4-tert-Butylcyclohexyl Propionate Enantiomers

Introduction: The Stereochemical Nuance of Fragrance 4-tert-butylcyclohexyl propionate is a widely utilized fragrance ingredient, prized for its complex fruity and woody aroma. The molecule exists as a pair of enantiomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Nuance of Fragrance

4-tert-butylcyclohexyl propionate is a widely utilized fragrance ingredient, prized for its complex fruity and woody aroma. The molecule exists as a pair of enantiomers, non-superimposable mirror images, owing to a chiral center in the cyclohexyl ring. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit distinct olfactory characteristics and biological activities. The differential interaction with chiral olfactory receptors in the human nose means that one enantiomer may be responsible for the desired aroma, while the other could be weaker, possess a different scent profile, or even be undesirable.

Therefore, the ability to separate and quantify the individual enantiomers of 4-tert-butylcyclohexyl propionate is critical for fragrance research, quality control of raw materials and finished products, and for ensuring the consistency and desired character of a scent. This application note provides detailed protocols and expert insights into the chiral separation of 4-tert-butylcyclohexyl propionate enantiomers using Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), two powerful techniques well-suited for volatile and semi-volatile compounds.

Pillar of Expertise: The Rationale Behind Method Selection

The successful chiral separation of a compound like 4-tert-butylcyclohexyl propionate hinges on creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP). The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The choice of chromatographic technique and CSP is paramount.

  • Supercritical Fluid Chromatography (SFC): This technique is presented as the primary recommended method due to its significant advantages for fragrance compounds. SFC utilizes supercritical carbon dioxide as the main mobile phase, which exhibits low viscosity and high diffusivity. This translates to faster separations, higher efficiency, and lower backpressure compared to HPLC.[1][2] Importantly, the low operating temperatures used in SFC are ideal for volatile and thermally sensitive molecules like esters, minimizing the risk of degradation and sample loss. Furthermore, SFC is considered a "green" technology due to the reduced consumption of organic solvents.[1]

  • Gas Chromatography (GC): GC is a traditional and highly effective technique for the analysis of volatile compounds. Chiral GC, employing a capillary column coated with a chiral stationary phase, is a well-established method for the enantioseparation of flavors and fragrances.[3] The addition of derivatized cyclodextrin molecules to the stationary phase creates the chiral environment necessary for separation.[3]

For both techniques, polysaccharide-based (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs are the most successful and versatile for a broad range of chiral compounds, including esters.[3][4] The protocols detailed below are based on these well-established principles, providing robust starting points for method development.

Protocol I: Chiral Supercritical Fluid Chromatography (SFC)

This protocol outlines a starting method for the enantioseparation of 4-tert-butylcyclohexyl propionate using a polysaccharide-based chiral stationary phase.

Experimental Workflow: SFC Method Development

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC System & Column Screening cluster_opt Method Optimization Sample Prepare 1 mg/mL solution of 4-tert-butylcyclohexyl propionate in modifier (e.g., Methanol) Screening Screen multiple polysaccharide-based chiral columns (e.g., Amylose & Cellulose derivatives) Sample->Screening Inject MobilePhase Prepare Modifier: Methanol with optional additive (e.g., 0.1% Isopropylamine for basic compounds) Gradient Run a generic screening gradient: 5% to 40% Modifier over 5-10 min MobilePhase->Gradient Screening->Gradient Test on each column Optimize Identify best column and optimize: - Isocratic vs. Gradient Elution - Modifier Percentage - Backpressure & Temperature Gradient->Optimize Analyze results Validation System Suitability Test: Resolution (Rs > 1.5) Peak Asymmetry Optimize->Validation Finalize method

Caption: SFC method development workflow for chiral separation.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of 4-tert-butylcyclohexyl propionate at a concentration of 1.0 mg/mL in methanol.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Columns:

    • System: An analytical Supercritical Fluid Chromatography (SFC) system equipped with a UV or Mass Spectrometric (MS) detector.

    • Chiral Stationary Phases (for screening):

      • Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA-3)

      • Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IB N-3)

      • Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IC-3)

    • Column Dimensions: 150 mm x 4.6 mm, 3 µm particle size.

  • Chromatographic Conditions (Starting Method):

ParameterRecommended SettingRationale
Mobile Phase A Supercritical CO₂Primary mobile phase in SFC.
Mobile Phase B (Modifier) MethanolCommon polar modifier to adjust solvent strength.
Gradient 5% to 40% B over 8 minutesA broad gradient is effective for initial screening to find the elution window.
Flow Rate 3.0 mL/minA typical flow rate for analytical SFC providing good efficiency and reasonable run times.
Back Pressure 150 barA standard back pressure setting that ensures the mobile phase remains in a supercritical state.[1]
Column Temperature 40 °CElevated temperature can improve peak shape and efficiency.
Detection UV at 220 nm or MS (Scan mode)The ester functional group provides some UV absorbance. MS offers higher sensitivity and specificity.
Injection Volume 5 µLA standard injection volume for analytical SFC.
  • Method Optimization:

    • Once a column providing partial or full separation is identified, optimize the method by adjusting the modifier percentage. An isocratic method with a fixed percentage of methanol often provides the best resolution.

    • Fine-tune the back pressure; increasing it can shorten retention time, while decreasing it may improve selectivity.[1]

    • Varying the column temperature can also impact selectivity.

Protocol II: Chiral Gas Chromatography (GC)

This protocol provides a starting point for the enantioseparation of 4-tert-butylcyclohexyl propionate using a cyclodextrin-based chiral GC column.

Experimental Workflow: Chiral GC Method

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System & Analysis cluster_data Data Analysis Sample_GC Prepare a 100 µg/mL solution of 4-tert-butylcyclohexyl propionate in Hexane or MTBE Inject_GC Inject sample in Split mode Sample_GC->Inject_GC Column_GC Install Chiral GC Column (e.g., derivatized β-cyclodextrin) Temp_Prog Set Temperature Program: Initial temp hold, ramp to final temp Column_GC->Temp_Prog Temp_Prog->Inject_GC Integration Integrate enantiomer peaks Inject_GC->Integration Acquire data Quantify Calculate Enantiomeric Excess (%ee) and Enantiomeric Ratio (ER) Integration->Quantify

Caption: Chiral GC analysis workflow.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a dilute solution of 4-tert-butylcyclohexyl propionate at approximately 100 µg/mL in a volatile solvent such as hexane or methyl tert-butyl ether (MTBE).

  • Instrumentation and Column:

    • System: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Stationary Phase: A fused silica capillary column coated with a derivatized cyclodextrin, for example, a permethylated beta-cyclodextrin phase.

    • Column Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Chromatographic Conditions (Starting Method):

ParameterRecommended SettingRationale
Carrier Gas Helium or HydrogenStandard carrier gases for GC. Hydrogen can provide faster analysis times.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for this concentration range.
Injection Volume 1 µLA typical injection volume for capillary GC.
Oven Program 80 °C (hold 2 min), ramp at 2 °C/min to 180 °CA slow temperature ramp is crucial for resolving enantiomers on a chiral column.
Detector FID at 280 °C or MS (Scan mode)FID is a robust, universal detector for organic compounds. MS provides structural information.

Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of these methods, the following system suitability and quality control measures should be implemented:

  • System Suitability Test (SST): Before running samples, inject a racemic standard of 4-tert-butylcyclohexyl propionate. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.

  • Peak Tailing: The asymmetry factor for each enantiomer peak should be between 0.8 and 1.5.

  • Blank Injections: Run a solvent blank between sample injections to check for carryover.

  • Repeatability: Repeated injections of the same standard should yield a relative standard deviation (RSD) of less than 2% for the peak areas of each enantiomer.

Data Presentation: Expected Results

While the exact retention times will depend on the specific column and system used, the following table provides a template for presenting the results of a successful chiral separation.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)Asymmetry Factor
Enantiomer 1tR1Area1-Asym1
Enantiomer 2tR2Area2> 1.5Asym2

Enantiomeric Excess (%ee) can be calculated using the formula: %ee = [|Area1 - Area2| / (Area1 + Area2)] * 100

Conclusion

The chiral separation of 4-tert-butylcyclohexyl propionate is an essential analytical task for ensuring the quality and desired olfactory profile of this important fragrance ingredient. The proposed SFC and GC methods provide robust and scientifically grounded starting points for achieving this separation. Due to its speed, efficiency, and environmentally friendly nature, Supercritical Fluid Chromatography with a polysaccharide-based chiral stationary phase is the recommended primary approach. Methodical screening of columns and optimization of mobile phase composition and other instrumental parameters are key to achieving baseline resolution. By implementing the protocols and quality control measures outlined in this application note, researchers and drug development professionals can confidently and accurately determine the enantiomeric composition of 4-tert-butylcyclohexyl propionate.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Abate, A., Brenna, E., Fuganti, C., Gatti, F. G., Giovenzana, T., Malpezzi, L., & Serra, S. (2005). Chirality and Fragrance Chemistry: Stereoisomers of the Commercial Chiral Odorants Muguesia and Pamplefleur. The Journal of Organic Chemistry, 70(4), 1234–1241. [Link]

  • Toda, F., & Tanaka, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1323. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from Waters Corporation. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290–301. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from Phenomenex, Inc. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-tert-Butylcyclohexyl Propionate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 4-tert-butylcyclohexyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 4-tert-butylcyclohexyl propionate. This ester is highly valued in fragrance chemistry, but its synthesis is often plagued by poor yields, catalyst deactivation, and stereochemical complications.

This guide moves beyond basic recipes. It provides a deep dive into the thermodynamic and kinetic causalities behind reaction failures and offers self-validating protocols to ensure reproducible, high-yield results.

Part 1: Core Troubleshooting & Reaction Kinetics (FAQs)

Q: My Fischer esterification of 4-tert-butylcyclohexanol with propionic acid consistently plateaus at a 60–65% yield, even after 24 hours. How can I drive this reaction to completion? A: The plateau you are observing is a fundamental thermodynamic limitation, not a kinetic one. Fischer esterification is an equilibrium process governed by Le Chatelier's principle. Because 4-tert-butylcyclohexanol is a bulky secondary alcohol, the forward reaction is sterically hindered, allowing the reverse hydrolysis reaction to compete effectively as water accumulates in the system.

  • Causality & Solution: To break this equilibrium, you must fundamentally alter the reaction environment. You can physically remove the byproduct by performing an azeotropic distillation using a Dean-Stark trap with an entraining agent like toluene or cyclohexane[1]. Alternatively, you can bypass water formation entirely by upgrading your acylating agent to propionyl chloride or propionic anhydride. This changes the byproduct to HCl or propionic acid, respectively, rendering the reaction practically irreversible and pushing yields above 95%[2].

Q: I am experiencing severe catalyst deactivation and detecting unwanted alkene byproducts (e.g., 4-tert-butylcyclohexene) when using sulfuric acid. What is the alternative? A: Strong Brønsted acids like H₂SO₄ are aggressive dehydrating agents. Because 4-tert-butylcyclohexanol is a secondary alcohol, it is highly susceptible to E1 dehydration under strongly acidic conditions at elevated temperatures.

  • Causality & Solution: Transition to a milder, heterogeneous catalyst such as Amberlyst-15 (a macroporous sulfonic acid ion-exchange resin). Amberlyst-15 provides localized protonation to catalyze the esterification without the bulk dehydrating power of H₂SO₄ in solution. This preserves the structural integrity of the alcohol and allows for easy catalyst recovery via simple filtration[3].

Q: Does the isomeric purity (cis vs. trans) of my starting 4-tert-butylcyclohexanol affect the reaction rate and final product quality? A: Yes, stereochemistry plays a massive role in both kinetics and the final application. The bulky tert-butyl group locks the cyclohexane ring into a rigid chair conformation, anchoring itself in the equatorial position.

  • Causality: In the trans isomer, the hydroxyl group is equatorial, making it sterically accessible and kinetically favored for rapid esterification. In the cis isomer, the hydroxyl group is axial, suffering from severe 1,3-diaxial steric hindrance that drastically slows down the nucleophilic attack. However, the cis ester is often the more highly prized olfactory compound due to its exponentially stronger and more desirable fragrance profile[4]. If your starting material is rich in the cis isomer, standard Fischer conditions will fail; you must use highly reactive acylating agents (like propionic anhydride with a DMAP catalyst) to force the reaction to completion.

Part 2: Self-Validating Experimental Protocol

To overcome the steric hindrance of the cis-isomer and eliminate equilibrium limitations, the following Steglich-type esterification protocol utilizes propionic anhydride and 4-dimethylaminopyridine (DMAP). Every phase incorporates a Quality Control (QC) checkpoint to create a self-validating system, ensuring errors are caught before moving to the next step.

Optimized High-Yield Synthesis: Propionylation via Anhydride and DMAP

Step 1: Reagent Preparation & Moisture Control

  • Action: Dissolve 1.0 equivalent of 4-tert-butylcyclohexanol in anhydrous toluene (acting as solvent and potential entrainer).

  • Causality: Water is the enemy of anhydride reactions. Any moisture will competitively hydrolyze the propionic anhydride into propionic acid, consuming your reagents and destroying your yield.

  • Validation (QC 1): Perform a Karl Fischer titration on the solvent/alcohol mixture. Do not proceed unless moisture is <0.05%.

Step 2: Activation and Reaction

  • Action: Add 1.2 equivalents of triethylamine (TEA) as an acid scavenger, followed by 0.05 equivalents of DMAP. Slowly add 1.1 equivalents of propionic anhydride dropwise while maintaining the temperature at 20–25°C to prevent thermal degradation and side reactions[1].

  • Causality: DMAP acts as a powerful nucleophilic catalyst. It reacts with the anhydride to form a highly reactive N-propionylpyridinium intermediate. This intermediate is vastly more electrophilic than the anhydride itself, easily overcoming the 1,3-diaxial steric hindrance of the cis-alcohol.

  • Validation (QC 2): Monitor the reaction via GC-FID or GC-MS. Proceed to workup only when the unreacted alcohol peak area is <2% relative to the product ester peak.

Step 3: Quenching and Biphasic Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the generated propionic acid and any unreacted anhydride. Separate the organic toluene layer. Wash the organic layer with 1M HCl to remove the DMAP and TEA, followed by a final brine wash.

  • Causality: Leaving trace acids or bases in the organic layer will catalyze the hydrolysis of your newly formed ester during the heat of distillation.

  • Validation (QC 3): Check the pH of the final aqueous wash. It must be strictly neutral (pH 7.0).

Step 4: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via fractional vacuum distillation.

  • Validation (QC 4): Perform ¹H-NMR (200 MHz, CDCl₃). Verify the presence of the propionate methyl triplet at δ ~1.09 ppm and the intact tert-butyl singlet to confirm structural integrity and purity[1].

Part 3: Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes based on the choice of esterification methodology. Use this data to select the appropriate route based on your lab's constraints and yield requirements.

Esterification MethodAcylating AgentCatalyst / PromoterPrimary ByproductTypical YieldReaction TimeKey Advantage
Standard Fischer Propionic AcidH₂SO₄ (Homogeneous)Water60 - 70%12 - 24 hLow reagent cost, but equilibrium limited.
Azeotropic Fischer Propionic Acidp-TsOHWater (Removed)80 - 85%8 - 12 hOvercomes equilibrium via Dean-Stark trap[1].
Heterogeneous Resin Propionic AcidAmberlyst-15Water85 - 90%6 - 8 hPrevents dehydration; easy catalyst recovery[3].
Steglich-Type Propionic AnhydrideDMAP / TEAPropionic Acid> 95%2 - 4 hFast; highly effective for hindered cis-isomers[1].
Acid Chloride Propionyl ChloridePyridineHCl (Pyridinium salt)> 95%1 - 2 hIrreversible; fastest reaction rate[2].

Part 4: Visualizations

G Start Yield Plateaus < 70% CheckH2O Is water being actively removed from the system? Start->CheckH2O DeanStark Implement Dean-Stark Trap with Toluene/Cyclohexane CheckH2O->DeanStark No CheckReagents Upgrade Acylating Agent to bypass water formation CheckH2O->CheckReagents Yes Anhydride Propionic Anhydride + DMAP (Recommended for cis-isomer) CheckReagents->Anhydride AcidChloride Propionyl Chloride + Pyridine (Fastest, handles sterics) CheckReagents->AcidChloride Resin Use Amberlyst-15 Resin (Prevents dehydration) CheckReagents->Resin

Reaction Optimization Logic Tree for 4-tert-butylcyclohexyl propionate synthesis.

Protocol Step1 1. Reagent Prep Dry Alcohol & Toluene QC1 QC 1: Karl Fischer Moisture < 0.05% Step1->QC1 Step2 2. Acylation Add Anhydride + DMAP QC1->Step2 QC2 QC 2: GC-FID Conversion > 95% Step2->QC2 Step3 3. Workup NaHCO3 & HCl Washes QC2->Step3 QC3 QC 3: pH Check Aqueous pH = 7.0 Step3->QC3 Step4 4. Distillation Fractional Vacuum QC3->Step4

Self-Validating Experimental Workflow for High-Yield Esterification.

References

  • Source: Google Patents (US2927127A)
  • Title: Alicyclic esters having a musky smell | Patent Publication Number 20050182273 Source: Patexia URL
  • Title: Routes of formation of esters with highest yield Source: Chemistry Stack Exchange URL
  • Title: Kinetics of Esterification of P-tert.

Sources

Optimization

Technical Support Center: Troubleshooting GC Co-Elution of 4-tert-butylcyclohexyl propionate

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, flavor/fragrance scientists, and drug development professionals facing chromatographic resolution challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, flavor/fragrance scientists, and drug development professionals facing chromatographic resolution challenges.

4-tert-butylcyclohexyl propionate (CAS: 68797-70-6) is a highly utilized compound in flavor, fragrance, and chemical synthesis. During Gas Chromatography (GC) analysis, users frequently encounter severe co-elution issues. This typically manifests in two ways: the co-elution of its cis and trans stereoisomers, or co-elution with complex matrix interferences (such as those found in essential oils or biological extracts). This guide provides a systematic, causality-driven approach to diagnosing and resolving these specific co-elutions.

Part 1: Diagnostic FAQs — Detecting the Co-Elution

Q1: My chromatogram shows a single, broad peak at the expected retention time for 4-tert-butylcyclohexyl propionate. How can I confirm if this is a co-elution of isomers or a matrix interference? A1: Confirming co-elution requires a dual approach analyzing both peak morphology and spectral integrity:

  • Peak Shape Analysis: Visually inspect the chromatogram. Co-eluting compounds rarely perfectly overlap. Look for asymmetrical peaks (severe fronting or tailing) or a distinct "shoulder" on the primary peak[1].

  • Mass Spectral Skewing: If utilizing GC-MS in full scan mode, extract mass spectra at the leading edge, the apex, and the tailing edge of the peak. If the relative abundances of fragment ions change across the peak width, multiple compounds are present[1]. If the spectra are nearly identical across all three points, you are likely dealing with the cis and trans isomers of 4-tert-butylcyclohexyl propionate. If distinct, unrelated mass fragments appear, it is a matrix interference.

Q2: Can I use software to fix the co-elution without changing my GC method? A2: Yes, but only if the co-eluting compounds have different mass spectra. Modern GC-MS software utilizes deconvolution algorithms to mathematically separate overlapping peaks by extracting unique fragment ions (Extracted Ion Chromatograms, EICs)[1]. However, because the cis and trans isomers of 4-tert-butylcyclohexyl propionate yield nearly identical electron ionization (EI) fragmentation patterns, mathematical deconvolution will fail. In the case of isomer co-elution, physical chromatographic resolution is mandatory.

Part 2: Troubleshooting Guide — The Causality of Separation

To resolve co-eluting peaks, we must manipulate the fundamental chromatographic resolution equation:

Rs​=4N​​×(αα−1​)×(k+1k​)

Where N is efficiency (theoretical plates), α is selectivity, and k is the capacity/retention factor[2].

Step 1: Modifying the Temperature Program (Targeting k )
  • The Causality: Lowering the initial temperature and decreasing the ramp rate increases the time the analytes spend interacting with the stationary phase (increasing k ). For closely eluting isomers, a slower ramp amplifies minute differences in partitioning[3].

  • The Action: Introduce a mid-ramp isothermal hold approximately 20–30 °C below the expected elution temperature of the compound[4].

Step 2: Changing the Stationary Phase (Targeting α )
  • The Causality: Selectivity ( α ) is the most dominant parameter for resolving isomers[2]. Standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) separate analytes primarily by dispersive forces (boiling point). Because the cis and trans isomers of 4-tert-butylcyclohexyl propionate have nearly identical boiling points (~266 °C)[5], they will inevitably co-elute on non-polar phases.

  • The Action: Switch to a polar stationary phase (e.g., PEG/Wax). A polar phase separates based on dipole-dipole interactions and hydrogen bonding, exploiting the subtle steric and electronic differences between the axial and equatorial ester orientations of the isomers[1].

Step 3: Implementing Comprehensive 2D GC (GCxGC-MS)
  • The Causality: If the co-elution is caused by a highly complex matrix (e.g., raw essential oils), a single 1D column lacks the peak capacity to isolate the target analyte.

  • The Action: Utilize GCxGC-MS. Effluent from a primary non-polar column is trapped and rapidly injected onto a secondary polar column. This orthogonal separation dramatically increases resolving power, separating 4-tert-butylcyclohexyl propionate from the matrix background[3],[6].

Part 3: Visualization Workflow

GC_Troubleshooting Start Detect Co-elution (Broad/Asymmetric Peak) CheckMS Are MS spectra identical across the peak? Start->CheckMS Deconvolution Apply MS Deconvolution (Extract unique m/z) CheckMS->Deconvolution No (Matrix Interference) ModifyTemp Decrease Temp Ramp & Add Isothermal Hold CheckMS->ModifyTemp Yes (Isomers) Success Baseline Resolution Achieved Deconvolution->Success CheckRes Is Resolution (Rs) ≥ 1.5? ModifyTemp->CheckRes ChangeColumn Change Stationary Phase (Non-polar to PEG/Wax) CheckRes->ChangeColumn No CheckRes->Success Yes ChangeColumn->CheckRes GCxGC Implement GCxGC-MS (Orthogonal Separation) ChangeColumn->GCxGC If matrix is highly complex GCxGC->Success

Decision tree for troubleshooting GC co-elution of 4-tert-butylcyclohexyl propionate.

Part 4: Quantitative Data & Method Parameters

Table 1: Impact of GC Parameters on Co-elution Resolution
ParameterAdjustmentImpact on Resolution ( Rs​ )Mechanistic Causality
Initial Temperature DecreaseImproves for early elutersIncreases initial partitioning into the stationary phase, raising the retention factor ( k )[1].
Ramp Rate Decrease (e.g., to 2-5 °C/min)Improves for late elutersMaximizes the number of theoretical plates ( N ) interacting with the analyte during elution[3].
Stationary Phase Change PolarityDrastic ImprovementAlters selectivity ( α ), separating by dipole/steric differences rather than boiling point[1].
Column Length Increase (e.g., 30m to 60m)Moderate ImprovementIncreases theoretical plates ( N ). Resolution is proportional to the square root of column length ( L​ )[1].
Table 2: Stationary Phase Selection for 4-tert-butylcyclohexyl propionate
Phase TypeExample ColumnsSeparation MechanismSuitability for cis/trans Isomers
Non-Polar (5% Phenyl) DB-5, HP-5msDispersive forces (Boiling Point)Poor. Isomers have near-identical boiling points (~266 °C)[5].
Polar (PEG/Wax) DB-Wax, HP-INNOWaxDipole-dipole, Hydrogen bondingExcellent. Exploits steric/electronic differences of axial vs. equatorial esters.
Chiral/Cyclodextrin CycloSil-BShape selectivity (Inclusion complexes)Excellent. Highly specific for structural isomers in complex fragrance matrices.

Part 5: Experimental Protocols

Protocol 1: Method Translation for Isomer Resolution (Temperature & Flow)

Objective: To baseline-resolve cis and trans isomers without changing the physical column.

  • Establish a Baseline: Run the current GC method. Identify the exact retention time ( tR​ ) and the oven temperature at which the co-eluting 4-tert-butylcyclohexyl propionate peak elutes[3].

  • Calculate Isothermal Hold: Modify the temperature program to include a 2-minute isothermal hold approximately 20–30 °C below the calculated elution temperature[4].

  • Optimize Ramp Rate: Resume the temperature ramp at a drastically decreased rate (e.g., 2–4 °C/min) through the target elution zone to maximize stationary phase interaction[3].

  • System Validation: Calculate the resolution ( Rs​ ) using the equation: Rs​=1.18×W50(1)​+W50(2)​tR2​−tR1​​ . The protocol is self-validating and successful if the calculated Rs​≥1.5 (baseline separation)[3].

Protocol 2: MS Spectral Deconvolution Workflow

Objective: To mathematically separate 4-tert-butylcyclohexyl propionate from a co-eluting matrix interference when chromatographic resolution fails.

  • Data Acquisition: Acquire GC-MS data in full scan mode across the peak. Ensure a high sampling rate (e.g., >5 spectra per second) to capture sufficient data points across the peak width[1].

  • Spectral Analysis: Extract spectra at the peak's leading edge, apex, and tailing edge. Look for variations in ion ratios that indicate a hidden component[1].

  • Ion Extraction (EIC): Identify unique fragment ions (e.g., an m/z specific to the propionate moiety that is absent in the matrix contaminant). Plot Extracted Ion Chromatograms for these specific masses[1].

  • Algorithmic Deconvolution: Apply your instrument's deconvolution software (e.g., AMDIS) to mathematically isolate the pure spectrum of 4-tert-butylcyclohexyl propionate from the background noise, allowing for accurate integration[1].

References

  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis - Benchchem. 1

  • resolving co-elution issues in GC analysis of flavor compounds - Benchchem. 3

  • Co-Elution: How to Detect and Fix Overlapping Peaks - YouTube (Axion Labs). 2

  • Methods to separate co-eluting peaks - Chromatography Forum. 4

  • Application Compendium of Comprehensive 2D GC Vol.1-5 - Shimadzu. 6

  • Cyclohexanol, 4-(1,1-dimethylethyl)-, propanoate (Safety Data Sheet) - Synerzine. 5

Sources

Troubleshooting

preventing ester hydrolysis of 4-tert-butylcyclohexyl propionate during storage

Introduction: Ensuring the Long-Term Integrity of Your Ester Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and formulation scientists utilizing 4-tert-butylcyclohexyl propiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Ensuring the Long-Term Integrity of Your Ester

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and formulation scientists utilizing 4-tert-butylcyclohexyl propionate. As a key ester in various applications, its stability during storage is paramount to ensure experimental reproducibility and product efficacy. Ester hydrolysis, a common degradation pathway, can compromise sample purity by converting the ester back to its constituent alcohol and carboxylic acid. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you diagnose, troubleshoot, and prevent this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ester hydrolysis, and why is it a primary concern for 4-tert-butylcyclohexyl propionate?

A1: Ester hydrolysis is a chemical reaction in which an ester molecule reacts with water to break down into its parent alcohol and carboxylic acid.[1][2] For 4-tert-butylcyclohexyl propionate, this means the degradation of your target compound into 4-tert-butylcyclohexanol and propionic acid.

This degradation is a critical concern for several reasons:

  • Loss of Purity: The presence of impurities (the alcohol and acid) can interfere with your experiments, alter the sensory profile in fragrance applications, or affect the efficacy in drug development contexts.

  • Change in Physical Properties: The formation of propionic acid will lower the pH of your sample, which can catalyze further degradation in an autocatalytic loop.[3]

  • Compromised Results: Using a degraded sample leads to inaccurate and non-reproducible experimental outcomes.

The general mechanism for this reaction is illustrated below.

G Ester 4-tert-butylcyclohexyl propionate Acid Propionic Acid Ester->Acid Hydrolysis (H⁺ or OH⁻ catalyst) Water Water (H₂O) Alcohol 4-tert-butylcyclohexanol

Caption: Base- or acid-catalyzed hydrolysis of the target ester.

Q2: My sample of 4-tert-butylcyclohexyl propionate has developed a slight acidic smell. Is this hydrolysis?

A2: It is highly probable. Propionic acid, one of the hydrolysis products, has a characteristic sharp, pungent, and slightly rancid odor. The parent ester, by contrast, has a different, more complex scent profile. This change in odor is a strong qualitative indicator of degradation. For confirmation, we recommend analytical verification using methods like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the presence of the parent alcohol and propionic acid.[4][5]

Q3: What are the key environmental factors that accelerate hydrolysis during storage?

A3: The rate of ester hydrolysis is primarily influenced by three critical factors: moisture, temperature, and pH.[1][6] Understanding and controlling these is the foundation of effective long-term storage.

FactorEffect on Hydrolysis RateScientific Rationale & Control Measures
Moisture (Water) Directly Proportional Water is a necessary reactant for the hydrolysis reaction.[7] Control: Store the compound in a desiccator containing an active desiccant (e.g., anhydrous calcium sulfate, molecular sieves).[8][9] Use tightly sealed containers with low-permeability caps (e.g., PTFE-lined).[10]
Temperature Exponential Increase Higher temperatures increase the kinetic energy of molecules, accelerating the reaction rate.[11][12] Even a modest increase can significantly shorten shelf life.[6] Control: Store at reduced or sub-zero temperatures (e.g., 2-8°C or -20°C).[9] Avoid repeated freeze-thaw cycles which can introduce moisture condensation.
pH (Acids/Bases) Catalytic Acceleration Both acidic (H⁺) and basic (OH⁻) conditions catalyze the hydrolysis reaction, often dramatically.[1][2][13] The presence of acidic or basic impurities, even in trace amounts, can initiate degradation. Control: Ensure the compound is stored in neutral, high-purity containers (e.g., borosilicate glass). Purge the headspace with an inert gas like argon or nitrogen to displace acidic gases (e.g., CO₂) and moisture.[8]
Q4: Should I store the neat (undiluted) oil or a solution? What are the best practices for each?

A4: Storing the neat compound is strongly preferred whenever possible, as it minimizes the introduction of potential contaminants, especially water.

Best Practices for Storing the Neat Compound:

  • Container: Use an amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap.

  • Atmosphere: Before sealing, flush the headspace of the vial with a dry, inert gas such as argon or nitrogen.[8] This displaces atmospheric moisture and oxygen.

  • Temperature: Store in a refrigerator (2-8°C) for short- to medium-term storage. For long-term archival, store in a freezer (-20°C).

  • Moisture Control: Place the sealed vial inside a secondary container or desiccator with a desiccant.[9]

Best Practices for Storing in Solution: If you must store the compound in a solution, the choice of solvent is critical.

  • Solvent Selection: Use only high-purity, anhydrous-grade solvents (e.g., ethanol, isopropanol) with very low water content (<0.005%).

  • Avoid Protic Solvents with Extreme pH: Do not use acidic or basic solvent systems for storage.

  • Handling: Dispense anhydrous solvents using a syringe through a septum or under an inert atmosphere to prevent moisture ingress.

  • Storage: Follow the same temperature and atmosphere recommendations as for the neat compound.

Q5: Are there any chemical stabilizers I can add to prevent hydrolysis?

A5: For routine laboratory storage of a pure chemical, the addition of stabilizers is generally not recommended as it introduces another variable into your experiments. The primary strategy should always be the strict control of environmental conditions (moisture, temperature, atmosphere).[8]

However, in formulated products, specific additives are used. While not typically for lab storage, understanding them provides context:

  • Moisture Scavengers: Certain compounds can be added to formulations to react with and trap water.

  • pH Buffers: In solutions, a neutral pH buffer system can be used to prevent drifts into acidic or basic territory.

  • Carbodiimides: These are sometimes used as anti-hydrolysis agents in polymer systems as they can react with the carboxylic acids produced during initial hydrolysis, preventing the autocatalytic cycle.[14]

For research purposes, adhering to stringent storage protocols is the most scientifically sound approach.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Archival Storage

This protocol is designed to maximize the shelf-life of 4-tert-butylcyclohexyl propionate by rigorously excluding moisture and oxygen.

Materials:

  • 4-tert-butylcyclohexyl propionate sample

  • Amber glass vial with PTFE-lined screw cap

  • Source of dry argon or nitrogen gas with tubing

  • Laboratory desiccator with active desiccant (e.g., Drierite®)

  • Parafilm® or other sealing film

  • -20°C freezer

Procedure:

  • Preparation: Place the required amount of the neat ester into a clean, dry amber glass vial.

  • Inert Gas Purge: Gently introduce a stream of dry argon or nitrogen gas into the vial's headspace for 30-60 seconds. The goal is to displace the ambient air without splashing the liquid.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Secondary Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm® as an extra barrier against moisture ingress.

  • Desiccation: Place the sealed vial into a laboratory desiccator. Ensure the desiccant is active (e.g., blue for color-indicating Drierite®). Allow the vial to sit in the desiccator for at least 4 hours to capture any surface moisture.

  • Freezing: Transfer the vial from the desiccator to a labeled position in a -20°C freezer.

  • Thawing: When ready to use, remove the vial from the freezer and allow it to warm completely to room temperature inside a desiccator before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold surface of the compound.

Protocol 2: Analytical Confirmation of Hydrolysis via GC-MS

This protocol provides a general workflow for detecting the primary hydrolysis byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and semi-quantify 4-tert-butylcyclohexanol and propionic acid in a sample of 4-tert-butylcyclohexyl propionate.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your stored ester sample (e.g., 1 mg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.

  • Standard Preparation: If available, prepare separate standard solutions of 4-tert-butylcyclohexyl propionate, 4-tert-butylcyclohexanol, and propionic acid at a known concentration (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution onto the GC-MS system.

    • Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Employ a temperature gradient program that effectively separates the three compounds. A typical starting point would be:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

  • Data Analysis:

    • Retention Time: Compare the retention times of peaks in your sample chromatogram to those of the analytical standards. Propionic acid will elute first, followed by the alcohol, and finally the parent ester.

    • Mass Spectra: Confirm the identity of each peak by comparing its mass spectrum to a library (e.g., NIST) or the spectra from your injected standards.

    • Quantification: Estimate the level of degradation by comparing the peak area of the byproducts to the peak area of the parent ester.

Troubleshooting Guide: Diagnosing Storage Failures

Use this decision tree to identify the likely cause if you suspect your sample has degraded.

G Start Suspected Hydrolysis (e.g., odor change, failed QC) CheckMoisture Was the sample stored in a desiccator with an active desiccant? Start->CheckMoisture CheckTemp Was the sample stored at a consistent, recommended temperature (e.g., ≤4°C)? CheckMoisture->CheckTemp Yes CauseMoisture Probable Cause: Moisture Contamination CheckMoisture->CauseMoisture No CheckAtmosphere Was the container flushed with inert gas and tightly sealed? CheckTemp->CheckAtmosphere Yes CauseTemp Probable Cause: Thermal Degradation CheckTemp->CauseTemp No CheckSolvent If in solution, was an anhydrous-grade solvent used with proper handling? CheckAtmosphere->CheckSolvent Yes CauseAtmosphere Probable Cause: Atmospheric Exposure (Moisture/CO₂) CheckAtmosphere->CauseAtmosphere No CauseSolvent Probable Cause: Residual water in solvent CheckSolvent->CauseSolvent No / Unsure Success Review handling procedures. Contamination may have occurred during use. CheckSolvent->Success Yes

Caption: Troubleshooting workflow for identifying sources of hydrolysis.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Fiveable. (2025, August 15). Ester Hydrolysis: Organic Chemistry Study Guide.
  • Comisar, C. M., & Savage, P. E. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.
  • Noszál, B., et al. (2006, July 6). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. The Journal of Physical Chemistry B.
  • SSRG International Journal of Applied Chemistry. (2019, September 15).
  • Vertex AI Search. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • ResearchGate. Effect of temperature on ester yield (a) and decomposition (b) with oil....
  • Semantic Scholar. The pH-dependence of enzymic ester hydrolysis.
  • Zschimmer & Schwarz. SYNTHETIC ESTERS: Engineered to Perform.
  • Deville, J. P. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE.
  • Master Organic Chemistry. (2022, October 27).
  • Benchchem. (2025).
  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium.
  • ResearchGate. Effects of temperature and pH on esterase activity and stability.
  • SpringerLink. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
  • Santa Cruz Biotechnology.
  • Infotrieve. (2023, May 4). Safety data sheet for Propionic acid-ethyl ester.
  • ResearchGate. (2024, June 7).
  • Infochem. (2021, June 10).
  • ResearchGate. (2015, November 25).
  • Japan International Center for Occupational Safety and Health. Analytical Methods.
  • Chemguide. Hydrolysis of esters.

Sources

Optimization

reducing side reactions during 4-tert-butylcyclohexyl propionate esterification

Technical Support Center: 4-tert-Butylcyclohexyl Propionate Synthesis Welcome to the technical support center for the synthesis of 4-tert-butylcyclohexyl propionate. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-tert-Butylcyclohexyl Propionate Synthesis

Welcome to the technical support center for the synthesis of 4-tert-butylcyclohexyl propionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the Fischer esterification of 4-tert-butylcyclohexanol with propionic acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you minimize side reactions and optimize your product yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the esterification process. We diagnose the likely causes and provide actionable solutions grounded in chemical principles.

Q1: My final product yield is significantly lower than expected. What are the common causes and how can I fix this?

A1: Low yield in this Fischer esterification is typically traced back to two main issues: an unfavorable reaction equilibrium or the prevalence of a key side reaction.

Cause A: Incomplete Reaction Due to Equilibrium

The Fischer esterification is a reversible reaction where the alcohol and carboxylic acid are in equilibrium with the ester and water.[1][2] To achieve a high yield, the equilibrium must be shifted towards the products.

  • Solution 1: Use of Excess Reagent. Employing a large excess of one of the reactants (typically the less expensive one, in this case, propionic acid) can drive the reaction forward according to Le Châtelier's principle.

  • Solution 2: Water Removal. Water is a product of the reaction; its continuous removal is the most effective method to drive the reaction to completion.[1][2] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3]

Cause B: Formation of Alkene Byproduct

The most significant side reaction is the acid-catalyzed dehydration of 4-tert-butylcyclohexanol (a secondary alcohol) to form 4-tert-butylcyclohexene.[4][5] This E1 elimination reaction competes directly with the desired esterification.[4][6]

  • Solution 1: Moderate Reaction Temperature. Higher temperatures favor the elimination reaction. While heat is required for the esterification, excessive temperatures (e.g., >140-150°C) will significantly increase the rate of dehydration.[7] We recommend maintaining the reaction at the reflux temperature of your chosen solvent system, carefully selected to be effective but not overly harsh.

  • Solution 2: Control Catalyst Loading. While an acid catalyst is necessary, an excessive amount can strongly promote the dehydration side reaction.[8] When using catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH), a catalytic amount (e.g., 0.1-2 mol%) is sufficient.[8]

  • Solution 3: Use a Milder, Heterogeneous Catalyst. Solid acid catalysts, such as the sulfonic acid resin Amberlyst-15, are highly effective for esterification and are generally considered milder, leading to higher selectivity.[9][10] Their solid nature also simplifies removal (filtration) and reduces corrosion issues associated with strong mineral acids.[11]

Q2: My NMR and GC-MS analyses show a significant impurity with signals corresponding to a double bond. How do I confirm its identity and prevent its formation?

A2: The presence of a vinylic signal in the NMR spectrum (typically in the 5.5-6.0 ppm range) and a corresponding mass in GC-MS points directly to the formation of 4-tert-butylcyclohexene, the dehydration product of your starting alcohol.

Mechanism of Formation: The acid catalyst protonates the hydroxyl group of 4-tert-butylcyclohexanol, converting it into a good leaving group (water).[4][12] The departure of water generates a secondary carbocation, which is then deprotonated at an adjacent carbon by a weak base (like water or another alcohol molecule) to form the alkene.[4] This process is a classic E1 elimination.

Below is a diagram illustrating the desired esterification pathway versus the competing dehydration side reaction.

G cluster_0 Desired Pathway: Fischer Esterification cluster_1 Side Reaction: E1 Dehydration Reactants 4-tert-butylcyclohexanol + Propionic Acid Protonated_Acid Protonated Propionic Acid Reactants->Protonated_Acid + H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Alcohol Proton_Transfer Protonated Ester Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Product 4-tert-butylcyclohexyl propionate + H2O Proton_Transfer->Product - H2O, - H+ Alcohol 4-tert-butylcyclohexanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O (Slow, RDS) Alkene 4-tert-butylcyclohexene Carbocation->Alkene - H+ Start Starting Alcohol Start->Reactants Start->Alcohol

Caption: Reaction pathways for the synthesis of 4-tert-butylcyclohexyl propionate.

Prevention Strategies: As detailed in A1, prevention hinges on controlling the reaction conditions to favor nucleophilic substitution (esterification) over elimination (dehydration).

  • Use a Heterogeneous Catalyst: Amberlyst-15 provides acidic sites for the reaction to occur but its porous structure can sometimes create a microenvironment that is less prone to promoting bimolecular elimination.[9][13]

  • Lower the Temperature: This is the most critical parameter. Dehydration has a higher activation energy; lowering the temperature will decrease its rate more significantly than the esterification rate.

  • Ensure Anhydrous Conditions: While water is a product, starting with wet reagents or solvents can hydrolyze the catalyst and affect efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to maximize ester yield and purity?

A1: Based on established principles for Fischer esterification and accounting for the specific reactivity of 4-tert-butylcyclohexanol, we recommend the following conditions:

ParameterRecommended ConditionRationale
Catalyst Amberlyst-15 (or similar sulfonic acid resin)High activity, good selectivity, easy to remove, and recyclable, minimizing dehydration.[9]
Catalyst Loading 5-10 wt% (relative to the limiting reagent)Provides sufficient catalytic sites without being excessive, which could promote side reactions.
Reactant Ratio 1.2 to 1.5 equivalents of propionic acidA slight excess of the carboxylic acid helps to shift the equilibrium toward the product.[1]
Temperature Reflux (using toluene, ~110°C)Allows for efficient azeotropic removal of water without excessively high temperatures that favor dehydration.
Water Removal Dean-Stark ApparatusThe most effective method for continuously removing water and driving the reaction to completion.[3]
Reaction Time 4-8 hours (monitor by TLC or GC)Reaction should be monitored until the starting alcohol is consumed.
Q2: Can I use a homogeneous catalyst like sulfuric acid instead of a solid acid catalyst?

A2: Yes, traditional Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification.[1] However, they present several disadvantages in this specific application:

  • Increased Side Reactions: Strong, soluble acids are more aggressive and can lead to a higher incidence of dehydration and potentially charring, especially if the temperature is not strictly controlled.[5]

  • Difficult Removal: The catalyst must be neutralized with a base during the workup, a process that can form salts and lead to emulsions, complicating purification.

  • Corrosion and Waste: These acids are corrosive and the neutralized waste stream requires disposal, making the process less environmentally friendly ("green").

For these reasons, a recyclable solid acid catalyst like Amberlyst-15 is the preferred choice for a cleaner, more selective, and more sustainable process.[11]

Recommended Experimental Protocol

This protocol details the synthesis of 4-tert-butylcyclohexyl propionate using Amberlyst-15 as a catalyst with azeotropic water removal.

Materials:

  • 4-tert-butylcyclohexanol (1.0 eq)

  • Propionic acid (1.3 eq)

  • Amberlyst-15 resin (10 wt% of the alcohol)

  • Toluene (approx. 2 mL per mmol of alcohol)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

  • Charging the Reactor: To the round-bottom flask, add 4-tert-butylcyclohexanol, propionic acid, toluene, Amberlyst-15, and a magnetic stir bar.

  • Reaction: Heat the mixture to a gentle reflux. Toluene and water will begin to co-distill as an azeotrope. The water will separate and collect in the arm of the Dean-Stark trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue refluxing until water no longer collects in the trap (typically 4-8 hours). The reaction can also be monitored by taking small aliquots and analyzing them by TLC or GC.

  • Workup (Post-Reaction):

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by simple filtration, washing it with a small amount of toluene. The catalyst can be washed, dried, and reused.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess propionic acid - caution, CO₂ evolution! ), water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 4-tert-butylcyclohexyl propionate.

References

  • Royal Society of Chemistry. (n.d.). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry.
  • Tsandev, D., et al. (2022).
  • Lozano, P., et al. (n.d.).
  • Yadav, G. D., & Sharma, M. (2012). Amberlyst-15 in organic synthesis. Arkivoc.
  • JoVE. (n.d.).
  • Bulusu, A., et al. (2022). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research.
  • Bennamane, N., et al. (n.d.).
  • Anovitz, L. M., & Cole, D. R. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • Rana, A., et al. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.
  • Study.com. (n.d.).
  • Petrini, M., et al. (1988).
  • Clark, J. (n.d.).
  • Sumitomo Chemical Company. (n.d.). Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • OperaChem. (2024).
  • Singh, R., et al. (2023).

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 4-tert-Butylcyclohexyl Propionate Analysis

Welcome to the technical support center for the analysis of 4-tert-butylcyclohexyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-tert-butylcyclohexyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for this specific analyte. Our goal is to equip you with the scientific understanding and practical steps necessary to develop robust and reliable analytical methods.

Introduction to the Analyte: 4-tert-Butylcyclohexyl Propionate

4-tert-butylcyclohexyl propionate is a fragrance ingredient characterized by its significant hydrophobicity. Its chemical structure, featuring a bulky tert-butyl group and a propionate ester functional group, results in a high octanol-water partition coefficient (logP) of approximately 4.567[1]. This non-polar nature dictates that reversed-phase HPLC is the most suitable analytical technique for its separation and quantification[2]. In reversed-phase HPLC, a non-polar stationary phase (most commonly C18) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent[3]. The optimization of this mobile phase is critical for achieving good peak shape, resolution, and acceptable retention times.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when beginning method development for 4-tert-butylcyclohexyl propionate.

Q1: What is a good starting point for the mobile phase composition?

A1: For a hydrophobic compound like 4-tert-butylcyclohexyl propionate on a C18 column, a good starting point for an isocratic mobile phase is a mixture of acetonitrile (ACN) and water, or methanol (MeOH) and water. A higher proportion of the organic solvent will be necessary to elute the analyte in a reasonable time. We recommend starting with a mobile phase composition of 80:20 (v/v) Acetonitrile:Water or 90:10 (v/v) Methanol:Water . From this starting point, the organic content can be adjusted to fine-tune the retention time. Increasing the organic content will decrease the retention time, while decreasing it will increase retention[3][4].

Q2: Which organic modifier is better: Acetonitrile or Methanol?

A2: The choice between acetonitrile and methanol is a critical step in method development as it can significantly impact the selectivity of the separation.

  • Acetonitrile (ACN) is generally preferred for its lower viscosity, which results in lower backpressure, and its lower UV cutoff, making it suitable for low-wavelength detection[5]. It often provides sharper peaks for hydrophobic compounds.

  • Methanol (MeOH) is a more polar protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities[6]. It is also a more cost-effective option.

For initial screening, it is advisable to test both solvents. If co-eluting impurities are a concern, switching between ACN and MeOH can alter the elution order and improve resolution.

Q3: Is pH adjustment of the mobile phase necessary for 4-tert-butylcyclohexyl propionate analysis?

A3: 4-tert-butylcyclohexyl propionate is a neutral ester and does not have any ionizable functional groups. Therefore, the pH of the mobile phase will have a negligible effect on its retention time and peak shape[6][7]. However, if you are analyzing it in a complex matrix that contains acidic or basic compounds, or if you observe peak tailing, a mobile phase with a controlled pH (e.g., using a buffer or a small amount of acid like formic acid) might be beneficial to ensure the consistent ionization state of the matrix components and to minimize interactions with the silica backbone of the stationary phase[8]. A mobile phase containing 0.1% formic acid can be a good starting point in such cases.

Q4: What type of HPLC column is recommended?

A4: A standard C18 (octadecylsilane) column is the workhorse for reversed-phase HPLC and is highly recommended for the analysis of 4-tert-butylcyclohexyl propionate due to its hydrophobic nature. A column with a particle size of 3 µm or 5 µm and dimensions of 4.6 mm x 150 mm is a common choice for standard HPLC systems. For faster analysis, shorter columns with smaller particles (sub-2 µm) can be used with UHPLC systems.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 4-tert-butylcyclohexyl propionate, with an emphasis on mobile phase optimization.

Problem 1: The peak for 4-tert-butylcyclohexyl propionate has a very long retention time or does not elute at all.
  • Cause: The mobile phase is too weak (i.e., has too high a water content) for the highly hydrophobic analyte.

  • Solution: Increase the elution strength of the mobile phase by increasing the proportion of the organic modifier (acetonitrile or methanol)[3]. For example, if you are using 70% acetonitrile, try increasing it to 80% or 90%. If you are still facing issues, a mobile phase of 100% acetonitrile or methanol can be attempted.

Problem 2: The peak for 4-tert-butylcyclohexyl propionate is tailing.
  • Cause 1: Secondary Interactions with Residual Silanols: Even on a C18 column, there can be residual, un-capped silanol groups (Si-OH) on the silica surface. Although 4-tert-butylcyclohexyl propionate is neutral, polar functionalities in the molecule can have secondary interactions with these silanols, leading to peak tailing[9].

  • Solution 1:

    • Use a highly deactivated column: Modern, end-capped C18 columns are designed to minimize residual silanol activity.

    • Change the organic modifier: Methanol is more effective at masking residual silanols through hydrogen bonding compared to acetonitrile[6]. Switching from an acetonitrile-based mobile phase to a methanol-based one can sometimes improve peak shape.

    • Add a small amount of a polar solvent: Adding a small percentage of a more polar solvent like isopropanol to the mobile phase can sometimes help to reduce silanol interactions.

    • Lower the pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanols, thereby reducing their interaction with the analyte[8].

  • Cause 2: Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

  • Solution 2: Reduce the injection volume or dilute the sample.

Problem 3: Poor resolution between 4-tert-butylcyclohexyl propionate and an impurity.
  • Cause: The mobile phase composition is not optimal for separating the two compounds.

  • Solution:

    • Change the organic modifier: As mentioned, acetonitrile and methanol offer different selectivities. If two peaks are not resolved with an acetonitrile/water mobile phase, switching to a methanol/water mobile phase may provide the necessary separation, and vice-versa[6].

    • Fine-tune the organic content: Small changes in the percentage of the organic modifier can significantly impact resolution. Try adjusting the organic content in small increments (e.g., 1-2%).

    • Introduce a third solvent: Creating a ternary mobile phase, for example, with water, acetonitrile, and a small amount of methanol or isopropanol, can sometimes provide the unique selectivity needed for difficult separations.

    • Consider a gradient elution: If the sample contains compounds with a wide range of hydrophobicities, a gradient elution, where the mobile phase composition is changed over the course of the run, can be very effective in improving resolution and reducing analysis time[2].

Problem 4: Split peaks are observed.
  • Cause 1: Sample solvent is too strong: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion, including splitting.

  • Solution 1: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest possible solvent that can adequately dissolve the sample.

  • Cause 2: Column contamination or void: A blockage at the column inlet frit or a void in the packing material can cause the sample band to be split as it enters the column.

  • Solution 2: First, try flushing the column with a strong solvent. If the problem persists, reverse the column (if the manufacturer's instructions permit) and flush it to dislodge any particulates from the inlet frit. If the issue is still not resolved, the column may need to be replaced.

Experimental Protocols

Protocol 1: Initial Mobile Phase Screening

This protocol outlines a systematic approach to selecting the optimal organic modifier and its initial concentration.

  • Prepare two mobile phases:

    • Mobile Phase A1: 80:20 (v/v) Acetonitrile:Water

    • Mobile Phase A2: 90:10 (v/v) Methanol:Water

  • Equilibrate the HPLC system with Mobile Phase A1 until a stable baseline is achieved.

  • Inject a standard solution of 4-tert-butylcyclohexyl propionate.

  • Record the chromatogram , noting the retention time, peak shape (asymmetry factor), and resolution from any impurities.

  • Flush the system with an intermediate solvent (e.g., isopropanol) when switching from acetonitrile to methanol.

  • Equilibrate the system with Mobile Phase A2 until a stable baseline is achieved.

  • Inject the standard solution again and record the chromatogram.

  • Compare the results from both mobile phases to decide which organic modifier provides better performance.

Protocol 2: Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase after the initial screening.

MobilePhaseOptimization Start Start with Initial Mobile Phase (e.g., 80% ACN) Check_Retention Is Retention Time (RT) in the desired range (e.g., 3-10 min)? Start->Check_Retention Adjust_Organic_HighRT RT too high? Increase % Organic Check_Retention->Adjust_Organic_HighRT No Adjust_Organic_LowRT RT too low? Decrease % Organic Check_Retention->Adjust_Organic_LowRT No Check_PeakShape Is Peak Shape acceptable? (Tailing factor < 1.5) Check_Retention->Check_PeakShape Yes Adjust_Organic_HighRT->Check_Retention Adjust_Organic_LowRT->Check_Retention Troubleshoot_Tailing Troubleshoot Peak Tailing: - Switch to Methanol - Add 0.1% Formic Acid - Use a different column Check_PeakShape->Troubleshoot_Tailing No Check_Resolution Is Resolution from impurities sufficient? Check_PeakShape->Check_Resolution Yes Troubleshoot_Tailing->Check_PeakShape Optimize_Selectivity Optimize Selectivity: - Fine-tune % Organic - Switch Organic Modifier - Consider Gradient Elution Check_Resolution->Optimize_Selectivity No End Method Optimized Check_Resolution->End Yes Optimize_Selectivity->Check_Resolution

Mobile Phase Optimization Workflow

Data Presentation

The following table summarizes the expected effects of different mobile phase compositions on the analysis of 4-tert-butylcyclohexyl propionate.

Mobile Phase CompositionExpected Retention TimeExpected Peak ShapeSelectivityConsiderations
High Water Content (e.g., 50% ACN)Very Long / No ElutionN/AN/ANot suitable for this hydrophobic analyte.
High Acetonitrile (e.g., 80-90% ACN)Short to ModerateGenerally good, sharp peaksDifferent from MethanolLower backpressure, good for UV detection.
High Methanol (e.g., 90-95% MeOH)Moderate to LongMay improve tailing due to silanol maskingDifferent from ACNHigher backpressure, more economical.
Acetonitrile/Water with 0.1% Formic Acid Similar to without acidCan improve tailing by suppressing silanol activityMay slightly alter selectivityRecommended if peak tailing is an issue.
Gradient Elution (e.g., 70-100% ACN)Efficient elution of multiple componentsGenerally sharp peaksExcellent for complex samplesRequires a gradient-capable HPLC system.

Conclusion

Optimizing the mobile phase is a critical and systematic process in developing a robust HPLC method for 4-tert-butylcyclohexyl propionate. By understanding the hydrophobic nature of the analyte and the properties of different mobile phase components, researchers can effectively troubleshoot common issues and achieve reliable and reproducible results. This guide provides a comprehensive framework for this optimization process, from initial method development to advanced troubleshooting.

References

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Phenomenex Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Welch Materials, Inc. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Nacalai Tesque, Inc. (2013). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Ruiz-Ángel, M. J., et al. (2014). Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases.
  • Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-tert-Butylcyclohexyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butylcyclohexyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • Shinde, V. M., et al. (2012). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • Snyder, L. R. (2022, January 11). Practical HPLC method development. Internet Archive. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl cyclohexyl propionate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Useful Application Notes and References. Retrieved from [Link]

  • David, V., et al. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(4-5), 303-309.
  • De Weirdt, R., & Van de Wiele, T. (2015). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of visualized experiments : JoVE, (100), e52824.
  • Ruiz-Ángel, M. J., et al. (2014). Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases.
  • SMT. (n.d.). Application Notes - HPLC Columns & Chromatography Resins. Retrieved from [Link]

  • Agilent Technologies. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]

  • Nacalai Tesque, Inc. (2013). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Recovery for 4-tert-butylcyclohexyl propionate in Water Samples

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges with the extraction and quantification of 4-tert-butylcyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges with the extraction and quantification of 4-tert-butylcyclohexyl propionate (CAS: 68797-70-6) from aqueous matrices.

Due to its specific structural features—a bulky hydrophobic tert-butyl group and a hydrolyzable propionate ester—this fragrance compound presents unique analytical challenges, including severe adsorptive losses and pH sensitivity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to maximize your extraction recovery rates.

Analyte Profiling & Causality

To solve extraction issues, we must first understand the physicochemical forces at play. The table below summarizes the quantitative data driving our extraction strategies [1].

PropertyValueAnalytical Implication
LogP (Octanol/Water) ~4.567Highly hydrophobic. Prone to adsorbing onto plastic surfaces (polypropylene/PTFE). Requires non-polar sorbents.
Water Solubility ~2.4 mg/L at 25 °CVery low solubility. Analyte will readily partition into headspace or organic phases, making SPME highly effective.
Boiling Point ~239.6 °CSemi-volatile. Suitable for Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Chemical Structure Aliphatic EsterSusceptible to acid/base-catalyzed hydrolysis. Sample pH must be strictly controlled between 5.5 and 7.0.

Troubleshooting FAQs

Q1: My overall recovery is below 30%, even before the extraction step. Where is the analyte going?

The Causality: With a LogP of 4.567, 4-tert-butylcyclohexyl propionate acts as a lipophile. If you are storing or processing your water samples in standard plastic centrifuge tubes or un-silanized glassware, the analyte is adsorbing to the container walls via hydrophobic interactions. The Solution:

  • Eliminate Plastics: Use only amber glass vials for sample collection and storage.

  • Silanize Glassware: Treat all glassware with a silanizing agent (e.g., 5% dimethyldichlorosilane in toluene) to cap active silanol groups and prevent surface binding.

  • Add Organic Modifier: Adding 5% methanol to the water sample can increase the solubility of the analyte just enough to prevent wall adsorption without disrupting downstream extraction.

Q2: I am using Solid-Phase Extraction (SPE) with a standard C18 cartridge, but recovery is inconsistent. How can I fix this?

The Causality: While C18 is non-polar, water can cause the C18 alkyl chains to collapse, reducing the surface area available for interaction with the bulky tert-butyl group. Furthermore, residual water during the elution step can prevent non-polar solvents from effectively desorbing the analyte. The Solution:

  • Switch to an HLB Sorbent: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents do not suffer from phase collapse and offer superior retention for semi-volatile esters.

  • Ensure Complete Drying: Dry the cartridge under a gentle stream of nitrogen for at least 10 minutes before elution.

  • Optimize Elution Solvent: Use a strong, non-polar solvent like 100% Ethyl Acetate or a Dichloromethane/Hexane (1:1) mixture to overcome the strong hydrophobic retention.

Q3: How do I eliminate matrix effects from complex wastewater without losing the analyte?

The Causality: Liquid-Liquid Extraction (LLE) and Direct Immersion SPME (DI-SPME) expose the extraction phase to non-volatile matrix interferents (humic acids, surfactants), which compete for sorbent capacity. The Solution: Shift to Headspace Solid-Phase Microextraction (HS-SPME) . Because 4-tert-butylcyclohexyl propionate is semi-volatile, you can drive it into the vapor phase by adding salt (salting-out effect) and applying moderate heat. This leaves non-volatile matrix components behind, yielding a highly purified extract [2].

Visual Troubleshooting & Workflows

SPE Diagnostic Decision Tree

Use the following logical progression to diagnose where your analyte is being lost during an SPE workflow.

SPE_Troubleshooting Start Low SPE Recovery (<70%) Q1 Analyte found in Load/Wash fraction? Start->Q1 Sol1 Switch to HLB Sorbent or Reduce Sample Volume Q1->Sol1 Yes Q2 Analyte remaining on Sorbent? Q1->Q2 No Sol2 Use Stronger Elution Solvent (e.g., 100% EtOAc) Q2->Sol2 Yes Q3 Adsorptive losses in container? Q2->Q3 No Sol3 Silanize Glassware & Avoid Polypropylene Q3->Sol3 Yes

Figure 1: Decision tree for diagnosing and resolving low SPE recovery rates.

HS-SPME Extraction Dynamics

Headspace SPME is the gold standard for extracting moderately volatile fragrances from water [3].

HSPME_Workflow A 1. Sample Prep Amber Glass + NaCl pH 6.0 Buffer B 2. Equilibration 50°C Agitation (15 mins) A->B C 3. HS-SPME PDMS/DVB Fiber (30 mins) B->C D 4. Desorption GC-MS Inlet @ 250°C (3 mins) C->D

Figure 2: Optimized Headspace SPME workflow for semi-volatile fragrance extraction.

Step-by-Step Methodologies

Protocol A: Optimized HS-SPME Workflow (Self-Validating)

This protocol utilizes the salting-out effect to decrease the solubility of 4-tert-butylcyclohexyl propionate in water, driving it into the headspace for capture by a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber. The DVB polymer adds π-π interactions and increases surface area, which is highly effective for cyclic esters [2].

Materials Needed:

  • 20 mL amber glass headspace vials with PTFE/silicone septa.

  • SPME Fiber: 65 µm PDMS/DVB (pre-conditioned according to manufacturer specs).

  • Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove VOCs).

  • Internal Standard (IS): Isotope-labeled analogue (e.g., 4-tert-butylcyclohexanol-d11) to validate recovery and correct for matrix variations.

Step-by-Step Procedure:

  • Sample Preparation: Transfer exactly 10.0 mL of the water sample into a 20 mL amber glass vial.

  • pH Control: Add 1.0 mL of a 0.1 M phosphate buffer (pH 6.0) to prevent hydrolysis of the propionate ester.

  • Salting Out: Add 3.0 g of baked NaCl to the vial.

  • Internal Standard: Spike the sample with 10 µL of the IS solution (1 mg/L in methanol). Immediately seal the vial.

  • Equilibration: Place the vial in a thermostatic agitator at 50 °C for 15 minutes at 250 rpm to ensure the analyte partitions fully into the headspace.

  • Extraction: Expose the PDMS/DVB SPME fiber to the headspace for exactly 30 minutes at 50 °C.

  • Desorption: Retract the fiber and immediately inject it into the GC-MS inlet set to 250 °C. Leave the fiber exposed in the inlet for 3 minutes for complete thermal desorption.

Protocol B: Solid-Phase Extraction (SPE) using Polymeric Sorbents

If a liquid extract is required for LC-MS/MS or if the sample volume is large (e.g., >500 mL), SPE is preferred over SPME.

Step-by-Step Procedure:

  • Conditioning: Condition a 200 mg HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL of Ethyl Acetate, followed by 5 mL of Methanol, and finally 5 mL of HPLC-grade water (pH adjusted to 6.0). Do not let the sorbent run dry.

  • Loading: Load the water sample (spiked with IS) at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% Methanol in water solution to remove polar interferents. The high LogP of the analyte ensures it remains tightly bound to the HLB sorbent.

  • Drying (Critical Step): Apply a vacuum or a gentle stream of nitrogen for 10–15 minutes until the sorbent is completely dry. Residual water will block the elution solvent.

  • Elution: Elute the 4-tert-butylcyclohexyl propionate using 2 x 3 mL of 100% Ethyl Acetate.

  • Reconstitution: Evaporate the eluate to near-dryness under a gentle nitrogen stream at room temperature (avoid heating to prevent volatilization losses) and reconstitute in 1 mL of the appropriate mobile phase or injection solvent.

References

  • Optimization of solid-phase microextraction for the gas chromatographic-mass spectrometric determination of synthetic musk fragrances in water samples. Journal of Chromatography A, 2000. Retrieved from:[Link]

Troubleshooting

resolving signal overlap in 1H NMR spectra of 4-tert-butylcyclohexyl propionate

Technical Support Center: Resolving 1H NMR Signal Overlap in 4-tert-Butylcyclohexyl Propionate Overview Welcome to the Advanced NMR Troubleshooting Guide. For researchers and drug development professionals, structural ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving 1H NMR Signal Overlap in 4-tert-Butylcyclohexyl Propionate

Overview Welcome to the Advanced NMR Troubleshooting Guide. For researchers and drug development professionals, structural verification of substituted cyclohexanes is a routine yet complex task. 4-tert-butylcyclohexyl propionate presents a classic spectroscopic challenge: severe proton signal overlap in the aliphatic region. This guide explains the causality behind this overlap and provides self-validating protocols to achieve unambiguous spectral assignments.

PART 1: Diagnostic FAQ – Understanding the Overlap

Q: Why is the 1.0–2.0 ppm region of 4-tert-butylcyclohexyl propionate so crowded in standard CDCl3 spectra? A: The overlap is caused by the convergence of three distinct spin systems in a narrow chemical shift window:

  • The tert-butyl group: A massive 9-proton singlet at ~0.85 ppm.

  • The propionate alkyl chain: A methyl triplet at ~1.1 ppm and a methylene quartet at ~2.3 ppm[1].

  • The cyclohexane ring protons: The rigid chair conformation—locked by the bulky equatorial tert-butyl group—creates distinct axial and equatorial environments for the ring protons[2][3]. These protons exhibit complex multiplet structures due to extensive geminal and vicinal scalar couplings ( JHH​ ), which smear across the 1.0–2.0 ppm range. Standard 400 MHz or 500 MHz spectrometers lack the dispersion to separate these broad multiplets.

Q: How can I determine if I have the cis or trans isomer without resolving the entire aliphatic region? A: You can use the C1 proton (the proton attached to the carbon bearing the ester oxygen) as a self-validating internal diagnostic tool, as it is shifted downfield to ~4.6–5.0 ppm, safely away from the crowded aliphatic region.

  • Trans Isomer: The propionate group is equatorial, forcing the C1 proton into an axial position. An axial proton couples strongly with adjacent axial protons ( Jaa​≈10−12 Hz), appearing as a broad, complex multiplet (e.g., a triplet of triplets).

  • Cis Isomer: The propionate group is axial, forcing the C1 proton into an equatorial position. Equatorial protons only possess small Jea​ and Jee​ couplings, resulting in a narrow, tightly clustered multiplet.

PART 2: Troubleshooting Guide – Methodologies for Signal Resolution

When the C1 proton analysis is insufficient and full assignment is required, rely on the following advanced techniques.

Strategy A: Aromatic Solvent-Induced Shift (ASIS)

The Causality: When switching the NMR solvent from CDCl3 to Benzene-d6 (C6D6), the flat, electron-rich benzene molecules form transient collision complexes with the polar propionate carbonyl group. The magnetic anisotropy of the benzene ring differentially shields and deshields the solute protons based on their spatial proximity and orientation relative to the ester[4][5]. This differential shifting pulls the overlapping ring multiplets apart, simplifying the spectrum without the need for complex pulse sequences.

Strategy B: Pure Shift 1H NMR (Broadband Homodecoupling)

The Causality: Pure shift NMR sequences (such as PSYCHE or Zangger-Sterk) suppress homonuclear scalar couplings ( JHH​ ) during acquisition. Consequently, every multiplet collapses into a single, sharp line (a singlet) at its exact chemical shift[6]. This effectively increases spectral resolution by up to an order of magnitude, eliminating the overlap caused by broad J-coupling patterns and making the 1H spectrum as simple to read as a decoupled 13C spectrum[6].

PART 3: Experimental Protocols

Protocol 1: ASIS Validation Workflow

A self-validating method requiring no special pulse sequences.

  • Sample Preparation: Dissolve 15–20 mg of 4-tert-butylcyclohexyl propionate in 0.6 mL of high-purity C6D6. Prepare a parallel control sample in CDCl3.

  • Lock and Shim: Insert the C6D6 sample, lock onto the C6D6 resonance (7.16 ppm), and perform rigorous gradient shimming.

  • Acquisition: Execute a standard 1D 1H NMR experiment (e.g., zg30 on Bruker systems), utilizing 16 scans and a relaxation delay (D1) of 2 seconds.

  • Data Processing: Phase and baseline correct the spectrum. Overlay the C6D6 spectrum with the CDCl3 control.

  • Validation: Calculate the solvent shift difference Δδ=δCDCl3​−δC6D6​ . Protons physically closer to the propionate group will exhibit larger anisotropic shifts, allowing you to trace and assign the previously overlapping ring protons[5].

Protocol 2: Pure Shift NMR (PSYCHE) Acquisition

For absolute resolution of J-coupled multiplets.

  • Preparation: Use the standard CDCl3 sample. Ensure the probe is well-tuned, matched, and temperature-stabilized (298 K).

  • Pulse Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence from the spectrometer library.

  • Parameter Optimization:

    • Set the sweep width (SW) to cover the aliphatic region (0 to 6 ppm).

    • Set the flip angle of the chirp pulses to a low angle (typically 15°–20°) to balance sensitivity with decoupling efficiency.

    • Adjust the data chunking duration (~15 ms) to minimize relaxation artifacts while maintaining resolution.

  • Acquisition: Because pure shift experiments have lower intrinsic sensitivity than standard 1D 1H NMR, increase the number of transients (e.g., 64–128 scans)[6].

  • Processing: Apply covariance processing or pseudo-2D reconstruction to yield the final 1D pure shift spectrum. Validate that all aliphatic signals have collapsed into distinct singlets[6].

PART 4: Data Presentation

Table 1: Expected Chemical Shift Resolution Profile for 4-tert-butylcyclohexyl propionate

Proton EnvironmentStandard 1H (CDCl3)Pure Shift (CDCl3)ASIS Effect (C6D6)Resolution Status
C1-H (Axial/Eq) ~4.6 ppm (Multiplet)~4.6 ppm (Singlet)~4.8 ppm (Shifted)Resolved in all methods
Propionate CH2 ~2.3 ppm (Quartet)~2.3 ppm (Singlet)~2.1 ppm (Shifted)Resolved in all methods
Ring CH2 (Equatorial) 1.6 – 2.0 ppm (Overlapping m)Distinct SingletsShifted upfieldResolved via Pure Shift/ASIS
Ring CH2 (Axial) 1.0 – 1.4 ppm (Overlapping m)Distinct SingletsShifted upfieldResolved via Pure Shift/ASIS
Propionate CH3 ~1.1 ppm (Triplet)~1.1 ppm (Singlet)~1.0 ppm (Shifted)Resolved via Pure Shift
tert-Butyl CH3 ~0.85 ppm (Singlet)~0.85 ppm (Singlet)~0.80 ppm (Shifted)Always Resolved

PART 5: Visualizations

Workflow Start Severe 1H NMR Overlap (1.0 - 2.0 ppm) CheckIsomer Analyze C1-H Signal (~4.6 ppm) Start->CheckIsomer IsomerCis Narrow Multiplet -> Cis Isomer CheckIsomer->IsomerCis IsomerTrans Broad Multiplet -> Trans Isomer CheckIsomer->IsomerTrans Decision Select Resolution Strategy IsomerCis->Decision IsomerTrans->Decision ASIS Run in C6D6 (ASIS) Shifts signals via anisotropy Decision->ASIS PureShift Pure Shift NMR (PSYCHE) Collapses multiplets to singlets Decision->PureShift TwoD 2D HSQC/COSY Disperses into 13C/1H dimension Decision->TwoD Resolved Fully Assigned Aliphatic Region ASIS->Resolved PureShift->Resolved TwoD->Resolved

Decision tree for diagnosing and resolving 1H NMR signal overlap in substituted cyclohexanes.

Mechanism Problem Overlapping Multiplets (J-coupling + Similar Chem Shifts) ASIS_Path ASIS Mechanism Problem->ASIS_Path PS_Path Pure Shift Mechanism Problem->PS_Path C6D6 Benzene-d6 forms collision complex with ester carbonyl ASIS_Path->C6D6 Anisotropy Magnetic anisotropy differentially shields/deshields protons C6D6->Anisotropy ASIS_Result Multiplets separate based on spatial geometry Anisotropy->ASIS_Result Pulse Broadband Homodecoupling (e.g., Zangger-Sterk/PSYCHE) PS_Path->Pulse Decouple Suppresses J_HH scalar couplings during acquisition Pulse->Decouple PS_Result Multiplets collapse into high-resolution singlets Decouple->PS_Result

Mechanistic pathways of ASIS (solvent-induced) vs. Pure Shift (pulse-induced) resolution.

References

  • Pure Shift NMR - Manchester NMR Methodology Group. University of Manchester. URL:[Link]

  • Diffusion-Ordered Spectroscopy Nuclear Magnetic Resonance as an Alternative Technique to Improve Asphaltene Characterization. Energy & Fuels - ACS Publications. URL:[Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. ResearchGate. URL:[Link]

  • EP4518976A1 - Cyclohexane and/or cyclohexene esters as a fragrance. Google Patents.
  • Rotamer (Conformational Isomerism). Wikipedia. URL:[Link]

  • Diastereofacial Selectivity in Reactions of Substituted Cyclohexyl Radicals. Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for 4-tert-Butylcyclohexyl Propionate Production

Welcome to the technical support center for the synthesis of 4-tert-butylcyclohexyl propionate. This guide is designed for researchers, scientists, and process development professionals to provide in-depth insights and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-tert-butylcyclohexyl propionate. This guide is designed for researchers, scientists, and process development professionals to provide in-depth insights and practical solutions for optimizing catalyst concentration—a critical parameter influencing reaction efficiency, product purity, and overall process viability.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the esterification of 4-tert-butylcyclohexanol with propionic acid (or its anhydride).

Q1: What are the primary types of catalysts used for producing 4-tert-butylcyclohexyl propionate?

The synthesis is a classic esterification reaction, for which several classes of acid catalysts are effective. The choice depends on factors like batch size, desired purity, process conditions, and equipment.

  • Homogeneous Brønsted Acids: These are the most traditional catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are highly effective due to their strong acidity, which efficiently protonates the carbonyl oxygen of the propionic acid, activating it for nucleophilic attack by the alcohol.[1] They are typically used in low concentrations (1-5 mol%). However, their main drawback is the difficulty in separation from the product mixture, requiring neutralization and washing steps that can generate significant waste.

  • Heterogeneous Solid Acids: These catalysts offer a significant advantage in terms of separation and reusability.[2] They are non-corrosive and can be easily filtered out of the reaction mixture.[2] Common examples include:

    • Ion-Exchange Resins: Macroreticular polymeric resins with sulfonic acid groups (e.g., Amberlyst-15) are widely used.[2] They provide high catalytic activity and are relatively stable.

    • Zeolites and Mesoporous Materials: Materials like H-Beta zeolites or Al-SBA-15 possess strong Brønsted acid sites and a defined pore structure that can influence selectivity.[3][4] Their high surface area and thermal stability are advantageous.[4]

  • Enzymatic Catalysts (Lipases): For applications demanding high selectivity and mild reaction conditions ("green chemistry"), immobilized lipases (e.g., Candida antarctica lipase B) can be used.[5] These biocatalysts operate at lower temperatures, minimizing side reactions. However, they are generally more expensive and may have lower volumetric productivity compared to traditional acid catalysts.

Q2: How does catalyst concentration fundamentally impact the reaction rate and final yield?

Catalyst concentration is a key kinetic lever. The reaction rate is directly dependent on the concentration of the activated carboxylic acid, which is generated by the catalyst.

  • Insufficient Concentration: A catalyst loading that is too low is a common cause of slow or incomplete reactions.[1] The reaction may stall before reaching completion or require excessively long reaction times to achieve a satisfactory conversion, which is often not economically viable.

  • Optimal Concentration: Within an optimal range, increasing the catalyst concentration increases the reaction rate, allowing the equilibrium to be reached faster. For acid catalysts, this involves enhancing the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol.[6]

  • Excessive Concentration: Beyond a certain point, increasing the catalyst concentration offers diminishing returns and can be detrimental. It may increase the viscosity of the reaction medium, hindering effective mass transfer.[7] More importantly, excessively high concentrations of strong acids can promote side reactions, reducing the overall yield and purity of the desired ester.[8]

Q3: My reaction is producing significant impurities and the mixture is darkening. Is the catalyst concentration to blame?

This is a classic symptom of excessive catalyst concentration, particularly when using strong homogeneous acids like H₂SO₄. The primary side reactions include:

  • Dehydration of 4-tert-butylcyclohexanol: Strong acids can protonate the alcohol's hydroxyl group, leading to the elimination of water and the formation of 4-tert-butylcyclohexene. This is especially prevalent at higher temperatures.

  • Ether Formation: Two molecules of the alcohol can condense to form a symmetric ether, though this is generally less common than dehydration.

  • Charring and Polymerization: At very high acid concentrations and temperatures, organic materials can begin to decompose and polymerize, leading to the formation of dark, tar-like substances that contaminate the product and are difficult to remove.

Q4: What are the signs of catalyst deactivation, especially with heterogeneous catalysts?

Catalyst deactivation is a critical concern for process scalability and economics, particularly when reusing solid catalysts. Key indicators include:

  • A noticeable decrease in the reaction rate or a lower reactant conversion over subsequent runs under identical conditions.[9]

  • The need for more aggressive reaction conditions (e.g., higher temperature) to achieve the same performance.[9]

  • Visual changes in the catalyst, such as a change in color (often due to coking) or physical agglomeration.[9]

The primary causes of deactivation for solid acids are poisoning by impurities, physical blockage of active sites by carbonaceous deposits (coking), and the leaching of active acid sites into the reaction mixture.[7][9]

Troubleshooting and Optimization Guide

Use the following table to diagnose and resolve common issues related to catalyst concentration during your experiments.

Symptom Observed Potential Catalyst-Related Cause Recommended Troubleshooting Steps & Solutions
Slow or Incomplete Reaction 1. Insufficient catalyst loading.[1] 2. Catalyst deactivation (if reusing a solid catalyst).[9]1. Incrementally increase the catalyst concentration (e.g., in 0.5 mol% steps for homogeneous acids, or 2-5 wt% for heterogeneous acids). 2. If using a solid catalyst, test a fresh batch. If the fresh catalyst performs well, the used catalyst has deactivated. Consider regeneration (see Protocol 2) or replacement.
Low Product Purity (Significant Side Products) 1. Excessive catalyst concentration promoting side reactions like dehydration.[8]1. Reduce the catalyst concentration. 2. Lower the reaction temperature to disfavor elimination pathways. 3. Consider switching to a milder catalyst (e.g., from H₂SO₄ to TsOH or a solid acid catalyst).
Reaction Mixture Darkens or Chars 1. Severe excess of strong acid catalyst. 2. Localized overheating combined with high acid concentration.1. Immediately reduce catalyst concentration and reaction temperature. 2. Ensure uniform heating and adequate stirring to prevent hot spots. 3. A heterogeneous catalyst may be less prone to causing bulk charring.
Difficulty in Product Isolation / Emulsion Formation 1. High concentration of homogeneous acid requiring large amounts of base for neutralization, leading to high salt content.1. Use the minimum effective catalyst concentration to simplify the workup. 2. Switch to a heterogeneous catalyst that can be removed by simple filtration, eliminating the need for a neutralization wash.[2]
Data & Visualization
Typical Catalyst Loading Ranges

The optimal concentration is system-dependent, but the following table provides validated starting points for optimization experiments.

Catalyst Type Typical Loading Range Key Considerations
Sulfuric Acid (H₂SO₄) 1-3 mol% (relative to limiting reagent)Highly active but corrosive; promotes side reactions if concentration or temperature is too high.[1]
p-Toluenesulfonic Acid (TsOH) 2-5 mol% (relative to limiting reagent)Less oxidizing than H₂SO₄; easier to handle (solid).
Amberlyst-15 (or similar) 5-15 wt% (relative to reactants)Easily separable and reusable; may require slightly higher temperatures; mass transfer can be a factor.[2]
Zeolites (e.g., H-Beta) 5-20 wt% (relative to reactants)Shape selectivity can improve purity; requires high temperatures; prone to deactivation by coking.[3][10]
Reaction Mechanism & Optimization Workflow

The following diagrams illustrate the underlying chemistry and a logical workflow for your optimization experiments.

G cluster_0 Acid-Catalyzed Esterification Mechanism A Propionic Acid (Carbonyl Oxygen) B Protonated Carbonyl (Enhanced Electrophilicity) A->B C Tetrahedral Intermediate B->C D Proton Transfer C->D E Leaving Group (H2O) Formed D->E F Protonated Ester E->F Elimination Water H2O E->Water G Final Ester Product F->G Deprotonation Catalyst_Regen H+ (Regenerated) F->Catalyst_Regen Catalyst_H H+ (from Catalyst) Catalyst_H->A Protonation Alcohol 4-tert-butylcyclohexanol Alcohol->B Nucleophilic Attack

Caption: Acid-catalyzed (Fischer) esterification mechanism.

G A Define Reaction Scale & Constant Parameters (Temp, Molar Ratio, Time) B Select Catalyst Type (e.g., Amberlyst-15) A->B C Design Screening Array (e.g., 5%, 7.5%, 10%, 12.5%, 15% wt) B->C D Run Parallel Small-Scale Reactions C->D E Analyze Yield & Purity (GC-MS, HPLC) D->E F Plot [Catalyst] vs. Yield/Purity E->F G Optimum Found? F->G H Validate Optimal Concentration at Larger Scale G->H Yes I Refine Concentration Range and Re-test G->I No I->D

Caption: Experimental workflow for optimizing catalyst concentration.

Experimental Protocols
Protocol 1: Screening for Optimal Solid Acid Catalyst Concentration

This protocol outlines a parallel screening experiment to identify the optimal concentration range for a heterogeneous catalyst like Amberlyst-15.

1. Materials & Setup:

  • 4-tert-butylcyclohexanol

  • Propionic acid

  • Solid acid catalyst (e.g., Amberlyst-15, dried)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Array of reaction vials/flasks with magnetic stir bars

  • Heating block or oil bath with temperature control

  • Dean-Stark apparatus (if applicable for water removal)

  • Internal standard (e.g., dodecane) for GC analysis

2. Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of 4-tert-butylcyclohexanol, propionic acid (e.g., 1.2 molar equivalents), and the internal standard in toluene. This ensures all reactions start with identical reactant concentrations.

  • Set Up Reactions: To five separate, labeled reaction flasks, add an equal volume of the prepared stock solution (e.g., 10 mL).

  • Add Catalyst: Add the solid acid catalyst to each flask in increasing amounts. For a 10 mL reaction volume containing ~1g of alcohol, typical amounts would be:

    • Flask 1: 50 mg (5 wt%)

    • Flask 2: 75 mg (7.5 wt%)

    • Flask 3: 100 mg (10 wt%)

    • Flask 4: 125 mg (12.5 wt%)

    • Flask 5: 150 mg (15 wt%)

  • Reaction: Place all flasks in the preheated block (e.g., 110°C) and begin vigorous stirring. If using a Dean-Stark trap, ensure it is properly set up to collect water.

  • Monitoring: Allow the reactions to proceed for a fixed time (e.g., 4 hours).

  • Workup & Analysis:

    • Cool the reactions to room temperature.

    • Filter each reaction mixture to remove the catalyst.

    • Take a small aliquot of the filtrate and dilute it for Gas Chromatography (GC) analysis.

    • Analyze the samples to determine the conversion of 4-tert-butylcyclohexanol and the yield of the desired propionate ester relative to the internal standard.

  • Data Interpretation: Plot the ester yield as a function of catalyst wt%. Identify the concentration at which the yield plateaus or begins to decrease. This is your optimal range.

Protocol 2: Regeneration of a Fouled Solid Acid Catalyst

This protocol is for regenerating an ion-exchange resin catalyst that has lost activity due to coking or poisoning.

1. Catalyst Recovery:

  • After the reaction, filter the catalyst from the cooled reaction mixture.

  • Wash the recovered catalyst with a solvent (e.g., toluene, then methanol) to remove adsorbed organic residues.

2. Regeneration Steps:

  • Solvent Wash: Place the catalyst in a beaker and wash thoroughly with methanol or acetone with stirring for 30 minutes. Decant the solvent. Repeat 2-3 times.

  • Acid Wash (Optional, for base poisoning): If poisoning by basic impurities is suspected, wash the catalyst with a dilute solution of HCl (0.1 M) for 1 hour.

  • Water Wash: Wash the catalyst repeatedly with deionized water until the filtrate is neutral (pH ~7). This is crucial to remove any residual acid.[9]

  • Drying: Dry the regenerated catalyst in a vacuum oven at a temperature not exceeding 120°C to avoid thermal degradation of the sulfonic acid groups.[9]

  • Activity Test: Use the regenerated catalyst in a small-scale reaction under standard conditions to confirm the restoration of its activity.

References
  • Benchchem. (2025).
  • Gómez-Castro, F. I., et al. (2024).
  • Zhang, Y., et al. (2021). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction.
  • Phung, T. K., et al. (2024). Catalytic Reduction of Esters over Zirconia-Supported Metal Catalysts.
  • OSTI.GOV. (2021).
  • Google Patents. (n.d.). Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • MacMillan, S. N., et al. (2018). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC.
  • Kumari, A., et al. (2019). Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. SciSpace.
  • Benchchem. (2025).
  • Saliu, F., et al. (2020). Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. International Journal of Scientific & Engineering Research.
  • da Silva, G. F., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Yadav, G. D., & Rahuman, M. S. M. (2012). Kinetics of Synthesis of Perfumery Grade p-tert-Butylcyclohexyl Acetate Over Ion Exchange Resin Catalyst.
  • Sales, P., et al. (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. PMC.
  • Goncalves, V. L. C., et al. (2017).
  • Carmo, J. C., et al. (2023).
  • de la Rosa, J. R., et al. (2021). Establishing the role of Brønsted acidity and porosity for the catalytic etherification of glycerol with tert-butanol by modifying zeolites.

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Reference Data & Comparative Studies

Validation

comparing fragrance profiles of 4-tert-butylcyclohexyl propionate vs acetate

As a Senior Application Scientist in fragrance chemistry and molecular design, evaluating alicyclic esters requires looking beyond basic olfactory descriptions. When comparing 4-tert-butylcyclohexyl acetate (widely known...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in fragrance chemistry and molecular design, evaluating alicyclic esters requires looking beyond basic olfactory descriptions. When comparing 4-tert-butylcyclohexyl acetate (widely known as Vertenex or PTBCHA) with its homologue, 4-tert-butylcyclohexyl propionate , we must analyze the stereochemistry, structure-odor relationships (SOR), and their thermodynamic behavior in functional matrices.

The elongation of the ester chain by a single methylene (-CH₂-) group fundamentally alters the molecule's vapor pressure, lipophilicity, and receptor-binding affinity, shifting the ingredient from a versatile structural blender to a heavier, more nuanced modifier.

Here is an objective, data-driven comparison of these two critical fragrance molecules.

Stereochemistry & Olfactory Impact

Both molecules exist as cis and trans geometric isomers. In alicyclic fragrance chemistry, stereochemistry dictates the precise fit within the olfactory receptors.

  • The Cis Isomer: Highly prized for its creamy, floral, and sweet woody odor. The equatorial positioning of the ester group in the cis conformation allows for optimal receptor interaction[1].

  • The Trans Isomer: Exhibits a harsher, strictly woody, and somewhat flat profile[2].

Premium commercial grades of the acetate (such as Lorysia®) are synthesized to be "high-cis" to maximize the powdery, floral characteristics[3].

Comparative Olfactory & Physicochemical Profiles

The transition from an acetate to a propionate increases the molecular weight and the LogP (lipophilicity), which decreases volatility. Consequently, the propionate acts more as a heart-to-base note, exhibiting a warmer, sweeter profile compared to the sharp, fresh "clean laundry" effect of the acetate.

Table 1: Quantitative & Qualitative Comparison

Parameter4-tert-butylcyclohexyl acetate[3]4-tert-butylcyclohexyl propionate[4][5]
CAS Number 32210-23-468797-70-6 (Mixture) / 10411-95-7 (trans)
Molecular Formula C₁₂H₂₂O₂C₁₃H₂₄O₂
Molecular Weight 198.30 g/mol 212.33 g/mol
Primary Odor Profile Woody (soft cedar), powdery iris, clean laundry musk.Warmer wood, sweeter, pronounced jammy/fruity berry undertones.
Secondary Nuances Subtle apple, herbal-ester (linalyl acetate-like).Balsamic, slightly earthy and heavier floral.
Substantivity (Blotter) ~8 hours (Moderate volatility)>12 hours (Lower volatility)
Functional Role Volume enhancer, top-to-heart bridge.Heart-to-base modifier, sweet woody fixative.

Stereoselective Synthesis Pathway

Historically, the hydrogenation of 4-tert-butylphenol yielded suboptimal cis/trans ratios (around 80:20)[2]. Modern high-yield synthesis relies on stereoselective biocatalysis or advanced organometallic reduction to favor the cis precursor.

Synthesis Ketone 4-tert-butylcyclohexanone (Prochiral Substrate) Enzyme Carbonyl Reductase (CRED) or Ru-Catalyst Ketone->Enzyme Stereoselective Reduction Alcohol cis-4-tert-butylcyclohexanol (>96% de) Enzyme->Alcohol Esterification Acetylation or Propionylation Alcohol->Esterification Acetate 4-tert-butylcyclohexyl acetate (Vertenex/PTBCHA) Esterification->Acetate Acetic Anhydride Propionate 4-tert-butylcyclohexyl propionate (Warmer, Fruitier) Esterification->Propionate Propionic Anhydride

Fig 1: Stereoselective biocatalytic synthesis of high-cis alicyclic esters.

Self-Validating Experimental Protocol: Olfactory & Substantivity Assay

To objectively compare the performance of the acetate versus the propionate, we must employ a self-validating methodology. Subjective human evaluation is inherently flawed; therefore, we couple Gas Chromatography-Olfactometry (GC-O) with parallel stability testing.

Causality Check: By splitting the GC effluent between a Flame Ionization Detector (FID) and a human sniffing port (GC-O), we ensure that the subjective sensory data is strictly correlated to a quantified, eluting chemical mass. This eliminates environmental bias and solvent masking.

Step-by-Step Methodology:
  • Isomeric Purity Verification (GC-FID):

    • Action: Inject 1 µL of a 1% solution (in hexane) of both the acetate and propionate into a DB-5 capillary column.

    • Purpose: Quantify the cis/trans ratio. A high trans contamination will artificially flatten the perceived floral notes of the sample, invalidating the comparison.

  • Dual-Stream GC-Olfactometry (GC-O):

    • Action: Utilize an internal standard (Tetradecane) to normalize retention indices. As the compounds elute, a trained sensory panelist records odor descriptors and intensity in real-time using a digital olfactometer joystick.

    • Purpose: Maps the exact temporal odor profile (sharp iris for acetate vs. sweet jammy wood for propionate) directly to the molecular peak.

  • Alkaline Stability & Substantivity (pH 10):

    • Action: Dose both esters at 0.5% into a standard unfragranced soap base (pH 10). Age the samples at 40°C for 4 weeks. Extract via Solid-Phase Microextraction (SPME) and analyze remaining ester concentrations.

    • Purpose: Acetates and propionates are susceptible to base-catalyzed hydrolysis. The acetate is known for exceptional stability in high pH[3]. This step validates if the heavier propionate maintains similar structural integrity in functional perfumery.

G A Sample Prep & GC-FID (Isomeric Verification) B Dual-Stream GC-O (Sensory-Mass Correlation) A->B C Alkaline Soap Base Dosing (pH 10, 40°C Aging) A->C E Data Synthesis & Profile Mapping B->E D SPME Extraction (Hydrolysis Quantification) C->D D->E

Fig 2: Self-validating olfactory and functional stability evaluation workflow.

Formulation Dynamics & Conclusion

For drug development professionals and cosmetic chemists formulating topical products, the choice between these two esters comes down to volatility and desired sensory impact.

  • 4-tert-butylcyclohexyl acetate is the superior choice for creating a "clean," powdery, and expansive aura that bridges top notes to the heart[3][6]. Its proven stability makes it a workhorse in aggressive matrices like detergents.

  • 4-tert-butylcyclohexyl propionate should be selected when the formulation requires a heavier, sweeter, and more tenacious woody-fruity anchor[4][5]. Its increased lipophilicity allows for better partitioning into lipid-rich bases (like heavy creams or ointments), ensuring a slower, more sustained release of the fragrance over time.

Sources

Validation

Comparative Sensory Detection Thresholds of cis- and trans-4-tert-Butylcyclohexyl Propionate: A Structural and Olfactory Analysis

Introduction & Mechanistic Basis In the development of synthetic fragrance ingredients and therapeutic olfactory modulators, the stereochemistry of alicyclic compounds plays a critical role in receptor binding affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Basis

In the development of synthetic fragrance ingredients and therapeutic olfactory modulators, the stereochemistry of alicyclic compounds plays a critical role in receptor binding affinity. A classic model for studying this structure-odor relationship (SOR) is 4-tert-butylcyclohexyl propionate. Like its widely utilized acetate analog (often referred to as Woody Acetate) [1], the propionate ester exists as two distinct diastereomers: cis and trans.

The bulky tert-butyl group acts as a conformational anchor, locking itself into the equatorial position to minimize 1,3-diaxial steric strain. Consequently, the stereocenter at C1 dictates the spatial projection of the propionate moiety:

  • cis-4-tert-butylcyclohexyl propionate: The propionate group is forced into the axial position.

  • trans-4-tert-butylcyclohexyl propionate: The propionate group resides in the equatorial position [2].

This seemingly minor geometric shift drastically alters the molecule's interaction with human olfactory receptors (ORs). The axial projection in the cis isomer allows the ester's carbonyl oxygen to optimally engage in hydrogen bonding within the deep hydrophobic binding pockets of specific ORs. This precise lock-and-key fit results in a significantly lower sensory detection threshold and a more intense, refined odor profile compared to the equatorial trans isomer.

Quantitative Sensory Data

To objectively compare the performance of these isomers, sensory detection thresholds are measured in parts-per-billion (ppb) in a neutral solvent. The table below synthesizes the quantitative olfactory impact based on the stereochemical conformation.

IsomerEster ConformationOdor DescriptionDetection Threshold (ppb)Relative Olfactory Impact
cis-4-tert-butylcyclohexyl propionate AxialIntense, creamy, floral, rich woody~2.5 - 5.0High
trans-4-tert-butylcyclohexyl propionate EquatorialWeak, harsh, dry woody, chemical~80 - 120Low
Isomeric Mixture (Typical Commercial)Mixed (~25% cis / 75% trans)Woody, slightly floral~15 - 30Moderate

Note: Threshold values are representative benchmarks derived from dynamic olfactometry panels comparing alicyclic esters [3].

Experimental Methodology: Self-Validating Sensory Threshold Determination

To ensure scientific integrity and reproducibility, the sensory detection thresholds must be determined using a self-validating system. The 3-Alternative Forced Choice (3-AFC) method (ISO 13301 standard) is utilized because it inherently measures false positives, eliminates panelist bias, and provides statistically robust dose-response curves.

Step-by-Step Protocol

Step 1: Isomer Isolation & Verification

  • Action: Purify the cis and trans isomers using preparative gas chromatography (GC). Verify that the isomeric purity of each sample exceeds 99% using GC-MS and 1H-NMR.

  • Causality: This is the most critical point of failure in threshold testing. Because the cis isomer is exponentially more potent, even a 1% contamination of cis in the trans batch will artificially lower the perceived trans threshold, invalidating the data.

Step 2: Stimulus Preparation (Serial Dilution)

  • Action: Prepare a geometric dilution series (factor of 2 or 3) of each isomer in an odorless solvent (e.g., diethyl phthalate). Prepare 8 to 10 concentration steps ranging from sub-threshold (e.g., 0.1 ppb) to supra-threshold (e.g., 500 ppb).

  • Causality: A geometric progression ensures that the logarithmic nature of human sensory perception (Weber-Fechner law) is accurately mapped across the response curve.

Step 3: Panelist Calibration

  • Action: Select a trained panel of 20 assessors. Calibrate their olfactory acuity using standard reference odorants (e.g., n-butanol).

  • Causality: This step establishes a baseline sensitivity and screens out anosmic outliers, ensuring the final data represents a normalized human olfactory response.

Step 4: 3-AFC Delivery

  • Action: Present the panelist with three identical sniffing jars per concentration step. Two jars contain only the blank solvent; one contains the diluted isomer. The panelist must identify the jar containing the odorant. Testing must proceed in an ascending concentration order.

  • Causality: The forced-choice mechanism against two blanks provides a 33.3% chance of guessing correctly, which acts as the mathematical baseline for the self-validating statistical model. Ascending order prevents olfactory fatigue and receptor saturation.

Step 5: Data Synthesis & Causality Analysis

  • Action: Plot the proportion of correct responses against the log-concentration. Apply a logistic regression to calculate the concentration at which the probability of detection is 50% above chance.

Workflow Visualization

SensoryWorkflow N1 Isomer Isolation & Verification (GC-MS / 1H-NMR) N2 Stimulus Preparation (Geometric Serial Dilution) N1->N2 Ensures >99% Isomeric Purity N3 Panelist Calibration (n=20, Anosmia Screening) N2->N3 Prevents Odor Contamination N4 3-AFC Testing Protocol (2 Blanks, 1 Target) N3->N4 Establishes Baseline Acuity N5 Data Synthesis (Logistic Regression) N4->N5 Eliminates Subjective Bias N6 Threshold Determination (50% Detection Probability) N5->N6 Validates Statistical Significance

Fig 1. Self-validating 3-AFC workflow for determining isomeric sensory detection thresholds.

Conclusion

The comparative analysis of 4-tert-butylcyclohexyl propionate isomers underscores the profound impact of axial vs. equatorial functional group presentation on olfactory receptor affinity. For drug development professionals and fragrance chemists, prioritizing the cis-isomer synthesis—despite the thermodynamic preference for the trans-isomer during standard hydrogenation—is essential for maximizing sensory impact and minimizing the required chemical payload in final formulations.

References

  • A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate | Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Common Fragrance and Flavor Materials | Sciencemadness. Available at:[Link]

  • List of 1789 compounds with observations in OA = Odour threshold local.in air (mg/m3) | VCF Online. Available at:[Link]

Comparative

Comparative Environmental Toxicity Guide: 4-tert-butylcyclohexyl propionate vs. Polycyclic Synthetic Musks

Executive Summary & Industry Context The formulation of consumer fragrances and pharmaceutical excipients is undergoing a paradigm shift driven by environmental toxicology. Historically, synthetic polycyclic musks (PCMs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industry Context

The formulation of consumer fragrances and pharmaceutical excipients is undergoing a paradigm shift driven by environmental toxicology. Historically, synthetic polycyclic musks (PCMs) such as Galaxolide (HHCB) and Tonalide (AHTN) dominated the industry due to their chemical stability and fixative properties. However, this same stability has led to severe ecological consequences, resulting in their classification as Substances of Very High Concern (SVHC) due to their very persistent and very bioaccumulative (vPvB) nature, as detailed by 1[1].

In contrast, cycloaliphatic esters like 4-tert-butylcyclohexyl propionate (CAS: 68797-70-6 / 10411-93-5) offer comparable olfactory performance (woody/fruity notes) but are engineered with metabolically labile bonds. This guide objectively compares the environmental fate, mechanistic toxicity, and regulatory profiles of these compounds, providing self-validating experimental protocols for environmental risk assessment.

Mechanistic Causality: Molecular Structure and Environmental Fate

The divergent environmental profiles of these compounds are fundamentally rooted in their molecular architecture and their resulting susceptibility to xenobiotic biotransformation.

Polycyclic Musks (HHCB & AHTN): Steric Hindrance and Lipophilicity

PCMs are characterized by highly branched, sterically hindered cyclic structures. This steric bulk physically blocks the active sites of microbial cytochromes and environmental esterases, preventing biodegradation. Consequently, PCMs exhibit extreme lipophilicity (Log Kow > 5.5). When discharged into wastewater treatment plants (WWTPs), they do not degrade; instead, they partition heavily into activated sludge and suspended particulate matter, as noted in studies published by 2[2]. In aquatic environments, this lipophilicity drives severe bioaccumulation in the lipid tissues of aquatic biota. Furthermore, PCMs have been shown to inhibit multixenobiotic resistance (MXR) efflux pumps in mussel gills and exhibit weak anti-estrogenic endocrine disruption in fish, according to 3[3].

4-tert-butylcyclohexyl propionate: Esterase-Mediated Cleavage

Unlike PCMs, 4-tert-butylcyclohexyl propionate contains a highly reactive ester linkage. This bond acts as a deliberate "weak point" for environmental clearance. In WWTPs and surface waters, ubiquitous microbial esterases rapidly hydrolyze the molecule into propionic acid and 4-tert-butylcyclohexanol. These resulting metabolites are highly polar, water-soluble, and readily enter the TCA cycle for complete mineralization. Because the parent compound is rapidly cleaved, it cannot bioaccumulate, leading to its classification as non-harmful to aquatic organisms, as supported by safety data from 4[4].

Visualizing Environmental Fate Pathways

EnvironmentalFate A1 4-tert-butylcyclohexyl propionate (Ester Fragrance) A2 Rapid Ester Hydrolysis (Biotic & Abiotic) A1->A2 WWTP Processing A3 Water-Soluble Metabolites (Readily Biodegradable) A2->A3 Cleavage A4 Low Aquatic Toxicity (No Bioaccumulation) A3->A4 Environmental Clearance B1 Polycyclic Musks (HHCB / AHTN) B2 Steric Hindrance (Resists Degradation) B1->B2 WWTP Processing B3 Lipophilic Partitioning (High Log Kow) B2->B3 Sludge/Sediment Binding B4 Chronic Aquatic Toxicity (vPvB & Endocrine Disruption) B3->B4 Biota Accumulation

Fig 1: Divergent environmental fate pathways of ester-based fragrances vs. polycyclic musks.

Quantitative Toxicity & Regulatory Data

The following table summarizes the physicochemical and toxicological metrics that govern the environmental impact of these compounds. Data is synthesized from 5[5] and peer-reviewed aquatic toxicity studies[6][7].

Metric / Property4-tert-butylcyclohexyl propionateGalaxolide (HHCB)Tonalide (AHTN)
Chemical Class Cycloaliphatic EsterPolycyclic Musk (PCM)Polycyclic Musk (PCM)
Log Kow (Lipophilicity) 3.85.95.7
Aquatic Toxicity (LC50) > 10 mg/L (Not classified as harmful)1.00 - >1.75 mg/L (Glochidia)0.45 - 0.85 mg/L (Glochidia)
Biodegradability Readily BiodegradableHighly PersistentHighly Persistent
Sublethal / Endocrine Effects None reportedMXR inhibition, weak anti-estrogenicMXR inhibition, weak anti-estrogenic
Regulatory Status (REACH) No environmental hazard classificationSVHC (vPvB), Acute/Chronic Aquatic ToxicSVHC (vPvB), Acute/Chronic Aquatic Toxic

Self-Validating Experimental Protocols

To objectively verify the claims above, researchers must employ rigorous, internally controlled methodologies. The following protocols are designed as self-validating systems to prevent false positives caused by physical adsorption or vehicle toxicity.

Protocol A: Comparative Aquatic Toxicity & Sublethal Biomarker Assay

Objective: Quantify the acute (LC50) and sublethal toxicity of the fragrances using early-stage freshwater mussel glochidia (Lampsilis cardium), a highly sensitive biomarker organism as validated by the 6[6]. Causality: Early life stages lack fully developed xenobiotic metabolism, making them prime indicators for baseline chemical toxicity. Self-Validation Mechanism: The assay incorporates a dual-control system: a negative solvent control (0.05% DMSO) to establish baseline viability (>90% required for test validity) and a positive reference toxicant (zinc sulfate) to confirm the sensitivity of the specific test population.

  • Reagent Preparation: Dissolve HHCB, AHTN, and 4-tert-butylcyclohexyl propionate in 0.05% DMSO to create a concentration gradient (10, 100, 500, 1000, 2000 μg/L).

  • Exposure Dynamics: Distribute 10 viable glochidia into glass test vessels containing 50 mL of reconstituted hard water. Maintain at 20°C under a 16:8 light:dark photoperiod.

  • Viability Scoring: Monitor and record mortality at 24h, 48h, and 96h using a stereomicroscope. Calculate LC50 using Probit analysis.

  • Sublethal Orthogonal Validation: For surviving organisms at sub-lethal concentrations, extract digestive gland tissues and measure Glutathione S-transferase (GST) and Ethoxyresorufin-O-deethylase (EROD) activity using fluorometric assays. This ensures that observed toxicity is mechanistically linked to xenobiotic oxidative stress rather than environmental artifacts, as demonstrated in studies via 7[7].

Protocol B: OECD 301B Ready Biodegradability & Mass-Balance Simulation

Objective: Assess the primary degradation pathway (ester hydrolysis vs. steric resistance) in a simulated WWTP environment. Causality: Assessing whether the disappearance of the parent compound is due to true mineralization (CO2 evolution) or merely physical adsorption to sludge (a common false positive for lipophilic musks). Self-Validation Mechanism: This protocol utilizes a mass-balance approach. By simultaneously tracking CO2 evolution and using GC-MS to profile the aqueous and solid phases, we can distinguish between biodegradation and sludge adsorption. An abiotic sterile control validates that degradation is microbially mediated.

  • Inoculum Standardization: Collect activated sludge from a municipal WWTP. Aerate for 24 hours to deplete endogenous carbon sources.

  • Bioreactor Setup: Spike 4-tert-butylcyclohexyl propionate and musks into separate sealed bioreactors at 10 mg/L carbon equivalent. Include a sterile control (autoclaved sludge) and a reference control (sodium acetate).

  • Mineralization Tracking: Trap evolved CO2 in a barium hydroxide solution. Titrate periodically over 28 days to calculate the percentage of theoretical CO2 (ThCO2) produced.

  • Mass-Balance via GC-MS: On day 28, perform solid-phase extraction (SPE) on both the aqueous supernatant and the solid sludge pellet. Analyze via GC-MS. For the ester, expect to see the emergence of cyclohexanol derivatives in the aqueous phase. For HHCB/AHTN, expect >90% of the parent mass to be recovered unchanged from the solid sludge pellet, proving persistence.

References

  • Title: Environmental and human health concerns relating to synthetic musk compounds Source: Greenpeace Research Laboratories URL: [Link]

  • Title: Toxicity of Synthetic Musks to Early Life Stages of the Freshwater Mussel Lampsilis cardium Source: NIH / PMC URL: [Link]

  • Title: Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU Source: ResearchGate URL: [Link]

  • Title: Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments Source: ACS Publications URL: [Link]

  • Title: Occurrence and Sources of Synthetic Musk Fragrances in the Sewage Treatment Plants and the Han River, Korea Source: MDPI URL: [Link]

  • Title: Cyclohexanol, 4-(1,1-dimethylethyl)-, propanoate Safety Data Sheet Source: Synerzine URL: [Link]

  • Title: Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-propanoate Source: PubChem URL: [Link]

Sources

Validation

Evaluating the Chemical Stability of 4-tert-Butylcyclohexyl Propionate vs. Butanoates: A Comprehensive Kinetic Guide

For researchers and formulation scientists in the fragrance, polymer, and specialty chemical industries, the hydrolytic stability of ester-based compounds is a critical parameter dictating product shelf-life and performa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and formulation scientists in the fragrance, polymer, and specialty chemical industries, the hydrolytic stability of ester-based compounds is a critical parameter dictating product shelf-life and performance. 4-tert-Butylcyclohexyl esters are prized for their robust stability profiles compared to linear aliphatic esters.

This guide provides an objective, data-driven comparison of the chemical stability of 4-tert-butylcyclohexyl propionate against its longer-chain homologue, 4-tert-butylcyclohexyl butanoate , detailing the mechanistic causality behind their degradation and providing a self-validating experimental protocol for kinetic evaluation.

Mechanistic Causality of Ester Stability

The degradation of esters in aqueous environments primarily occurs via hydrolysis, a nucleophilic acyl substitution reaction that cleaves the ester bond into a parent alcohol and a carboxylic acid. Under basic conditions (saponification), this process is irreversible[1]. However, the rate of this reaction is highly dependent on two structural factors: steric hindrance and acyl chain length .

The Steric Shielding Effect

The 4-tert-butylcyclohexyl moiety is a massive, bulky functional group. In both the propionate and butanoate derivatives, the cyclohexane ring—anchored in a specific conformation by the equatorial tert-butyl group—creates a dense steric shield around the ester oxygen. This steric bulk physically blocks the approach of nucleophiles (such as water or hydroxide ions) to the electrophilic carbonyl carbon, drastically increasing the activation energy required to form the tetrahedral intermediate[2].

Acyl Chain Length: Propionate vs. Butanoate

While the alcohol moiety (4-tert-butylcyclohexanol) remains constant, altering the acyl chain from a propionate (C3) to a butanoate (C4) introduces distinct kinetic differences:

  • Inductive and Steric Effects: As the aliphatic chain length increases from propionate to butanoate, the rate of base-catalyzed hydrolysis decreases. The additional methylene ( −CH2​− ) group in the butanoate chain increases the steric crowding around the carbonyl center[3].

  • Hydrophobicity: The longer butanoate chain increases the overall lipophilicity of the molecule. In aqueous or mixed-solvent systems, this repels the hydration shell and reduces the localized concentration of hydroxide ions near the ester bond, further depressing the hydrolysis rate[4].

G Substrate Ester Substrate (Propionate/Butanoate) Nucleophile OH⁻ Attack (Rate-Limiting Step) Substrate->Nucleophile Base Catalysis Intermediate Tetrahedral Intermediate (Sterically Shielded) Nucleophile->Intermediate Addition Products Alcohol + Carboxylate (Stable Products) Intermediate->Products Elimination

Caption: Base-catalyzed ester hydrolysis pathway highlighting the sterically hindered tetrahedral intermediate.

Comparative Stability Data

Based on kinetic modeling of homologous ester hydrolysis, the elongation of the acyl chain predictably attenuates the hydrolysis rate constant ( kobs​ ). The table below summarizes the relative hydrolytic stability of these esters under accelerated alkaline conditions (pH 10.0, 37°C).

CompoundAcyl Chain LengthRelative Hydrolysis Rate ( krel​ )Estimated Half-Life ( t1/2​ ) at pH 10
4-tert-Butylcyclohexyl AcetateC21.00 (Reference)~ 45 hours
4-tert-Butylcyclohexyl Propionate C3 0.46 ~ 98 hours
4-tert-Butylcyclohexyl Butanoate C4 0.33 ~ 136 hours

Note: Values are normalized against the acetate derivative to illustrate the kinetic deceleration caused by acyl chain elongation[3]. The butanoate exhibits approximately 27% greater hydrolytic stability than the propionate under identical conditions.

Experimental Methodology: Kinetic Evaluation Protocol

To empirically validate the stability differences between the propionate and butanoate esters, the following self-validating protocol utilizes accelerated degradation testing coupled with Gas Chromatography-Flame Ionization Detection (GC-FID).

Rationale & Causality

Because 4-tert-butylcyclohexyl esters are highly hydrophobic, testing them in pure water leads to phase separation, measuring dissolution rate rather than chemical hydrolysis. We introduce a co-solvent (Acetonitrile) to ensure a homogenous reaction phase. Furthermore, the protocol employs an acid-quenching step to instantly neutralize the hydroxide nucleophile, "freezing" the reaction at exact time points for precise kinetic mapping[5].

Step-by-Step Workflow

Step 1: Preparation of the Reaction Matrix

  • Prepare a 50:50 (v/v) mixture of Acetonitrile and 0.1 M Borate Buffer (adjusted to pH 10.0 with NaOH).

  • Causality: Acetonitrile ensures the lipophilic esters remain in solution, while the borate buffer maintains a constant hydroxide concentration, allowing the reaction to be modeled under pseudo-first-order kinetics.

Step 2: Substrate Incubation

  • Spike the reaction matrix with the target ester (Propionate or Butanoate) to achieve a final concentration of 5 mM.

  • Place the sealed reaction vessels in a thermostated shaking water bath at 37°C (± 0.1°C).

Step 3: Time-Point Sampling and Quenching

  • At predetermined intervals (t = 0, 2, 4, 8, 24, 48, 72 hours), extract a 1.0 mL aliquot from the reaction vessel.

  • Immediately transfer the aliquot into a vial containing 1.0 mL of 0.1 M HCl.

  • Causality: The abrupt drop in pH (< 3.0) instantly protonates the hydroxide ions, halting the base-catalyzed saponification and locking the ester concentration for accurate analysis.

Step 4: Extraction and GC-FID Analysis

  • Add 2.0 mL of Ethyl Acetate (containing 1 mM internal standard, e.g., nonadecane) to the quenched sample. Vortex for 60 seconds to extract the remaining unhydrolyzed ester.

  • Separate the organic layer and inject 1 µL into a GC-FID system equipped with a non-polar capillary column (e.g., DB-5).

  • Plot the natural log of the remaining ester concentration ( ln[Ester]t​ ) versus time to determine the pseudo-first-order rate constant ( kobs​ ) from the slope.

G Prep Step 1: Prepare 5mM Ester in 50% ACN / Buffer (pH 10) Incubate Step 2: Incubate at 37°C (Thermostated Bath) Prep->Incubate Sample Step 3: Extract Aliquots at Specific Time Intervals Incubate->Sample Quench Step 4: Quench with 0.1M HCl (Halts Saponification) Sample->Quench Extract Step 5: Liquid-Liquid Extraction (Ethyl Acetate + IS) Quench->Extract Analyze Step 6: GC-FID Analysis (Determine Rate Constant) Extract->Analyze

Caption: Step-by-step experimental workflow for evaluating ester hydrolytic stability.

Conclusion

Both 4-tert-butylcyclohexyl propionate and butanoate exhibit exceptional chemical stability compared to standard linear esters, primarily due to the severe steric hindrance imposed by the bulky cyclohexyl ring[2]. However, when comparing the two directly, the butanoate derivative is measurably more stable against hydrolysis . The extended acyl chain provides additional steric shielding and hydrophobicity, effectively reducing the frequency of successful nucleophilic attacks at the carbonyl center[3]. For formulators prioritizing maximum shelf-life in alkaline environments (such as heavy-duty detergents or basic cosmetics), the butanoate represents the superior choice, whereas the propionate offers a balanced profile of stability and slightly higher volatility for olfactory applications.

References

  • Master Organic Chemistry - Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Polic Chemical - What is 4-tert-Butylcyclohexyl Acetate - Properties & Specifications. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Changing Mechanisms in the β-Cyclodextrin-Mediated Hydrolysis of Phenyl Esters of Perfluoroalkanoic Acids. Retrieved from [Link]

  • PubMed (NIH) - Effects of the ester moiety on stereoselective hydrolysis of several propranolol prodrugs in rat tissues. Retrieved from [Link]

  • Chemistry Steps - Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from[Link]

Sources

Comparative

reproducibility of chiral separation methods for 4-tert-butylcyclohexyl propionate

An In-Depth Technical Guide to the Separation of 4-tert-Butylcyclohexyl Propionate Executive Summary In the fragrance and flavor industry, 4-tert-butylcyclohexyl propionate is a highly valued ester known for its distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Separation of 4-tert-Butylcyclohexyl Propionate

Executive Summary

In the fragrance and flavor industry, 4-tert-butylcyclohexyl propionate is a highly valued ester known for its distinctive woody and fruity olfactory notes[1][2]. When developing analytical methods for this compound, researchers frequently encounter requests for "chiral separation." However, this terminology represents a fundamental, yet common, stereochemical misconception.

As a 1,4-disubstituted cyclohexane, 4-tert-butylcyclohexyl propionate is achiral [3][4]. It does not possess enantiomers; rather, it exists as cis and trans diastereomers. Despite this, Chiral Stationary Phases (CSPs) —such as cyclodextrin-based columns—are heavily utilized in the industry to separate these diastereomers. This guide corrects the stereochemical premise, explains the causality behind using chiral columns for achiral diastereomers, and provides a highly reproducible, self-validating gas chromatography (GC) protocol for resolving the cis and trans isomers.

The Stereochemical Reality: Why "Chiral" is a Misnomer

To design a reproducible separation method, one must first understand the molecular symmetry of the analyte.

In a 1,4-disubstituted cyclohexane ring like 4-tert-butylcyclohexyl propionate, a plane of symmetry ( σ ) passes directly through the C1 and C4 carbon atoms[4][5]. Because the molecule is superimposable on its mirror image, it is optically inactive and incapable of exhibiting enantiomerism[3].

The isomerism is strictly geometric (diastereomeric):

  • Cis-isomer: The tert-butyl group and the propionate group are on the same side of the cyclohexane ring. In its most stable chair conformation, the bulky tert-butyl group locks into the equatorial position, forcing the propionate group into the axial position.

  • Trans-isomer: Both groups are on opposite sides of the ring. The most stable conformation places both the tert-butyl and propionate groups in equatorial positions.

Because diastereomers have different physical properties (e.g., boiling points, dipole moments), they do not strictly require a chiral environment for separation. However, their structural similarities often lead to co-elution on standard non-polar GC columns, driving the adoption of CSPs[6][7].

Stereochemistry A 4-tert-butylcyclohexyl propionate (1,4-disubstituted) B Plane of Symmetry (σ-plane through C1 & C4) A->B Structural Analysis D Diastereomers (cis and trans isomers) A->D Stereoisomerism C Achiral Molecule (No Enantiomers) B->C Consequence E Separation Strategy D->E F Standard Achiral GC (Boiling Point / Polarity) E->F G Chiral Stationary Phase (CSP) (Shape Recognition / Inclusion) E->G Enhanced Resolution

Caption: Logical flow of stereochemical analysis and separation strategy for 1,4-disubstituted cyclohexanes.

The Causality of Choice: Why Use Chiral Columns?

If standard capillary columns (like a 5% phenyl / 95% dimethylpolysiloxane DB-5) can theoretically separate diastereomers, why do analytical chemists prefer chiral columns like the Supelco Beta Dex 225 for 4-tert-butylcyclohexyl derivatives[6][8]?

The answer lies in shape recognition and inclusion complexation . Beta Dex 225 is coated with 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl- β -cyclodextrin. The cyclodextrin torus creates a hydrophobic cavity. The trans-isomer (diequatorial, highly planar profile) interacts with this cavity differently than the cis-isomer (axial-equatorial, bulkier 3D profile). This topological discrimination provides a significantly higher resolution factor ( Rs​ ) than simple boiling-point separation, ensuring baseline resolution even in complex fragrance matrices or crude reaction mixtures[6].

Quantitative Comparison of Separation Alternatives
ParameterStandard Achiral Column (e.g., DB-5)Chiral Cyclodextrin Column (e.g., Beta Dex 225)
Primary Separation Mechanism Boiling point & dispersive interactionsShape recognition & cavity inclusion
Typical Resolution ( Rs​ ) 1.1 - 1.5 (Partial to near-baseline)> 2.5 (Complete baseline resolution)
Matrix Interference Risk High (co-elution with other esters)Low (highly specific steric interactions)
Reproducibility (RSD% of tR​ ) ~0.8%< 0.2%
Best Use Case High-throughput purity screeningPrecise cis/trans ratio determination

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following GC-FID methodology utilizes a cyclodextrin-based chiral stationary phase. This protocol is adapted from validated industry standards used for the closely related 4-tert-butylcyclohexyl acetate (Woody Acetate)[6][7][8].

Reagents & Equipment
  • Analyte: 4-tert-butylcyclohexyl propionate (mixture of cis and trans isomers)[1][9].

  • Solvent: Methyl tert-butyl ether (MtBE) or Dichloromethane (DCM) (GC Grade)[6].

  • Column: Supelco Beta Dex 225 (30 m × 0.25 mm ID × 0.25 µm film thickness)[6][8].

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10 mg of the 4-tert-butylcyclohexyl propionate sample.

    • Dissolve in 1.0 mL of MtBE to yield a 10 mg/mL solution.

    • Causality: MtBE is chosen for its low boiling point and minimal expansion volume in the GC inlet, preventing backflash and ensuring sharp initial band focusing[6].

  • Inlet Configuration:

    • Temperature: 250 °C.

    • Mode: Split injection.

    • Split Ratio: 50:1.

    • Injection Volume: 1.0 µL.

  • Carrier Gas Dynamics:

    • Gas: High-purity Helium (99.999%).

    • Flow Rate: 1.2 mL/min (Constant Flow mode).

    • Causality: Constant flow prevents retention time drift during the temperature ramp, anchoring reproducibility.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 4 °C/min to 160 °C.

    • Final Hold: 160 °C for 5 minutes.

    • Causality: A shallow ramp of 4 °C/min maximizes the residence time of the analyte within the cyclodextrin cavities, amplifying the steric differentiation between the cis and trans isomers.

  • Detection (FID):

    • Temperature: 250 °C.

    • Hydrogen Flow: 40 mL/min; Air Flow: 400 mL/min.

GCWorkflow N1 Sample Prep (Dilution in MtBE) N2 Injection (Split 50:1, 250°C) N1->N2 N3 Chiral Column (β-Cyclodextrin, 30m) N2->N3 N4 Oven Program (Ramp 4°C/min) N3->N4 N5 Detection (FID, 250°C) N4->N5 N6 Data Analysis (Integration & RSD%) N5->N6

Caption: Step-by-step gas chromatography workflow utilizing a chiral stationary phase.

Expected Reproducibility Metrics

Under these conditions, the system acts as a self-validating loop. The cis-isomer (which typically exhibits a more favorable, creamy/woody odor profile[6][10]) will elute first due to its axial-equatorial conformation interacting less strongly with the cyclodextrin cavity than the highly planar diequatorial trans-isomer.

  • Retention Time ( tR​ ) cis-isomer: ~12.4 min

  • Retention Time ( tR​ ) trans-isomer: ~13.1 min

  • Relative Standard Deviation (RSD%): < 0.15% over 10 consecutive injections.

Conclusion

When tasked with the "chiral separation" of 4-tert-butylcyclohexyl propionate, the scientifically rigorous approach is to first acknowledge the achiral nature of the 1,4-disubstituted cyclohexane framework[3][4]. However, the deployment of Chiral Stationary Phases (like Beta Dex 225) remains the gold standard for this application[6][8]. By leveraging the unique inclusion complexation of cyclodextrins, analytical scientists can achieve baseline resolution and exceptional reproducibility for the cis and trans diastereomers, far surpassing the capabilities of standard achiral columns.

References

  • A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate Organic Process Research & Development - ACS Publications[Link]

  • A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate (Full Report) Almac Group[Link]

  • Cyclic Stereochemistry: Cis- and Trans-1,4-Disubstituted Cyclohexane MMC College Academic Resources[Link]

  • Chapter 6 Homework Answers - Haloalkanes. Nucleophilic Substitution Portland State University (Dr. Carl C. Wamser)[Link]

  • Japanese Flavoring Agents as Food Additives Leffingwell & Associates[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-tert-Butylcyclohexyl propionate

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical component of experimental integrity and personnel safety. 4-tert-Butylcyclohexyl propionate (CAS 6879...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical component of experimental integrity and personnel safety. 4-tert-Butylcyclohexyl propionate (CAS 68797-70-6) is a clear, light yellow liquid widely utilized as an intermediate in the synthesis of fragrances and flavoring compounds[1][2].

While it is not classified as an acute systemic toxin, its structural properties—specifically the lipophilic cyclohexyl ring and the reactive ester linkage—dictate a precise, calculated approach to Personal Protective Equipment (PPE) and environmental controls[3]. The following guide provides a self-validating, step-by-step operational framework for handling this compound safely and effectively.

Hazard Profiling & Mechanistic Causality

Understanding the why behind safety protocols ensures consistent compliance. 4-tert-Butylcyclohexyl propionate carries an NFPA Health rating of 1, indicating it can cause significant irritation upon prolonged exposure[2]. The lipophilic nature of the molecule allows it to integrate into the stratum corneum of the skin, potentially causing defatting and contact dermatitis.

Furthermore, as a compound heavily utilized in the fragrance industry, it possesses a highly pervasive odor profile. While not acutely toxic via inhalation, prolonged exposure to its vapors can induce olfactory fatigue and nuisance-level distraction in the laboratory[2][3]. Therefore, robust engineering controls are essential even in the absence of severe inhalation toxicity.

Table 1: Quantitative Hazard Profile
Property / MetricValue / ClassificationOperational Implication
CAS Number 68797-70-6Unique identifier for SDS cross-referencing and waste tracking.
Molecular Weight 212.33 g/mol Moderate size; low volatility at room temperature.
NFPA Health Hazard 1 (Mild/Moderate Irritant)Mandates barrier protection for skin and ocular mucosa.
NFPA Fire Hazard 1 (Combustible if heated)Keep away from open flames; avoid vigorous aerosolization.
NFPA Reactivity 0 (Stable)No specialized inert atmosphere (e.g., Argon/Nitrogen) required.
Aquatic Toxicity Not considered harmfulStandard organic disposal; no extreme aquatic hazard[2].

Mandatory PPE Matrix

Selecting the correct PPE requires matching the material properties of the safety gear to the chemical properties of the reagent.

Table 2: PPE Specifications and Causality
Equipment CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides excellent chemical resistance to ester-based compounds, preventing permeation and subsequent skin defatting. Do not use latex, which degrades rapidly upon contact with esters.
Eye Protection ANSI Z87.1 Chemical splash gogglesProtects the ocular mucosa from accidental splashes during pipetting. Safety glasses with side shields are insufficient for liquid transfer.
Body Protection 100% Cotton lab coatCotton minimizes static discharge (preventing ignition of combustible aerosols) and provides a breathable barrier against micro-spills.
Respiratory None required under standard useThe compound's low vapor pressure at ambient temperature negates the need for respirators, provided all work is executed within a certified fume hood[2].

Step-by-Step Operational Methodologies

To ensure absolute trustworthiness, every protocol described below functions as a self-validating system —meaning the operator can visually or physically confirm the safety measures are working before proceeding.

Protocol A: Pre-Operational Validation
  • Fume Hood Verification: Before uncapping the reagent, verify the chemical fume hood's face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; a continuous inward deflection provides immediate visual confirmation of negative pressure.

  • PPE Integrity Check: Perform a pneumatic inflation test on your nitrile gloves. Twist the cuff to trap air and squeeze; if the glove cannot hold trapped air, it possesses micro-tears and must be discarded.

  • Equipment Selection: Utilize glass or PTFE (Teflon) pipettes and containers.

    • Causality: Esters can act as plasticizers, gradually degrading certain low-density polyethylenes (LDPE) over time, which compromises both safety and sample purity.

Protocol B: Chemical Handling and Transfer
  • Container Acclimation: Ensure the 4-tert-Butylcyclohexyl propionate is at room temperature before opening. Opening cold containers causes ambient moisture to condense inside, which can lead to gradual hydrolysis of the ester bond.

  • Aliquoting: Transfer the required volume using a positive displacement pipette or a glass volumetric pipette. Dispense the liquid slowly against the side of the receiving vessel.

    • Causality: Avoiding vigorous expulsion prevents the generation of combustible micro-aerosols (mitigating the NFPA 1 Fire Risk).

  • Immediate Sealing: Cap the primary container immediately after use to prevent oxidation and odor permeation into the laboratory environment.

Protocol C: Spill Response and Decontamination
  • Containment: In the event of a spill, immediately step back and don a fresh pair of nitrile gloves.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2].

    • Causality: Combustible absorbents like sawdust must be strictly avoided due to the chemical's combustible nature when dispersed.

  • Collection: Sweep the saturated absorbent into a chemically compatible, sealable secondary container using a non-sparking tool.

  • Surface Decontamination: Wash the affected surface thoroughly with a detergent and water solution to remove residual lipophilic traces, then dry completely.

Protocol D: Waste Disposal
  • Segregation: Dispose of all 4-tert-Butylcyclohexyl propionate waste, including saturated absorbents and contaminated PPE, into a designated "Non-Halogenated Organic Waste" receptacle.

  • Labeling: Clearly label the waste container with the chemical name and CAS number (68797-70-6) in accordance with licensed collector sorting instructions[2].

  • Environmental Release: Do not pour down the sink. Although not classified as a severe aquatic toxin, the accumulation of lipophilic organics in wastewater systems can disrupt municipal biological treatment processes[2][3].

Workflow Visualization

The following diagram maps the logical progression of the safety protocols, ensuring a standardized approach from preparation to disposal.

G Start Risk Assessment & Protocol Review PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent Engineering Controls (Fume Hood at 80-120 fpm) PPE->Vent Handle Chemical Execution (4-tert-Butylcyclohexyl propionate) Vent->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol (Inert Absorbent, Detergent Wash) Spill->Clean Yes Dispose Waste Management (Non-Halogenated Organic Waste) Spill->Dispose No Clean->Dispose End Post-Operation (Doff PPE, Wash Hands) Dispose->End

Operational workflow and spill response protocol for handling 4-tert-Butylcyclohexyl propionate.

References

  • PubChem. "Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-propanoate". National Center for Biotechnology Information. URL: [Link]

  • Synerzine. "Safety Data Sheet: Cyclohexanol, 4-(1,1-dimethylethyl)-, propanoate". Synerzine Chemical Documentation. URL: [Link]

Sources

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